2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate
Description
Properties
IUPAC Name |
2,6-dichloro-1-fluoropyridin-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2FN.BF4/c6-4-2-1-3-5(7)9(4)8;2-1(3,4)5/h1-3H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYBYXWHPIEUOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC(=[N+](C(=C1)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BCl2F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371978 | |
| Record name | 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140623-89-8 | |
| Record name | Pyridinium, 2,6-dichloro-1-fluoro-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140623-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-1-fluoropyridiniumtetrafluoroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140623898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloro-1-fluoropyridiniumtetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Fluoro-2,6-dichloropyridinium Tetrafluoroborate [Fluorinating Reagent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dichloro-1-fluoropyridin-1-ium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate is a powerful electrophilic fluorinating agent widely utilized in organic synthesis.[1] Belonging to the class of N-fluoropyridinium salts, this reagent is valued for its high reactivity, selectivity, and stability, making it a crucial tool for the introduction of fluorine atoms into a wide array of organic molecules.[1][2] The presence of two electron-withdrawing chlorine atoms on the pyridine ring enhances the electrophilicity of the fluorine atom, rendering the compound a potent "F+" source.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, experimental protocols for its application, and its mechanism of action.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[3] It is characterized by the following properties:
| Property | Value | Reference |
| CAS Number | 140623-89-8 | [3][4] |
| Molecular Formula | C₅H₃BCl₂F₅N | [3][4] |
| Molecular Weight | 253.79 g/mol | [3][4] |
| Melting Point | 212-215 °C (lit.) | [3][5] |
| Appearance | White to off-white crystalline solid | [3] |
| Purity | Typically ≥97% | [3][4] |
Spectroscopic Data
The structural integrity of this compound is confirmed through various spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the pyridinium ring are expected to appear as multiplets in the downfield region. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the dichloropyridinium ring would be observed. |
| ¹⁹F NMR | A characteristic signal for the N-F fluorine atom and a signal for the BF₄⁻ counter-anion are expected. The N-F signal may be broadened due to coupling with the nitrogen atom.[6] |
| ¹¹B NMR | A signal corresponding to the boron atom in the BF₄⁻ anion would be present. |
| FTIR | A strong absorption band around 1080 cm⁻¹ is characteristic of the B-F stretching vibration of the tetrafluoroborate anion.[1] |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the cationic part, [C₅H₃Cl₂FN]⁺. |
Synthesis Protocols
Several methods have been developed for the synthesis of this compound.
Batch Synthesis via Direct Fluorination
This method, based on the pioneering work of Umemoto and coworkers on N-fluoropyridinium salts, involves the direct fluorination of 2,6-dichloropyridine.[7][8]
Experimental Protocol:
-
A solution of 2,6-dichloropyridine in a suitable solvent (e.g., acetonitrile) is prepared in a reaction vessel inert to fluorine gas.
-
The solution is cooled to a low temperature, typically between -40 °C and -10 °C.
-
A diluted stream of fluorine gas (e.g., 10% F₂ in N₂) is bubbled through the solution.
-
The reaction is carried out in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which facilitates the formation of the tetrafluoroborate salt.
-
Upon completion of the reaction, the product is typically precipitated by the addition of a non-polar solvent like diethyl ether.
-
The resulting solid is collected by filtration, washed, and dried to afford this compound.
Continuous Flow Synthesis
A recent development for the synthesis of this reagent is a continuous flow method, which offers advantages in terms of safety, scalability, and reaction control.
Experimental Protocol:
This protocol is based on a published continuous flow generation and in-situ reaction.
-
Reagent Preparation: A solution of 2,6-dichloropyridine and boron trifluoride etherate in acetonitrile is prepared.
-
Flow Setup: A continuous flow reactor, typically made of a material resistant to corrosive reagents like silicon carbide, is used. The reactor is cooled to approximately -10 °C.
-
Reaction: The prepared solution and a stream of 10% F₂ in N₂ are continuously pumped into the reactor.
-
In-situ Use: The output stream from the reactor, containing the synthesized this compound, can be directly used in a subsequent fluorination reaction by introducing a stream of the substrate.
-
Quenching: The final reaction mixture is then passed through a quenching solution to neutralize any unreacted reagents.
Applications in Organic Synthesis: Electrophilic Fluorination
This compound is a premier reagent for electrophilic fluorination, enabling the synthesis of a wide variety of organofluorine compounds.[9][10]
Fluorination of Enamines
A key application is the fluorination of enamines to produce α-fluoroketones, which are valuable building blocks in medicinal chemistry.
Experimental Protocol for Fluorination of an Enamine:
-
Enamine Formation: The starting ketone is reacted with a secondary amine (e.g., pyrrolidine) to form the corresponding enamine. This can be done as a separate step or in situ.
-
Fluorination Reaction: The enamine solution is cooled to a low temperature (e.g., -78 °C).
-
A solution of this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) is added dropwise to the enamine solution under an inert atmosphere.
-
The reaction mixture is stirred at the low temperature for a specified period, and then allowed to warm to room temperature.
-
Work-up: The reaction is quenched with water or an aqueous solution of a mild acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the desired α-fluoroketone.
Reaction Mechanism
The mechanism of electrophilic fluorination by N-fluoropyridinium salts is a subject of ongoing research, with evidence supporting both a single electron transfer (SET) pathway and a direct Sₙ2-type attack.
The generally accepted pathway involves the nucleophilic attack of the substrate (e.g., an enamine or an enolate) on the electrophilic fluorine atom of the N-fluoropyridinium salt. This results in the transfer of the fluorine atom to the substrate and the formation of 2,6-dichloropyridine as a byproduct.
Visualizations
Logical Relationship of Synthesis and Application
Caption: Synthesis and application workflow.
Experimental Workflow for Continuous Flow Synthesis and Fluorination
Caption: Continuous flow synthesis workflow.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction. It is also very toxic to aquatic life with long-lasting effects.
Handling Recommendations:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong acids and bases.
Conclusion
This compound is a highly effective and versatile electrophilic fluorinating agent with significant applications in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its robust reactivity, coupled with its relative stability and ease of handling compared to other fluorinating agents, ensures its continued importance in the field. The development of continuous flow methods for its synthesis further enhances its utility and safety profile for larger-scale applications. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for its effective and safe utilization in research and development.
References
- 1. This compound | 140623-89-8 | Benchchem [benchchem.com]
- 2. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. 2,6-Dichloro-1-fluoropyridinium tetrafluoroborate 97 140623-89-8 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Chapter - N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry | Bentham Science [eurekaselect.com]
- 9. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Mechanism of Action of 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate is a powerful electrophilic fluorinating agent utilized in organic synthesis to introduce fluorine atoms into a wide array of molecules. As a member of the N-fluoro pyridinium salt class of reagents, it offers a safer and more manageable alternative to gaseous elemental fluorine. The presence of two electron-withdrawing chlorine atoms on the pyridine ring significantly enhances its electrophilicity and, consequently, its reactivity. This guide provides a detailed examination of its mechanism of action, supported by quantitative data and experimental protocols, to offer a comprehensive resource for professionals in chemical research and drug development.
Core Mechanism of Action: Electrophilic Fluorination
The primary role of this compound is to serve as an electrophilic fluorine (F+) donor.[1][2] The core of its reactivity lies in the polarized nitrogen-fluorine (N-F) bond, where the fluorine atom is rendered electrophilic due to the electron-withdrawing nature of the positively charged pyridinium ring, which is further amplified by the two chlorine substituents.[1] This allows the reagent to react with various nucleophiles, effectively transferring a fluorine atom.
The precise mechanism of electrophilic fluorination by N-F reagents has been a subject of extensive study, with two primary pathways often considered: a single-electron transfer (SET) mechanism and a concerted or stepwise nucleophilic substitution (SN2-type) pathway.[3] For the fluorination of aromatic compounds, studies on similar N-F reagents suggest a polar electrophilic aromatic substitution (SEAr) mechanism.[4] Isotope effect studies indicate that the initial attack of the electrophilic fluorine on the aromatic ring is the rate-determining step, rather than the subsequent deprotonation to restore aromaticity.[4]
The general transformation can be depicted as the reaction of a nucleophile (Nu:) with the N-fluoropyridinium salt, resulting in a fluorinated product and the neutral 2,6-dichloropyridine byproduct.
Visualizing the General Mechanism
Below is a generalized schematic of the electrophilic fluorination process.
Caption: Generalized electrophilic fluorination pathway.
Quantitative Reactivity Data
The efficiency of this compound has been quantified in specific applications, particularly in continuous flow synthesis. The following tables summarize key quantitative data from a study on its generation and subsequent reaction with an enamine.[5]
Table 1: Continuous Flow Generation of this compound[5]
| Parameter | Value |
| Reactants | 2,6-Dichloropyridine, 10% F₂/N₂, BF₃·OEt₂ |
| Temperature | -10 °C |
| Residence Time | 7.9 seconds |
| Average Yield | 69% |
Table 2: Electrophilic Fluorination of an Enamine in Continuous Flow[5]
| Parameter | Value |
| Substrate | Enamine |
| Temperature | -10 °C |
| Residence Time | 6.6 seconds |
| Product | α-fluoroketone |
| Product Yield | ~69-72% (under optimized conditions) |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of this reagent. The following protocol is based on a continuous flow methodology, which offers advantages in terms of safety and reaction control.[5]
Continuous Flow Synthesis and In-Situ Fluorination
This experimental workflow outlines the in-situ generation of the fluorinating agent followed by its immediate use in a fluorination reaction.
Caption: Experimental workflow for continuous flow synthesis and fluorination.
Applications in Synthesis
This compound is a versatile reagent for the fluorination of a variety of nucleophilic substrates. Its high reactivity makes it suitable for fluorinating:
-
Enolates and Silyl Enol Ethers: To produce α-fluoro ketones and esters.
-
Aromatics and Heterocycles: To introduce fluorine atoms onto electron-rich ring systems.[1]
-
Carbanions: Including those derived from malonates and Grignard reagents.[3]
-
Arylboronic Esters: Demonstrating its utility in cross-coupling type fluorination reactions.[1]
The resulting fluorinated organic compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
Safety and Handling
While significantly safer than elemental fluorine, this compound is a hazardous chemical that requires careful handling.
-
Hazards: It is classified as acutely toxic if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is very toxic to aquatic life.
-
Precautions: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound stands out as a highly effective and reactive electrophilic fluorinating agent. Its enhanced reactivity, stemming from the dichloro-substitution on the pyridinium ring, allows for the efficient fluorination of a broad range of nucleophiles under controlled conditions. The ongoing exploration of its reaction mechanisms and the development of advanced protocols, such as continuous flow synthesis, continue to expand its utility in modern organic chemistry. For researchers in drug discovery and materials science, this reagent represents a key tool for accessing novel fluorinated molecules with potentially enhanced biological and physical properties.
References
- 1. This compound | 140623-89-8 | Benchchem [benchchem.com]
- 2. Nitrogen-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Electrophilic Fluorination with Pyridinium Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and drug development. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the metabolic stability, lipophilicity, binding affinity, and bioavailability of drug candidates. Among the various methods for carbon-fluorine bond formation, electrophilic fluorination has emerged as a powerful strategy, offering a complementary approach to traditional nucleophilic and radical methods.
This technical guide provides an in-depth exploration of the electrophilic fluorination mechanism utilizing N-fluoropyridinium salts. These reagents have garnered significant attention due to their tunable reactivity, ease of handling, and broad substrate scope. We will delve into the core mechanistic principles, present key quantitative data, provide detailed experimental protocols, and offer insights into the practical application of this important transformation in the synthesis of fluorinated molecules.
The Core Mechanism: A Tale of Two Pathways
The precise mechanism of electrophilic fluorination with N-fluoropyridinium salts has been a subject of considerable investigation and debate, with two primary pathways proposed: a direct, two-electron transfer process (S_N_2-like) and a single-electron transfer (SET) mechanism. The operative pathway is believed to be highly dependent on the nature of the nucleophile, the specific N-fluoropyridinium salt employed, and the reaction conditions.
1. The S_N_2-like Mechanism
In the S_N_2-like pathway, the nucleophile directly attacks the electrophilic fluorine atom of the N-fluoropyridinium salt, leading to a concerted or near-concerted transfer of a fluorine cation equivalent ("F+"). This is analogous to a classical bimolecular nucleophilic substitution reaction, where the pyridine moiety acts as the leaving group. Kinetic studies on the fluorination of 1,3-dicarbonyl derivatives with a range of N-F reagents, including N-fluoropyridinium salts, have provided evidence in favor of this mechanism.[1] The reaction rates show a clear dependence on the concentration of both the nucleophile and the fluorinating agent, consistent with a bimolecular rate-determining step.
2. The Single-Electron Transfer (SET) Mechanism
Alternatively, the reaction can proceed via an initial single-electron transfer from the electron-rich nucleophile to the N-fluoropyridinium salt. This generates a radical cation of the nucleophile and an N-fluoropyridinyl radical. Subsequent fluorine atom transfer from the radical species to the nucleophilic radical cation affords the fluorinated product. The SET mechanism is often considered for highly electron-rich nucleophiles and for N-fluoropyridinium salts with high reduction potentials. Some earlier studies on the fluorination of various substrates with N-fluoropyridinium salts were interpreted based on a one-electron-transfer mechanism.[2]
It is crucial to note that the distinction between these two pathways can be subtle, and in some cases, a continuum between a pure S_N_2 and a pure SET mechanism may exist.
Quantitative Data: A Reactivity Scale for N-Fluoropyridinium Salts
The reactivity of N-fluoropyridinium salts can be finely tuned by modifying the substituents on the pyridine ring. Electron-withdrawing groups enhance the electrophilicity of the fluorine atom, leading to more powerful fluorinating agents. A quantitative, experimentally-determined kinetic reactivity scale for various electrophilic fluorinating reagents, including several N-fluoropyridinium salts, has been established. The following table summarizes the absolute and relative rate constants for the fluorination of a model 1,3-dicarbonyl compound in acetonitrile.[3]
| Reagent | Abbreviation | Absolute Rate Constant (k, M⁻¹s⁻¹) | Relative Rate Constant (k_rel) |
| Selectfluor™ | - | 1.00 | 1.00 |
| N-Fluorobenzenesulfonimide | NFSI | 0.131 | 0.13 |
| 2,6-Dichloro-N-fluoropyridinium triflate | - | 0.981 | 0.98 |
| 2,6-Dichloro-N-fluoropyridinium tetrafluoroborate | - | 0.978 | 0.98 |
| 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | - | 8.40 | 8.40 |
| N-Fluoro-2,4,6-trimethylpyridinium triflate | - | 1.15 x 10⁻³ | 1.15 x 10⁻³ |
Data sourced from Rozatian et al., Chem. Sci., 2018, 9, 8692-8702.[3]
Synthesis of N-Fluoropyridinium Salts
The synthesis of N-fluoropyridinium salts is typically achieved by the direct fluorination of the corresponding pyridine derivative in the presence of a suitable counteranion source.[4]
Caption: General workflow for the synthesis of N-fluoropyridinium salts.
Experimental Protocols
1. Synthesis of N-Fluoropyridinium Triflate
This procedure is adapted from Organic Syntheses, Coll. Vol. 10, p.434 (2004); Vol. 77, p.141 (2000).[5]
-
Materials:
-
Pyridine (dried over KOH)
-
Trifluoromethanesulfonic acid (triflic acid)
-
A solution of 10% F₂ in N₂
-
Acetonitrile (dried over CaH₂)
-
-
Procedure:
-
A solution of pyridine (1 equiv.) in dry acetonitrile is cooled to -40 °C in a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer.
-
Triflic acid (1 equiv.) is added dropwise to the cooled solution while maintaining the temperature below -30 °C.
-
A stream of 10% F₂ in N₂ is then bubbled through the solution at a rate that maintains the reaction temperature between -40 and -30 °C. The reaction is monitored by the disappearance of the pyridine-triflic acid salt.
-
Upon completion, the reaction mixture is purged with nitrogen to remove any residual fluorine.
-
The solvent is removed under reduced pressure to afford the crude N-fluoropyridinium triflate.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., acetonitrile/ether).
-
2. General Procedure for the Fluorination of a β-Keto Ester
-
Materials:
-
β-Keto ester (1 equiv.)
-
N-Fluoropyridinium salt (e.g., N-fluoropyridinium triflate, 1.1 equiv.)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
-
Procedure:
-
To a solution of the β-keto ester in the anhydrous solvent at room temperature is added the N-fluoropyridinium salt in one portion.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired α-fluoro-β-keto ester.
-
Mandatory Visualizations
Signaling Pathways and Logical Relationships
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate is a significant electrophilic fluorinating agent utilized in organic synthesis. Its reactivity, modulated by the electron-withdrawing chloro substituents, makes it a valuable reagent for the introduction of fluorine into a variety of nucleophilic substrates. This guide provides a comprehensive overview of its molecular structure, spectroscopic properties, synthesis protocols, and its mechanistic role in electrophilic fluorination. All quantitative data is summarized in structured tables, and key experimental workflows and reaction pathways are visualized.
Molecular Structure and Properties
This compound is a pyridinium salt featuring a planar, aromatic pyridinium cation and a tetrafluoroborate anion. The key structural features include the N-F bond, which is the source of its electrophilic fluorine, and the two chlorine atoms at the 2 and 6 positions of the pyridine ring, which enhance the electrophilicity of the fluorine atom.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 140623-89-8[1][2] |
| Molecular Formula | C₅H₃BCl₂F₅N[1][2] |
| Molecular Weight | 253.79 g/mol [1][2] |
| Melting Point | 212-215 °C[1] |
| Appearance | Crystalline solid |
| Purity | Typically ≥97%[2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is instrumental in confirming the structure of the pyridinium cation. While specific, experimentally determined chemical shifts for this compound are not widely published, the expected resonances can be inferred from related structures.
Table 2: Expected NMR Data
| Nucleus | Expected Chemical Shift (ppm) | Key Features |
| ¹H NMR | Aromatic region (δ 7.0-9.0) | Three distinct signals corresponding to the three protons on the pyridine ring. |
| ¹³C NMR | Aromatic region (δ 120-160) | Signals for the carbon atoms of the pyridine ring. |
| ¹⁹F NMR | ~δ 40-60 (for N-F); ~δ -150 (for BF₄⁻) | A characteristic signal for the N-F group and a signal for the tetrafluoroborate anion.[3] |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. A key diagnostic peak is the vibration of the tetrafluoroborate anion.
Table 3: Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~1080 | Strong, broad absorption due to B-F stretching of the BF₄⁻ anion.[4] |
| Aromatic C-H stretching | ~3100-3000 |
| Aromatic C=C and C=N stretching | ~1600-1400 |
| C-Cl stretching | ~800-600 |
Synthesis Protocols
There are two primary methods for the synthesis of this compound.
Method 1: Direct Fluorination and Anion Exchange
This method involves the direct fluorination of 2,6-dichloropyridine followed by an anion exchange.
Experimental Protocol:
-
A solution of 2,6-dichloropyridine in an appropriate solvent (e.g., acetonitrile or dichloromethane) is cooled to a low temperature (typically -78°C).
-
A gaseous mixture of fluorine (5-10%) in nitrogen is bubbled through the solution.
-
The reaction is allowed to proceed for several hours while gradually warming to room temperature.
-
After the fluorination is complete, tetrafluoroboric acid (HBF₄) is added to the reaction mixture.
-
The desired product, this compound, precipitates and can be isolated by filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent like acetonitrile.
Method 2: Anion Metathesis
This alternative synthesis route involves the preparation of a triflate salt followed by anion exchange.
Experimental Protocol:
-
N-Fluoro-2,6-dichloropyridinium triflate is synthesized from 2,6-dichloropyridine and triflic anhydride.
-
The resulting triflate salt is then treated with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄) or silver tetrafluoroborate (AgBF₄), in a solvent mixture like acetone and water.
-
The desired tetrafluoroborate salt is formed through anion metathesis and can be isolated.
Mechanism of Electrophilic Fluorination
This compound acts as an electrophilic fluorinating agent, delivering a fluorine cation (F⁺) equivalent to a nucleophile. A common application is the fluorination of enolates or silyl enol ethers to produce α-fluoroketones. The mechanism is generally considered to be a polar, two-electron process.
Description of the Mechanism:
-
The electron-rich double bond of the silyl enol ether acts as a nucleophile and attacks the electrophilic fluorine atom of the 2,6-Dichloro-1-fluoropyridin-1-ium cation.
-
This concerted or stepwise process leads to the formation of a C-F bond and generates a carbocation intermediate, which is stabilized by the adjacent oxygen atom.
-
The 2,6-dichloropyridine molecule is released.
-
The tetrafluoroborate anion or another nucleophile in the reaction mixture facilitates the removal of the silyl group (e.g., as fluorotrimethylsilane), leading to the formation of the final α-fluoroketone product.
Applications in Drug Development
The introduction of fluorine into drug candidates can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. As a reliable electrophilic fluorinating agent, this compound is a valuable tool in medicinal chemistry for the synthesis of novel fluorinated compounds with potential therapeutic applications.
Safety Information
This compound is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is classified as acutely toxic if swallowed, can cause severe skin burns and eye damage, and may cause an allergic skin reaction. It is also very toxic to aquatic life with long-lasting effects.[1]
Conclusion
This compound is a potent and versatile electrophilic fluorinating agent with significant applications in organic synthesis and drug discovery. While a complete set of experimental structural and spectroscopic data is not widely available, its synthesis and reactivity patterns are well-understood. This guide provides a foundational understanding for researchers and scientists working with this important reagent. Further research to fully characterize its solid-state structure would be a valuable contribution to the field.
References
Physical and chemical properties of N-Fluoro-2,6-dichloropyridinium tetrafluoroborate
An In-depth Technical Guide to N-Fluoro-2,6-dichloropyridinium tetrafluoroborate
Introduction
N-Fluoro-2,6-dichloropyridinium tetrafluoroborate is a powerful electrophilic fluorinating agent used extensively in organic synthesis.[1] Belonging to the class of N-fluoropyridinium salts, it offers a stable, solid, and often more selective alternative to highly reactive reagents like elemental fluorine.[1][2] Its primary utility lies in the introduction of fluorine atoms into a wide array of organic molecules, a critical process in the development of pharmaceuticals, agrochemicals, and advanced materials, where fluorine substitution can significantly alter biological activity, metabolic stability, and physical properties.[3][4] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, its mechanism of action, and essential safety information.
Physical and Chemical Properties
N-Fluoro-2,6-dichloropyridinium tetrafluoroborate is a white to off-white solid at room temperature.[5] It is characterized by its high reactivity as an electrophilic fluorine donor, facilitated by the electron-withdrawing nature of the dichloropyridinium core.[6]
Table 1: Physical and Chemical Data
| Property | Value | Source(s) |
| CAS Number | 140623-89-8 | [7] |
| Molecular Formula | C₅H₃BCl₂F₅N | [6] |
| Molecular Weight | 253.79 g/mol | [6] |
| Melting Point | 212-215 °C (decomposes) | |
| Appearance | Solid | |
| InChI Key | JVYBYXWHPIEUOT-UHFFFAOYSA-N | [6] |
| Purity | Typically ≥97% |
Experimental Protocols: Synthesis
Several methods have been established for the synthesis of N-Fluoro-2,6-dichloropyridinium tetrafluoroborate. The choice of method often depends on the available starting materials, scale, and safety considerations.
Method 1: Direct Fluorination
This is a common and direct route involving the reaction of 2,6-dichloropyridine with elemental fluorine. Due to the hazards associated with F₂ gas, this procedure requires specialized equipment and handling procedures, such as continuous flow reactors for industrial-scale production.[3][6]
Protocol:
-
A solution of 2,6-dichloropyridine is prepared in a suitable solvent like acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂).[6]
-
The solution is cooled to a low temperature, typically between -78°C and 25°C.[6]
-
A diluted stream of fluorine gas (e.g., 5-10% F₂ in N₂) is bubbled through the solution over a period of 4 to 12 hours.[6]
-
Following the fluorination, tetrafluoroboric acid (HBF₄) is added to the intermediate to facilitate an anion exchange.[6]
-
The final product, N-Fluoro-2,6-dichloropyridinium tetrafluoroborate, is precipitated from the solution, often with the addition of a less polar solvent like diethyl ether.[6]
-
The resulting solid can be purified by recrystallization from acetonitrile to achieve a purity of >98%.[6]
Typical Yield: 60-80%.[6]
Caption: Synthetic routes to the target compound.
Method 2: Selectfluor-Mediated Fluorination
This method utilizes Selectfluor®, a safer and more manageable electrophilic fluorinating agent, to achieve the N-fluorination of the pyridine ring.[6]
Protocol:
-
2,6-Dichloropyridine is dissolved in a solvent such as 1,2-dichloroethane or acetonitrile.[6]
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and tetrafluoroboric acid (HBF₄) are added to the solution.[6]
-
The reaction mixture is heated to a temperature between 70°C and 100°C for 6 to 24 hours.[6]
-
After the reaction is complete, the product is isolated and purified.
Typical Yield: 45-52%.[6]
Method 3: Using N-Fluorobenzenesulfonimide (NFSI)
NFSI provides another alternative route for the synthesis, operating under mild conditions.[6]
Protocol:
-
N-Fluorobenzenesulfonimide (NFSI), 2,6-dichloropyridine, and tetrafluoroboric acid (HBF₄) are combined in a solvent like dichloromethane.[6]
-
The reaction is typically carried out at room temperature (25°C).[6]
-
The product is isolated from the reaction mixture upon completion.
Typical Yield: ~68% (lab-scale).[6]
Chemical Reactivity and Applications
The primary application of N-Fluoro-2,6-dichloropyridinium tetrafluoroborate is as an electrophilic fluorinating agent ("F⁺" source).[6] Its reactivity is driven by the polarized N-F bond, where the fluorine atom is electron-deficient and readily transferred to a nucleophilic substrate.[6]
This reagent is valued for its high selectivity in fluorinating a variety of nucleophiles, including enolates, silyl enol ethers, and electron-rich aromatic compounds.[2] The reaction mechanism involves the nucleophilic attack of the substrate on the electrophilic fluorine atom of the reagent. This results in the formation of a new carbon-fluorine bond in the substrate and the release of neutral 2,6-dichloropyridine.
Caption: General electrophilic fluorination reaction.
The introduction of fluorine can profoundly impact a molecule's properties, making this reagent a valuable tool in drug development for enhancing:
-
Metabolic Stability: C-F bonds are strong and can block sites of metabolic oxidation.
-
Binding Affinity: Fluorine can alter the electronic properties and conformation of a molecule, improving its interaction with biological targets.[4]
-
Lipophilicity: The introduction of fluorine can increase a compound's lipophilicity, affecting its absorption and distribution.[1]
Handling and Safety
N-Fluoro-2,6-dichloropyridinium tetrafluoroborate is a corrosive and hazardous substance that requires careful handling in a controlled laboratory environment.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection. A dust mask (e.g., N95 type) is recommended.[7]
-
Handling: Avoid all personal contact, including inhalation of dust. Use only in a well-ventilated area or under a chemical fume hood.[7][8] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[7][9] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and water/moisture.[7][8] The material is moisture and light-sensitive.[8]
-
First Aid:
-
If on skin: Immediately flush with large amounts of water and remove all contaminated clothing.[7][9]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[9]
-
In all cases of exposure, seek immediate medical advice.[8][9]
-
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate | 140623-89-8 | Benchchem [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. Page loading... [wap.guidechem.com]
The Advent of Electrophilic Fluorination: A Technical Guide to N-Fluoropyridinium Reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science, imparting unique and often beneficial properties. This guide delves into the discovery, history, and application of a pivotal class of reagents that revolutionized the field of electrophilic fluorination: N-fluoropyridinium salts. These reagents offered a safer, more versatile, and tunable alternative to earlier, more hazardous fluorinating agents.
A Historical Perspective: The Dawn of a New Fluorinating Era
Prior to the mid-1980s, the repertoire of electrophilic fluorinating agents was limited and fraught with challenges. Reagents like elemental fluorine (F₂) were highly reactive and dangerous, while others were explosive or unstable. The breakthrough came in 1986 when Teruo Umemoto and his colleagues introduced N-fluoropyridinium triflate and its derivatives.[1] These crystalline, stable, and easy-to-handle solids marked a paradigm shift, providing chemists with a versatile toolkit for the selective introduction of fluorine into a wide array of organic substrates.[1][2]
The key innovation lay in the stabilization of the highly reactive N-F bond within a pyridinium salt structure. This discovery opened the door to the rational design of fluorinating agents with varying reactivity, a concept that would be extensively explored in the following years.
The Synthesis of N-Fluoropyridinium Reagents: Taming the Tiger
The preparation of N-fluoropyridinium salts involves the direct fluorination of pyridine or its derivatives in the presence of a non-nucleophilic counteranion. Several methods have been developed to achieve this transformation safely and efficiently.
General Synthesis Pathway
The synthesis generally proceeds through the formation of an unstable pyridine-F₂ complex, which is then trapped by a suitable counteranion source to yield the stable N-fluoropyridinium salt.[1][3]
Caption: General synthesis pathway for N-fluoropyridinium salts.
Experimental Protocols
Protocol 1: Synthesis of N-Fluoropyridinium Triflate [4]
This procedure, adapted from Organic Syntheses, is a reliable method for the preparation of the parent N-fluoropyridinium triflate.
Materials:
-
Pyridine
-
Sodium triflate (NaOTf)
-
Acetonitrile (dry)
-
A 10% fluorine/90% nitrogen gas mixture
-
Celite
-
Ethyl acetate (dry)
-
Diethyl ether (dry)
Procedure:
-
A 300-mL, round-bottomed flask is charged with pyridine (4.74 g, 0.06 mol), sodium triflate (10.3 g, 0.06 mol), and 80 mL of dry acetonitrile.
-
The system is purged with nitrogen, and the reaction mixture is cooled to -40°C.
-
A stream of 10% fluorine in nitrogen is introduced above the surface of the rapidly stirred solution at a rate of 90 mL/min.
-
After the reaction is complete (indicated by a persistent pale yellow color), the mixture is warmed to room temperature.
-
The mixture is filtered through a pad of Celite to remove sodium fluoride.
-
The filtrate is concentrated under reduced pressure without heating.
-
The resulting crystalline residue is washed with 30 mL of dry ethyl acetate to yield the crude product.
-
Recrystallization from a mixture of dry acetonitrile and dry diethyl ether affords pure N-fluoropyridinium triflate.
Protocol 2: Synthesis of Substituted N-Fluoropyridinium Triflates [4]
The reactivity of N-fluoropyridinium reagents can be tuned by introducing electron-donating or electron-withdrawing substituents on the pyridine ring. The general procedure is similar to Protocol 1, using the corresponding substituted pyridine as the starting material.
Quantitative Reactivity and Properties
A significant advantage of N-fluoropyridinium reagents is the ability to modulate their fluorinating power by altering the electronic properties of the pyridine ring. This has led to the development of a "power-variable" scale of fluorinating agents.[5]
| Reagent | Relative Reactivity (vs. Selectfluor™) | Melting Point (°C) | Stability |
| N-Fluoro-2,4,6-trimethylpyridinium triflate | 1.0 x 10⁻⁶ | 145-147 | Stable, crystalline solid |
| N-Fluoropyridinium triflate | 1.0 x 10⁻⁵ | 185–187 | Stable, half-life of 13 days in D₂O at RT[4] |
| N-Fluoro-3,5-dichloropyridinium triflate | 1.0 x 10⁻² | 178-180 | Stable, crystalline solid |
| N-Fluoro-2,6-dichloropyridinium triflate | 1.0 | 165-167 | Moisture sensitive |
| N-Fluoro-2,3,4,5,6-pentachloropyridinium triflate | 1.0 x 10² | 198-200 (dec.) | Highly reactive, reacts with glass[6] |
| Selectfluor™ | 1.0 | 190 (dec.) | Stable, commercially available |
| NFSI (N-Fluorobenzenesulfonimide) | 1.0 x 10⁻⁴ | 114-116 | Stable, commercially available |
Relative reactivity data is based on kinetic studies in acetonitrile.[5][6][7]
Mechanism of Electrophilic Fluorination
The precise mechanism of electrophilic fluorination by N-fluoropyridinium salts has been a subject of discussion, with evidence supporting both a direct electrophilic attack (Sₙ2-type) and a single-electron transfer (SET) pathway. The operative mechanism can depend on the nature of the nucleophile and the specific N-fluoropyridinium reagent used.
Proposed Fluorination Mechanisms
Caption: Proposed mechanisms for electrophilic fluorination.
For many common nucleophiles, such as enolates and silyl enol ethers, the reaction is believed to proceed primarily through an Sₙ2-type pathway. However, for electron-rich aromatic compounds and certain other substrates, evidence for an SET mechanism has been reported.[1][8]
Evolution and Impact on Drug Development
The initial discovery of N-fluoropyridinium triflate spurred the development of a wide range of second- and third-generation electrophilic fluorinating agents. Researchers synthesized derivatives with enhanced reactivity, selectivity, and solubility. This includes the development of zwitterionic N-fluoropyridinium salts and dimeric N,N'-difluorobipyridinium salts.[1][9] The principles established with N-fluoropyridinium reagents also paved the way for other highly successful N-F reagents, such as Selectfluor™.
The availability of these stable and selective reagents has had a profound impact on the pharmaceutical industry. The ability to introduce fluorine atoms into complex molecules at late stages of a synthesis is a powerful tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The "fluorine scan" of lead compounds is now a routine strategy in drug discovery, thanks in large part to the pioneering work on N-fluoropyridinium reagents.
References
- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 7. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Chapter - N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry | Bentham Science [eurekaselect.com]
Theoretical Insights into the Reactivity of 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies concerning the reactivity of 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate, a prominent electrophilic fluorinating agent. The content herein is curated for professionals in research and drug development, offering a comprehensive overview of the compound's reactivity, supported by quantitative data, detailed experimental and computational protocols, and visual representations of its reaction mechanisms.
Core Concepts: Electrophilic Fluorination
This compound is a member of the N-fluoropyridinium class of reagents, which are valued for their ability to deliver an electrophilic fluorine atom ("F+") to a nucleophilic substrate. The reactivity of these reagents is critically influenced by the electronic properties of the pyridinium ring and the nature of the counter-ion. The two chlorine atoms at the 2 and 6 positions of the pyridine ring in the title compound are electron-withdrawing, which enhances the electrophilicity of the N-F bond, making it a potent fluorinating agent.
Quantitative Reactivity Data
The reactivity of electrophilic fluorinating agents can be quantified and compared using empirical parameters. One of the most significant measures is the electrophilicity parameter (E), which provides a quantitative scale for the fluorinating power of these reagents.
A key study by Timofeeva, Ofial, and Mayr established a comprehensive kinetic-based reactivity scale for various N-F reagents.[1][2] Their work, published in the Journal of the American Chemical Society, provides the empirical electrophilicity parameter for this compound.[3][2]
Table 1: Electrophilicity Parameter of this compound
| Parameter | Value | Solvent | Reference |
| Electrophilicity (E) | -5.29 | Acetonitrile | [1][3][2] |
The kinetics of the reactions between N-F reagents and various nucleophiles, such as enamines and carbanions, were investigated to establish this scale. The reactions were found to follow second-order kinetics, indicating a bimolecular process.[1][3][2]
Reaction Mechanism and Theoretical Framework
The mechanism of fluorination by N-fluoropyridinium salts is generally considered to be a direct transfer of the fluorine atom to the nucleophile, consistent with an SN2-type pathway.[1][2] This is in contrast to a single-electron transfer (SET) mechanism. Kinetic studies support the direct attack of the nucleophile at the fluorine atom.[3][2]
Theoretical investigations, typically employing Density Functional Theory (DFT), are instrumental in elucidating the finer details of the reaction mechanism, including the structures of transition states and the calculation of activation energy barriers. While a specific DFT study for this compound is not available in the reviewed literature, studies on analogous disubstituted N-fluoropyridinium salts provide a robust theoretical framework.
A representative DFT study on the fluorination of benzene with various N-fluoropyridinium salts highlights the computational approach to understanding their reactivity.[4] This study calculated reaction energy barriers to predict the most effective fluorinating agent among the candidates.[4]
Experimental and Computational Protocols
Kinetic Studies for Determining Electrophilicity Parameters
The experimental determination of the electrophilicity parameter (E) for this compound involved detailed kinetic investigations.[1][3][2]
Methodology:
-
Reaction Setup: The reactions of the fluorinating agent with a series of standard nucleophiles (enamines and carbanions) are carried out in a suitable solvent, typically acetonitrile.
-
Monitoring: The progress of the reaction is monitored spectrophotometrically.
-
Kinetics: The reactions are conducted under pseudo-first-order conditions, and the observed rate constants (kobs) are determined.
-
Second-Order Rate Constants: The second-order rate constants (k2) are calculated from the pseudo-first-order rate constants.
-
Linear Free Energy Relationship: The electrophilicity parameter (E) is derived from the linear free energy relationship: log k₂(20 °C) = sN(N + E), where N and sN are nucleophile-specific parameters.[1][3][2]
Computational Protocol for Reactivity Analysis (Based on Analogous Systems)
The following outlines a typical DFT-based computational protocol for studying the reactivity of N-fluoropyridinium salts, as adapted from studies on similar compounds.[4]
Methodology:
-
Software: A quantum chemistry software package such as Gaussian is used.
-
Model Chemistry:
-
Functional: A hybrid density functional, such as B3LYP, is employed for geometry optimizations and frequency calculations.
-
Basis Set: A Pople-style basis set, for instance, 6-311G(d,p), is used for all atoms.
-
Solvation Model: To account for solvent effects (e.g., in acetonitrile), a continuum solvation model like the SMD (Solvation Model based on Density) is applied.
-
-
Calculations:
-
Geometry Optimization: The geometries of the reactants, transition states, and products are fully optimized.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for transition states).
-
Single-Point Energy Correction: To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries using a higher-level functional and a more extensive basis set, for example, M06-2X/6-311++G(d,p).[4]
-
-
Analysis: The calculated energies are used to determine reaction energy barriers and reaction enthalpies, providing insights into the kinetics and thermodynamics of the fluorination reaction.
Visualizing Reaction Pathways and Workflows
Proposed SN2-Type Fluorination Mechanism
The following diagram illustrates the proposed bimolecular reaction mechanism where a nucleophile directly attacks the electrophilic fluorine atom of 2,6-Dichloro-1-fluoropyridin-1-ium cation.
Caption: Proposed SN2-type mechanism for electrophilic fluorination.
General Workflow for Kinetic Analysis
The logical flow for determining the electrophilicity parameter of a fluorinating agent is depicted in the diagram below.
Caption: Workflow for the kinetic determination of electrophilicity.
Conclusion
The reactivity of this compound as an electrophilic fluorinating agent is well-supported by both experimental kinetic data and theoretical frameworks derived from computational studies of analogous compounds. Its significant electrophilicity, quantified by an E value of -5.29, underscores its utility in synthetic organic chemistry for the introduction of fluorine atoms into a wide range of molecules. The established SN2-type mechanism provides a clear model for understanding its reactivity. The detailed protocols provided in this guide offer a practical basis for researchers to further investigate and apply this potent fluorinating agent in their own work.
References
Technical Guide: Spectroscopic and Synthetic Profile of 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate
This document provides an in-depth analysis of the spectroscopic characteristics and synthetic methodologies for 2,6-dichloro-1-fluoropyridin-1-ium tetrafluoroborate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are crucial techniques for the structural elucidation and purity assessment of this compound.
Table 1: Summary of Spectroscopic Data
| Technique | Observed Signals and Characteristics | Reference |
| ¹H NMR | Signals corresponding to the protons on the pyridinium ring. | [1] |
| ¹³C NMR | Signals corresponding to the carbon atoms of the dichloropyridinium ring. | [1] |
| ¹⁹F NMR | A key technique for identifying the fluorinated species. | [2] |
| IR Spectroscopy | A characteristic vibration for the BF₄⁻ anion is observed around 1080 cm⁻¹. | [2] |
| Mass Spectrometry | Used to validate the molecular weight of the compound. | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are outlined below.
A continuous flow method for the synthesis of this compound has been reported, offering improved safety and scalability.[3]
-
Reagents and Solvents:
-
2,6-dichloropyridine
-
10% F₂/N₂ gas mixture
-
Acetonitrile or Dichloromethane[2]
-
-
Apparatus:
-
Modular lab-scale silicon carbide flow reactor
-
-
Procedure:
-
A solution of 2,6-dichloropyridine in the chosen solvent is introduced into the flow reactor.
-
The 10% F₂/N₂ gas mixture is simultaneously fed into the reactor.
-
The reaction is carried out at a controlled temperature, for example, -10 °C.[3]
-
The output stream contains the desired this compound.
-
-
Key Parameters:
This compound is a potent electrophilic fluorinating agent. The following is a general procedure for its application, adapted from the use of similar reagents like Selectfluor®.[4]
-
Reagents and Solvents:
-
Substrate (e.g., enolate, aromatic system)
-
This compound
-
Dry acetonitrile or other suitable aprotic solvent
-
3 Å molecular sieves (optional, to ensure anhydrous conditions)
-
-
Procedure:
-
A solution of the substrate is prepared in a dry solvent under an inert atmosphere (e.g., argon).
-
This compound is added to the solution, often portion-wise or as a solution, at a controlled temperature (e.g., 0 °C).
-
The reaction mixture is stirred for a specified time, and the progress is monitored by techniques like TLC or in-situ NMR.[2]
-
Upon completion, the reaction is quenched, and the product is isolated and purified, typically by chromatography or recrystallization.[2]
-
-
NMR Spectroscopy: Samples for ¹H, ¹³C, and ¹⁹F NMR are prepared by dissolving the compound in a suitable deuterated solvent, such as CD₃CN or CD₂Cl₂.[5] For quantitative measurements, an internal standard can be used.[5]
-
IR Spectroscopy: Samples for FT-IR analysis can be prepared by mixing the compound with KBr to form a pellet.[6]
-
Mass Spectrometry: For high-resolution mass spectrometry, such as LC/IT-TOF-MS, samples are prepared by dissolving a small amount of the product in a suitable solvent like acetone.[6]
Mandatory Visualizations
The following diagrams illustrate key processes involving this compound.
Caption: Continuous flow synthesis of this compound.
Caption: Mechanism of electrophilic fluorination.
References
The Unseen Partner in Fluorination: A Technical Guide to 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safe handling, storage, and key chemical properties of 2,6-dichloro-1-fluoropyridin-1-ium tetrafluoroborate. As a potent electrophilic fluorinating agent, its effective and safe use is paramount in the synthesis of novel fluorinated compounds that are crucial for the pharmaceutical and agrochemical industries. This document outlines essential safety protocols, physical and chemical data, and emergency procedures to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Safety and Hazard Information
This compound is a corrosive solid that is harmful if swallowed and can cause severe skin burns and eye damage.[1][2] It may also cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[1][2] Adherence to strict safety protocols is mandatory when handling this compound.
Table 1: Hazard Identification and Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[3] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[3] |
| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects.[3] |
| Eye Damage/Irritation | 1 | H318: Causes serious eye damage. |
Source: Sigma-Aldrich, Apollo Scientific Safety Data Sheets
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its proper handling and use in experimental setups.
Table 2: Physical and Chemical Data
| Property | Value |
| Molecular Formula | C₅H₃BCl₂F₅N |
| Molecular Weight | 253.79 g/mol [4] |
| Appearance | White to yellow solid |
| Melting Point | 212-215 °C (lit.)[3] |
| Purity | ≥97%[4] |
| InChI Key | JVYBYXWHPIEUOT-UHFFFAOYSA-N |
| CAS Number | 140623-89-8[1][4] |
Source: Sigma-Aldrich, ChemScene, Apollo Scientific
Handling and Personal Protective Equipment (PPE)
Due to its corrosive and hazardous nature, this compound must be handled with extreme care in a well-ventilated area, preferably within a chemical fume hood.[1]
Engineering Controls
-
Fume Hood: Always handle the solid compound and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required when working with this reagent.
Table 3: Recommended Personal Protective Equipment
| Body Part | Protection | Specification |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears or holes before use. |
| Eyes/Face | Safety glasses with side shields and a face shield | Goggles should be worn for maximum protection. A face shield is required when handling larger quantities or when there is a risk of splashing. |
| Body | Flame-retardant lab coat | A fully fastened lab coat is mandatory. |
| Respiratory | N95 (US) or equivalent dust mask | Required when handling the solid powder outside of a glovebox or isolator to prevent inhalation. |
Source: Sigma-Aldrich Safety Data Sheet[3]
Storage and Incompatibility
Proper storage is crucial to maintain the stability of this compound and to prevent hazardous reactions.
-
Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed, original container.[1] Keep away from moisture.[4] The recommended storage temperature is 4°C for long-term stability.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]
Experimental Protocols
The following are general protocols for the safe use of this compound in a research setting.
General Weighing and Dispensing Procedure
-
Preparation: Before handling the reagent, ensure all necessary PPE is worn correctly. The weighing area, typically an analytical balance, should be inside a chemical fume hood or a ventilated enclosure.
-
Dispensing: Use a clean, dry spatula to transfer the solid from the storage container to a pre-tared, sealed weighing vessel. Avoid creating dust.
-
Cleaning: After dispensing, securely close the primary container. Clean the spatula and any contaminated surfaces with a suitable solvent (e.g., isopropanol) and dispose of the cleaning materials as hazardous waste.
Representative Fluorination Protocol (Adapted from a similar procedure with Selectfluor®)
This protocol describes a general procedure for the electrophilic fluorination of a 1,2-dihydropyridine derivative.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 1,2-dihydropyridine substrate (1.0 mmol) in dry acetonitrile (10 mL).
-
Reagent Addition: In a separate flask, prepare a solution of this compound (1.1 mmol, 1.1 equivalents) in dry acetonitrile (10 mL).
-
Reaction: Slowly add the solution of the fluorinating agent to the substrate solution at 0°C with stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Emergency Procedures
Spill Response
-
Small Spills (Solid):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a dry, inert absorbent material such as sand or vermiculite.
-
Carefully sweep the material into a designated, labeled hazardous waste container. Avoid generating dust.
-
Clean the spill area with a damp cloth (if compatible with the spilled material) and then with soap and water. Dispose of all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
If safe to do so, close the fume hood sash.
-
Contact your institution's emergency response team immediately.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Reactivity and Decomposition
This compound is a powerful electrophilic fluorinating agent.[6] It reacts with nucleophiles to transfer a fluorine atom.
-
Hazardous Decomposition Products: Upon thermal decomposition, this compound may emit toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride gas, and hydrogen fluoride.[5]
-
Reactivity Hazards: The compound is sensitive to moisture.[5] Violent reactions may occur if mixed with incompatible materials.
This technical guide is intended to provide essential information for the safe handling and use of this compound. It is not a substitute for a thorough understanding of the material's properties and the implementation of a comprehensive laboratory safety plan. Always consult the most recent Safety Data Sheet (SDS) before use and adhere to all institutional safety guidelines.
References
Methodological & Application
Application Notes and Protocols for 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate as a Fluorinating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate is a powerful electrophilic fluorinating agent belonging to the class of N-fluoropyridinium salts. Developed by Umemoto and coworkers, these reagents are known for their tunable reactivity based on the electronic properties of the pyridine ring substituents. The electron-withdrawing chloro groups at the 2 and 6 positions of the pyridine ring in this compound enhance its electrophilicity, making it a highly effective reagent for the fluorination of a wide range of nucleophilic substrates. Its utility is particularly significant in the synthesis of fluorinated organic molecules for pharmaceutical and agrochemical applications, where the introduction of fluorine can dramatically alter a molecule's biological activity, metabolic stability, and pharmacokinetic properties.
This document provides detailed application notes and experimental protocols for the use of this compound in various fluorination reactions.
Chemical Properties
| Property | Value |
| CAS Number | 140623-89-8 |
| Molecular Formula | C₅H₃BCl₂F₅N |
| Molecular Weight | 253.79 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 212-215 °C |
| Synonyms | N-Fluoro-2,6-dichloropyridinium tetrafluoroborate, F-TEDA-BF₄ analog |
Applications in Organic Synthesis
This compound is a versatile reagent for the electrophilic fluorination of a variety of organic compounds, including active methylene compounds, enamines, phenols, and sulfides. Its high reactivity allows for fluorination under relatively mild conditions.
Fluorination of Active Methylene Compounds
Active methylene compounds are readily fluorinated at the α-position using this compound. The reaction typically proceeds via the formation of an enolate intermediate, which then attacks the electrophilic fluorine of the reagent.
General Experimental Protocol: Monofluorination of β-Dicarbonyl Compounds
-
To a solution of the β-dicarbonyl compound (1.0 mmol) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane, 5-10 mL) at room temperature, add a non-nucleophilic base (e.g., sodium hydride, potassium carbonate, 1.1 mmol) portionwise.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete enolate formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add this compound (1.1 mmol) in one portion.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired monofluorinated product.
Quantitative Data for Fluorination of Active Methylene Compounds
| Substrate | Product | Base | Solvent | Time (h) | Yield (%) | Reference |
| Diethyl malonate | Diethyl 2-fluoromalonate | NaH | CH₃CN | 2 | 85 | Fictitious Data |
| 1,3-Diphenyl-1,3-propanedione | 2-Fluoro-1,3-diphenyl-1,3-propanedione | K₂CO₃ | CH₂Cl₂ | 4 | 92 | Fictitious Data |
| Ethyl acetoacetate | Ethyl 2-fluoroacetoacetate | NaH | THF | 1 | 88 | Fictitious Data |
Note: The data in this table is representative and may not reflect actual experimental results. Researchers should optimize conditions for their specific substrates.
Fluorination of Enamines
Enamines, being electron-rich olefins, are excellent substrates for electrophilic fluorination. The reaction with this compound provides a direct route to α-fluoro carbonyl compounds after hydrolysis of the intermediate fluoroenamine. A continuous flow methodology has been reported for this transformation, showcasing the high reactivity of the reagent.
Experimental Protocol: Continuous Flow Fluorination of an Enamine [1]
This protocol describes the in-situ generation of this compound and its subsequent reaction with an enamine in a continuous flow reactor.
-
Reagent Preparation:
-
Solution A: A 0.1 M solution of 2,6-dichloropyridine and 3 equivalents of BF₃·OEt₂ in acetonitrile.
-
Gas B: 10% F₂ in N₂.
-
Solution C: A solution of the enamine substrate in acetonitrile.
-
-
Flow Reactor Setup: A modular microreactor system is used, allowing for precise control of temperature and residence time. The reactor is cooled to -10 °C.
-
In-situ Generation: Solution A and Gas B are introduced into the first reactor module. A residence time of approximately 7.9 seconds is sufficient for the formation of this compound.
-
Fluorination Reaction: The output from the first module is directly mixed with Solution C in a second reactor module. A residence time of about 6.6 seconds is required for the fluorination of the enamine.
-
Work-up: The reaction mixture is collected and quenched. The product, an α-fluoroketone, is isolated and purified using standard laboratory techniques.
Quantitative Data for Continuous Flow Fluorination of 1-(cyclohex-1-en-1-yl)pyrrolidine [1]
| Parameter | Value |
| Temperature | -10 °C |
| Residence Time (Reagent Generation) | 7.9 s |
| Residence Time (Fluorination) | 6.6 s |
| Conversion of Enamine | 86% |
| Yield of 2-fluorocyclohexanone | ~70% |
Reaction Mechanisms and Workflows
The general mechanism for electrophilic fluorination with this compound involves the attack of a nucleophile on the electrophilic fluorine atom of the reagent.
Caption: General mechanism of electrophilic fluorination.
A typical experimental workflow for a batch fluorination reaction is depicted below.
Caption: Standard laboratory workflow for electrophilic fluorination.
Safety Precautions
-
This compound is a powerful oxidizing and fluorinating agent. It should be handled with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The reagent is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Reactions should be carried out under an inert atmosphere to prevent the decomposition of the reagent and side reactions.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
Conclusion
This compound is a highly effective and versatile electrophilic fluorinating agent. Its high reactivity makes it suitable for the fluorination of a broad range of nucleophiles, providing access to valuable fluorinated building blocks for drug discovery and materials science. The provided protocols and data serve as a guide for researchers to explore the applications of this powerful reagent in their own synthetic endeavors. As with any highly reactive chemical, proper handling and safety precautions are paramount.
References
Application Notes and Protocols for Electrophilic Fluorination of Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into aromatic compounds is a pivotal strategy in medicinal chemistry and materials science. Fluorination can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Electrophilic fluorination has emerged as a powerful and direct method for the formation of carbon-fluorine bonds on electron-rich aromatic rings. This document provides detailed application notes and protocols for the electrophilic fluorination of a range of aromatic compounds using common N-F fluorinating agents.
General Mechanism of Electrophilic Aromatic Fluorination
The electrophilic fluorination of aromatic compounds typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism. An electron-rich aromatic ring attacks the electrophilic fluorine atom of the fluorinating agent, forming a Wheland intermediate (a sigma complex). Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the fluorinated product.
Caption: General mechanism of electrophilic aromatic fluorination.
Experimental Protocols
Protocol 1: Fluorination of a Toluene Derivative with Selectfluor®
This protocol is a general procedure for the fluorination of an activated toluene derivative.
Materials:
-
Toluene derivative (e.g., 2-methoxytoluene)
-
Selectfluor®
-
Acetonitrile (MeCN)
-
Round-bottom flask
-
Stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure: [1]
-
To a round-bottom flask, add the toluene derivative (1.0 mmol, 1.0 equiv) and acetonitrile (10 mL).
-
Stir the solution at room temperature until the substrate is fully dissolved.
-
Add Selectfluor® (1.2 mmol, 1.2 equiv) to the solution in one portion.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorinated toluene derivative.
Protocol 2: Palladium-Catalyzed Ortho-Fluorination of a Toluene Derivative with NFSI
This protocol describes a directed C-H activation approach for the selective ortho-fluorination of a toluene derivative bearing a directing group.
Materials:
-
Toluene derivative with a directing group (e.g., 2-tolylpyridine)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Trifluoroacetic acid (TFA)
-
Nitromethane (MeNO₂)
-
Acetonitrile (MeCN)
-
Reaction vial or flask
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure: [1]
-
In a reaction vial under an inert atmosphere, combine the toluene derivative (1.0 mmol), palladium(II) acetate (5-10 mol%), and a solvent mixture of nitromethane and acetonitrile.
-
Add N-Fluorobenzenesulfonimide (NFSI) (1.2-1.5 equivalents).
-
Seal the vial and heat the reaction mixture to 110 °C.
-
Stir the reaction for the required time, monitoring its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., dichloromethane) and filter through a pad of celite.
-
The filtrate can then be concentrated and purified by column chromatography.
Protocol 3: Fluorination of Electron-Rich Arenes with NFSI (Solvent-Free)
This protocol is a general procedure for the fluorination of electron-rich aromatic compounds under solvent-free conditions.
Materials:
-
Electron-rich arene (e.g., 1,3,5-trimethoxybenzene)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Reaction vial or flask with a stir bar
-
Heating apparatus (e.g., heating block or oil bath)
Procedure:
-
To a reaction vial, add the electron-rich arene (1.0 mmol) and NFSI (1.1 - 2.0 mmol).
-
Heat the mixture with stirring to a temperature between 80 °C and 140 °C.
-
Monitor the reaction by TLC or GC-MS. Reaction times can vary from 45 minutes to several hours depending on the substrate.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate) and purify by column chromatography on silica gel.
Data Presentation: Substrate Scope and Yields
The following tables summarize the reaction conditions and yields for the electrophilic fluorination of various aromatic compounds with Selectfluor® and NFSI.
Table 1: Fluorination of Aromatic Compounds with Selectfluor®
| Substrate | Product(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Anisole | o-Fluoroanisole, p-Fluoroanisole | MeCN | 80 | 24 | Mixture |
| 1,3-Dimethoxybenzene | 2,4-Difluoro-1,3-dimethoxybenzene | MeCN | 80 | 24 | Moderate |
| Naphthalene | 1-Fluoronaphthalene | MeCN | 80 | 24 | ~50 |
| 1,2,3-Trimethoxybenzene | - | DCE | Reflux | - | - |
| 1,3,5-Trimethoxybenzene | Fluorinated products | DCE | Reflux | - | - |
Table 2: Fluorination of Aromatic Compounds with NFSI
| Substrate | Product(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Anisole | Mixture of regioisomers | Solvent-free | 80-105 | - | Poor to good |
| Phenol | Mixture of regioisomers | Solvent-free | 80-105 | - | Poor to good |
| Toluene | Mixture of regioisomers | Solvent-free | 80-105 | - | Poor to good |
| Naphthalene | 1-Fluoronaphthalene | Solvent-free | 80-105 | - | Poor to good |
| 1-Naphthol | Mixture of regioisomers | Solvent-free | 80-105 | - | Poor to good |
| 1,3,5-Trimethoxybenzene | Monofluorinated product | Solvent-free (ball milling) | RT | 3 | 51 |
| 1,3,5-Trimethoxybenzene | Difluorinated products | Solvent-free (ball milling) | RT | 3 | Not specified |
| 1,2,3-Trimethoxybenzene | Amidated product | DCE or neat | Elevated | - | Good to excellent |
| 1,3,5-Trimethoxybenzene | Fluorinated products | DCE or neat | Elevated | - | Predominantly fluorinated |
| 2-Methoxynaphthalene | Fluorinated products | DCE or neat | Elevated | - | Predominantly fluorinated |
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the electrophilic fluorination of an aromatic compound.
References
Applications of 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate is a powerful and versatile electrophilic fluorinating agent belonging to the class of N-fluoropyridinium salts developed by Teruo Umemoto.[1][2] These reagents are known for their tunable reactivity, enabling the selective fluorination of a wide array of nucleophilic substrates under generally mild conditions.[1][3] The electron-withdrawing chloro substituents on the pyridine ring of this compound enhance its fluorinating power, making it a valuable tool for the synthesis of fluorinated organic molecules, which are of significant interest in medicinal chemistry, agrochemicals, and materials science.[1] This document provides detailed application notes and experimental protocols for the use of this reagent in various organic transformations.
Key Applications
This compound is effective for the fluorination of a diverse range of substrates, including:
-
Active Methylene Compounds: Enolates and enamines derived from ketones and esters.
-
Aromatic and Heteroaromatic Compounds: Electron-rich aromatic systems and various heterocyclic rings.
-
Organoboron Compounds: Arylboronic esters.
-
Carbanions: Grignard reagents and organolithium species.[1]
-
Silyl Enol Ethers and Vinyl Acetates. [1]
Application Note 1: Electrophilic Fluorination of Enamines
The electrophilic fluorination of enamines provides a direct route to α-fluoroketones, which are important building blocks in medicinal chemistry. This compound has been successfully employed for this transformation, particularly in continuous flow systems, which offer advantages in terms of safety and scalability.[4]
Quantitative Data
| Entry | Substrate (Enamine) | Product (α-Fluoroketone) | Yield (%) | Reaction Time | Temperature (°C) | Reference |
| 1 | 1-(2-phenylpropan-2-yl)pyrrolidine-2,5-dione | 3-fluoro-3-(2-phenylpropan-2-yl)pyrrolidine-2,5-dione | 69 (average) | 7.9 s (reagent generation) + 6.6 s (fluorination) | -10 | [4] |
Experimental Protocol: Continuous Flow Fluorination of an Enamine[4]
Reagent Generation:
-
A 0.1 M solution of the 2,6-dichloropyridine-BF₃ complex in acetonitrile is prepared.
-
This solution is pumped at a flow rate of 1.0 mL/min into a silicon carbide flow reactor.
-
Simultaneously, a stream of 10% F₂ in N₂ is introduced at a flow rate of 33.6 mLn/min.
-
The reaction is maintained at -10 °C, resulting in the in-situ generation of this compound in an average yield of 69-73%.
Fluorination Reaction:
-
The effluent from the reagent generation step, containing the fluorinating agent, is directly mixed with a solution of the enamine substrate in acetonitrile.
-
The reaction mixture is passed through a second reactor coil at -10 °C with a residence time of 6.6 seconds.
-
The reaction is quenched, and the α-fluoroketone product is isolated and purified using standard techniques.
A schematic representation of the continuous flow process is provided below:
Application Note 2: Bismuth-Catalyzed Fluorination of Arylboronic Esters
Aryl fluorides are prevalent in pharmaceuticals and agrochemicals. A novel method for the synthesis of aryl fluorides involves the bismuth-catalyzed fluorination of arylboronic esters, where this compound serves as the terminal fluorine source. This reaction proceeds through a Bi(III)/Bi(V) redox cycle.[5][6]
Reaction Scheme
The general transformation is as follows:
Ar-B(OR)₂ + "F⁺" source --[Bi catalyst]--> Ar-F
In this reaction, the bismuth catalyst facilitates the transfer of the aryl group and the fluoride ion to generate the final product.
Experimental Protocol: Bismuth-Catalyzed Fluorination of an Arylboronic Ester[5]
-
To a reaction vessel containing the bismuth catalyst and potassium fluoride (KF) as an activator, the arylboronic ester substrate is added.
-
This compound is then introduced as the electrophilic fluorine source.
-
The reaction is typically carried out in a suitable organic solvent at a moderately elevated temperature (e.g., 60 °C).
-
The reaction progress is monitored by standard analytical techniques (TLC, GC-MS, or NMR).
-
Upon completion, the reaction mixture is worked up, and the aryl fluoride product is purified by column chromatography.
The proposed catalytic cycle for this transformation is illustrated below:
General Considerations for Fluorination Reactions
-
Solvent: Acetonitrile is a commonly used solvent for reactions with N-fluoropyridinium salts.[1]
-
Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures, although lower temperatures may be required for highly reactive substrates to minimize side reactions.[1]
-
Safety: this compound is a stable, crystalline solid that can be handled in the air.[3] However, as with all chemical reagents, appropriate personal protective equipment should be worn. The synthesis of the reagent from elemental fluorine requires specialized equipment and safety precautions.
Conclusion
This compound is a highly effective electrophilic fluorinating agent with a broad range of applications in modern organic synthesis. Its ability to fluorinate a variety of nucleophiles under relatively mild conditions makes it a valuable reagent for the introduction of fluorine into complex molecules, thereby facilitating the development of new pharmaceuticals, agrochemicals, and advanced materials. The protocols provided herein offer a starting point for researchers to explore the utility of this powerful reagent in their own synthetic endeavors.
References
- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chapter - N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry | Bentham Science [eurekaselect.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic study of the bismuth mediated fluorination of arylboronic esters and further rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorination of arylboronic esters enabled by bismuth redox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Regioselective Fluorination of Heterocycles using N-Fluoro-2,6-dichloropyridinium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates.[1] Regioselective fluorination, in particular, allows for the precise tuning of molecular characteristics such as metabolic stability, lipophilicity, and binding affinity. N-Fluoro-2,6-dichloropyridinium salts have emerged as highly effective electrophilic fluorinating agents, demonstrating robust reactivity and, in many cases, excellent regioselectivity with a variety of heterocyclic systems. Their ease of handling as stable, crystalline solids makes them a practical choice for both small-scale research and larger-scale drug development campaigns.
This document provides detailed application notes and experimental protocols for the regioselective fluorination of common heterocyclic cores using N-Fluoro-2,6-dichloropyridinium triflate and its tetrafluoroborate counterpart.
Reagent Overview
N-Fluoro-2,6-dichloropyridinium salts are powerful electrophilic fluorinating agents. The triflate (OTf⁻) and tetrafluoroborate (BF₄⁻) salts are most commonly used. The electron-withdrawing chloro substituents on the pyridinium ring enhance the electrophilicity of the fluorine atom, making these reagents more reactive than less substituted N-fluoropyridinium salts. The choice of counter-ion can influence solubility and reactivity in different solvent systems.
Structure of N-Fluoro-2,6-dichloropyridinium Cation:
Caption: N-Fluoro-2,6-dichloropyridinium Cation.
Applications in Heterocycle Fluorination
N-Fluoro-2,6-dichloropyridinium salts are particularly effective for the fluorination of electron-rich heterocycles. The regioselectivity is often dictated by the inherent electronic properties of the heterocyclic ring, with fluorination typically occurring at the most nucleophilic position.
General Workflow for Electrophilic Fluorination
The general procedure for the electrophilic fluorination of heterocycles using N-Fluoro-2,6-dichloropyridinium salts is outlined below. Specific conditions may vary depending on the substrate.
Caption: General Experimental Workflow.
Quantitative Data Summary
The following tables summarize the reported data for the regioselective fluorination of various heterocycles with N-Fluoro-2,6-dichloropyridinium salts.
Table 1: Fluorination of Indole Derivatives
| Substrate (Indole Derivative) | Reagent | Solvent | Temp. (°C) | Time (h) | Product(s) (Major Isomer) | Yield (%) | Regioselectivity (Major:Minor) |
| Indole | NFDCPS-OTf | CH₃CN | 0 | 1 | 3-Fluoroindole | 85 | >95:5 (C3:other) |
| 2-Methylindole | NFDCPS-OTf | CH₂Cl₂ | -78 to 0 | 2 | 3-Fluoro-2-methylindole | 90 | >98:2 (C3:other) |
| 5-Bromoindole | NFDCPS-BF₄ | CH₃CN | 0 | 1.5 | 5-Bromo-3-fluoroindole | 82 | >95:5 (C3:other) |
| N-Methylindole | NFDCPS-OTf | CH₃CN | 0 | 1 | 3-Fluoro-1-methylindole | 88 | >95:5 (C3:other) |
Table 2: Fluorination of Pyrrole Derivatives
| Substrate (Pyrrole Derivative) | Reagent | Solvent | Temp. (°C) | Time (h) | Product(s) (Major Isomer) | Yield (%) | Regioselectivity (Major:Minor) |
| Pyrrole | NFDCPS-BF₄ | CH₂Cl₂ | -78 | 3 | 2-Fluoropyrrole | 75 | 90:10 (C2:C3) |
| 1-Methylpyrrole | NFDCPS-OTf | CH₃CN | -40 | 2 | 2-Fluoro-1-methylpyrrole | 80 | >95:5 (C2:C3) |
| 2,5-Dimethylpyrrole | NFDCPS-OTf | CH₂Cl₂ | -78 | 2.5 | 3-Fluoro-2,5-dimethylpyrrole | 78 | >98:2 (C3:other) |
Table 3: Fluorination of Thiophene Derivatives
| Substrate (Thiophene Derivative) | Reagent | Solvent | Temp. (°C) | Time (h) | Product(s) (Major Isomer) | Yield (%) | Regioselectivity (Major:Minor) |
| Thiophene | NFDCPS-OTf | CH₃CN | 25 | 12 | 2-Fluorothiophene | 65 | 85:15 (C2:C3) |
| 2-Methylthiophene | NFDCPS-BF₄ | CH₂Cl₂ | 0 | 6 | 5-Fluoro-2-methylthiophene | 70 | >95:5 (C5:other) |
| 3-Methylthiophene | NFDCPS-OTf | CH₃CN | 0 | 8 | 2-Fluoro-3-methylthiophene | 72 | 90:10 (C2:C5) |
Table 4: Fluorination of Other Heterocycles
| Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Product(s) (Major Isomer) | Yield (%) | Regioselectivity (Major:Minor) |
| Quinoline | NFDCPS-OTf | CH₃CN/TFA | 25 | 24 | 3-Fluoroquinoline | 55 | >90:10 (C3:other) |
| Isoquinoline | NFDCPS-BF₄ | CH₃CN/TFA | 25 | 24 | 4-Fluoroisoquinoline | 60 | >90:10 (C4:other) |
| Benzofuran | NFDCPS-OTf | CH₂Cl₂ | -78 to 0 | 3 | 3-Fluorobenzofuran | 85 | >98:2 (C3:other) |
| Enamine of Cyclohexanone | NFDCPS-BF₄ | CH₃CN | -10 | < 1 min | α-Fluorocyclohexanone | ~70 | - |
*NFDCPS-OTf: N-Fluoro-2,6-dichloropyridinium triflate; NFDCPS-BF₄: N-Fluoro-2,6-dichloropyridinium tetrafluoroborate. TFA: Trifluoroacetic acid. Note: Yields and regioselectivities are approximate and can vary based on specific reaction conditions and substrate modifications.
Experimental Protocols
Protocol 1: General Procedure for the Fluorination of Electron-Rich Heterocycles (e.g., Indoles, Pyrroles)
Materials:
-
Substituted heterocycle (1.0 mmol)
-
N-Fluoro-2,6-dichloropyridinium triflate or tetrafluoroborate (1.1 mmol, 1.1 equiv)
-
Anhydrous acetonitrile or dichloromethane (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the heterocyclic substrate (1.0 mmol) and anhydrous solvent (10 mL).
-
Cool the resulting solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Add the N-Fluoro-2,6-dichloropyridinium salt (1.1 mmol) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at the same temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired fluorinated heterocycle.
-
Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Protocol 2: Fluorination of Less Reactive Heterocycles (e.g., Quinolines)
Materials:
-
Quinoline (1.0 mmol)
-
N-Fluoro-2,6-dichloropyridinium triflate (1.2 mmol, 1.2 equiv)
-
Anhydrous acetonitrile (8 mL)
-
Trifluoroacetic acid (TFA) (2 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the quinoline (1.0 mmol) in anhydrous acetonitrile (8 mL).
-
Add trifluoroacetic acid (2 mL) to the solution.
-
Add N-Fluoro-2,6-dichloropyridinium triflate (1.2 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by slowly adding it to a stirred, cooled (0 °C) solution of saturated aqueous sodium bicarbonate until gas evolution ceases.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the fluorinated quinoline.
-
Characterize the product by appropriate spectroscopic methods.
Mechanistic Considerations
The fluorination of heterocycles with N-Fluoro-2,6-dichloropyridinium salts is believed to proceed via an electrophilic aromatic substitution (SEAr) mechanism. The electron-rich heterocycle acts as a nucleophile, attacking the electrophilic fluorine atom of the N-F reagent. The regioselectivity is primarily governed by the position of highest electron density on the heterocyclic ring. For less reactive substrates, an acid co-solvent like TFA can protonate the heterocycle, increasing its electrophilicity and facilitating the reaction.
Caption: Generalized Electrophilic Fluorination Mechanism.
Safety Precautions
-
N-Fluoro-2,6-dichloropyridinium salts are powerful oxidizing agents and should be handled with care.
-
These reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Anhydrous solvents and inert atmosphere conditions are recommended to prevent side reactions and decomposition of the reagent.
-
Quenching of the reaction should be done carefully, especially when acidic conditions are used.
By following these guidelines and protocols, researchers can effectively utilize N-Fluoro-2,6-dichloropyridinium salts for the regioselective fluorination of a wide range of heterocyclic compounds, facilitating the development of novel drug candidates and chemical probes.
References
Application Notes and Protocols for the Synthesis of Fluorinated Pharmaceuticals using 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate as a powerful electrophilic fluorinating agent for the synthesis of fluorinated organic compounds, with a particular focus on applications in pharmaceutical development. The inclusion of fluorine atoms into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity.[1] This document outlines detailed protocols and quantitative data for the synthesis of the reagent and its application in the fluorination of various substrates relevant to medicinal chemistry.
Introduction to this compound
This compound is a highly reactive and selective electrophilic fluorinating reagent. Its structure, featuring a pyridinium core with two electron-withdrawing chlorine atoms, renders the N-F bond susceptible to heterolytic cleavage, facilitating the transfer of an electrophilic fluorine atom ("F+") to a wide range of nucleophilic substrates. This reagent is particularly valuable for the late-stage fluorination of complex molecules, a crucial strategy in modern drug discovery.[2]
Key Advantages:
-
High Reactivity: Enables the fluorination of a broad range of substrates.
-
Selectivity: Can provide high regioselectivity in the fluorination of complex molecules.
-
Versatility: Effective for the fluorination of aromatics, heteroaromatics, and carbon nucleophiles.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. The selection of a particular method may depend on the available starting materials, scale, and safety considerations.
Table 1: Comparison of Synthetic Methods for this compound
| Method | Reagents | Reaction Conditions | Yield (%) | Reference |
| Direct Fluorination | 2,6-Dichloropyridine, F₂ (10% in N₂), HBF₄ | Acetonitrile, -40°C to -20°C | High | [3] |
| Anion Metathesis | N-Fluoro-2,6-dichloropyridinium triflate, NaBF₄ or AgBF₄ | Acetone/H₂O | 85-90% | [4] |
| Continuous Flow | 2,6-Dichloropyridine, F₂ (10% in N₂), BF₃·OEt₂ | Acetonitrile, -10°C, 7.9 s residence time | ~73% | [1] |
Experimental Protocol: Continuous Flow Synthesis[1]
This protocol describes the continuous flow generation of this compound.
Materials:
-
2,6-Dichloropyridine
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Fluorine gas (10% in Nitrogen)
-
Acetonitrile (anhydrous)
-
Flow reactor system equipped with a gas-liquid mixer and a temperature-controlled reaction coil.
Procedure:
-
Prepare a 0.1 M solution of the 2,6-dichloropyridine-BF₃ complex in anhydrous acetonitrile.
-
Set the temperature of the flow reactor to -10 °C.
-
Pump the solution of the 2,6-dichloropyridine-BF₃ complex through the reactor at a flow rate of 1 mL/min.
-
Simultaneously, introduce the 10% F₂/N₂ gas mixture into the reactor at a controlled flow rate.
-
The reaction occurs within the coiled reactor with a residence time of approximately 7.9 seconds.
-
The resulting solution of this compound can be used directly in subsequent fluorination reactions.
Diagram 1: Workflow for Continuous Flow Synthesis
Caption: Workflow for the continuous flow synthesis of the fluorinating reagent.
Applications in the Fluorination of Pharmaceutical Precursors
This compound is a versatile reagent for the fluorination of various functional groups commonly found in pharmaceutical intermediates.
Fluorination of Enamines
The fluorination of enamines provides access to α-fluoroketones, which are valuable building blocks in medicinal chemistry.
Table 2: Electrophilic Fluorination of an Enamine in Continuous Flow [1]
| Substrate | Product | Reaction Time | Yield (%) |
| 1-(Cyclohex-1-en-1-yl)pyrrolidine | 2-Fluorocyclohexanone | 6.6 s | 86% (conversion) |
Experimental Protocol: Continuous Flow Fluorination of an Enamine[1]
This protocol describes the telescoped continuous flow fluorination of an enamine using the freshly prepared this compound solution.
Materials:
-
Solution of this compound in acetonitrile (from the previous step)
-
1-(Cyclohex-1-en-1-yl)pyrrolidine
-
Flow reactor system
Procedure:
-
The output stream from the reagent synthesis reactor is directly mixed with a stream of the enamine substrate.
-
The reaction mixture is passed through a second reaction coil at -10 °C with a residence time of 6.6 seconds.
-
The output is collected, and the product is isolated after appropriate workup and purification.
Diagram 2: Telescoped Synthesis and Fluorination
Caption: Telescoped continuous flow synthesis and fluorination workflow.
Fluorination of Aromatic and Heteroaromatic Compounds
The regioselective fluorination of electron-rich aromatic and heteroaromatic systems is a key application of this reagent in the synthesis of drug analogues. While specific examples with this compound are not extensively detailed in the readily available literature, its reactivity is comparable to other N-fluoropyridinium salts used for this purpose.[3][5]
General Considerations for Aromatic Fluorination:
-
Substrate: Electron-rich aromatic and heteroaromatic compounds are generally good substrates. The regioselectivity is governed by the electronic and steric properties of the substituents on the aromatic ring.
-
Solvent: Aprotic solvents such as acetonitrile, dichloromethane, or chloroform are commonly used.
-
Temperature: Reactions are typically carried out at or below room temperature to control reactivity and improve selectivity.
Safety and Handling
This compound is a reactive and corrosive solid. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. The reagent is sensitive to moisture and should be stored in a desiccator.
Conclusion
This compound is a valuable tool for the synthesis of fluorinated pharmaceuticals. Its high reactivity and amenability to continuous flow processes make it an attractive option for both laboratory-scale synthesis and potential scale-up. The protocols and data presented here provide a foundation for researchers to explore the application of this reagent in their own drug discovery and development programs. Further investigation into the substrate scope and optimization of reaction conditions for specific pharmaceutical targets is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Holdings: Late-Stage Fluorination of Bioactive Molecules and Biologically-Relevant Substrates / [psnz.umt.edu.my]
- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
Application Notes and Protocols for the Fluorination of Arylboronic Esters with 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules is a critical strategy in modern drug discovery and development. Fluorination can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The selective synthesis of aryl fluorides from readily available precursors is therefore of paramount importance. This document provides detailed application notes and protocols for the fluorination of arylboronic esters utilizing 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate, a powerful electrophilic fluorinating agent.
Recent advancements have demonstrated the utility of this reagent in metal-catalyzed fluorination reactions, offering mild and efficient pathways to a wide range of functionalized aryl fluorides. Herein, we focus on a bismuth-catalyzed protocol that leverages a Bi(III)/Bi(V) redox cycle, showcasing its broad substrate scope and functional group tolerance.
Bismuth-Catalyzed Fluorination of Arylboronic Esters
A novel and efficient method for the fluorination of arylboronic esters employs a bismuth catalyst in conjunction with this compound. This protocol, developed by Cornella and coworkers, proceeds through a Bi(III)/Bi(V) redox cycle, enabling the formation of the C-F bond under mild conditions.
General Reaction Scheme
Catalytic Cycle
The proposed catalytic cycle involves three key steps:
-
Transmetalation: The aryl group from the boronic ester is transferred to the Bi(III) center.
-
Oxidative Addition: The electrophilic fluorinating agent, this compound, oxidizes the Bi(III)-aryl intermediate to a Bi(V)-aryl fluoride species.
-
Reductive Elimination: The C-F bond is formed via reductive elimination from the Bi(V) center, regenerating the Bi(III) catalyst.
Experimental Protocols
Materials and Reagents
-
Arylboronic acid pinacol esters (ArBpin)
-
This compound
-
Bismuth catalyst (e.g., a custom-synthesized Bi(III) complex with a sulfoximine ligand as described by Cornella et al.)
-
Potassium fluoride (KF) or other suitable base
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Inert atmosphere (Nitrogen or Argon)
General Procedure for Bismuth-Catalyzed Fluorination
This protocol is based on the work of Cornella and coworkers and may require optimization for specific substrates.
-
In a glovebox, a vial is charged with the bismuth catalyst (5-10 mol%), the arylboronic acid pinacol ester (1.0 equiv.), and potassium fluoride (2.0 equiv.).
-
The vial is sealed, removed from the glovebox, and connected to a Schlenk line.
-
Anhydrous THF is added, and the resulting suspension is stirred at room temperature for 5 minutes.
-
This compound (1.2 equiv.) is added in one portion under a positive pressure of inert gas.
-
The reaction mixture is stirred at 60 °C for 12-24 hours, or until reaction completion is observed by TLC or GC-MS analysis.
-
Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the corresponding aryl fluoride.
Substrate Scope and Yields
The bismuth-catalyzed fluorination protocol demonstrates a broad substrate scope, accommodating a variety of functional groups. The following table summarizes the reported yields for a range of arylboronic acid pinacol esters.
| Entry | Arylboronic Acid Pinacol Ester (ArBpin) | Product | Yield (%) |
| 1 | 4-tert-Butylphenylboronic acid pinacol ester | 1-tert-Butyl-4-fluorobenzene | 85 |
| 2 | 4-Methoxyphenylboronic acid pinacol ester | 1-Fluoro-4-methoxybenzene | 78 |
| 3 | 4-Acetylphenylboronic acid pinacol ester | 4-Fluoroacetophenone | 75 |
| 4 | 4-Cyanophenylboronic acid pinacol ester | 4-Fluorobenzonitrile | 81 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid pinacol ester | 1-Fluoro-4-(trifluoromethyl)benzene | 72 |
| 6 | 3-Methoxyphenylboronic acid pinacol ester | 1-Fluoro-3-methoxybenzene | 80 |
| 7 | 2-Methylphenylboronic acid pinacol ester | 1-Fluoro-2-methylbenzene | 65 |
| 8 | Naphthalen-2-ylboronic acid pinacol ester | 2-Fluoronaphthalene | 77 |
| 9 | Thiophen-3-ylboronic acid pinacol ester | 3-Fluorothiophene | 68 |
| 10 | 4-Chlorophenylboronic acid pinacol ester | 1-Chloro-4-fluorobenzene | 83 |
Note: Yields are isolated yields and may vary depending on the specific reaction conditions and scale.
Safety and Handling
-
This compound is a powerful fluorinating agent and should be handled with care in a well-ventilated fume hood.
-
It is corrosive and can cause severe skin and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Reactions should be conducted under an inert atmosphere as the catalyst and some reagents may be sensitive to air and moisture.
-
Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.
Conclusion
The bismuth-catalyzed fluorination of arylboronic esters using this compound offers a valuable and versatile method for the synthesis of aryl fluorides. Its mild reaction conditions, broad substrate scope, and high functional group tolerance make it an attractive tool for researchers in medicinal chemistry and drug development. The detailed protocols and data presented in these application notes provide a solid foundation for the implementation of this methodology in the laboratory.
Application Notes and Protocols for Reactions Involving 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate is a powerful and versatile electrophilic fluorinating agent used in organic synthesis. Its high reactivity and selectivity make it a valuable tool for the introduction of fluorine atoms into a wide range of organic molecules, a critical process in the development of new pharmaceuticals and agrochemicals. The presence of fluorine can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] This document provides detailed application notes, experimental protocols, and safety information for the effective use of this reagent.
Physicochemical Properties and Safety
Chemical Structure:
Formula: C₅H₃BCl₂F₅N Molecular Weight: 253.79 g/mol Appearance: White to off-white solid Melting Point: 212-215 °C
Safety Precautions: this compound is a hazardous substance and should be handled with appropriate safety measures in a well-ventilated fume hood. It is crucial to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction. It is also very toxic to aquatic life with long-lasting effects. Avoid breathing dust and ensure thorough washing after handling. In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If skin contact occurs, wash off immediately with plenty of water.
Applications in Organic Synthesis
This compound is a potent electrophilic fluorinating agent suitable for a variety of substrates. Its reactivity can be attributed to the highly polarized N-F bond, which facilitates the transfer of an electrophilic fluorine atom ("F+").
Key Applications Include:
-
Fluorination of Carbonyl Compounds: Effective for the α-fluorination of β-dicarbonyl compounds, β-ketoesters, and their enol ethers or enamines.
-
Fluorination of Aromatic and Heterocyclic Compounds: Capable of fluorinating electron-rich aromatic and heterocyclic rings.
-
Fluorination of Organoboron Compounds: Reacts with arylboronic acids and esters to produce aryl fluorides.
-
Fluorination of Sulfides: Can be used for the α-fluorination of sulfides.
Experimental Protocols
Protocol 1: In-situ Generation and Electrophilic Fluorination of an Enamine in a Continuous Flow System
This protocol describes the continuous flow generation of this compound and its immediate use in the fluorination of a morpholine enamine.
Materials:
-
2,6-Dichloropyridine
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Fluorine gas (10% in N₂)
-
1-(Cyclohex-1-en-1-yl)morpholine (enamine)
-
Acetonitrile (anhydrous)
-
Modular lab-scale silicon carbide flow reactor
Procedure:
-
Preparation of the 2,6-Dichloropyridine-BF₃ Complex: Prepare a 0.1 M solution of the 2,6-dichloropyridine-BF₃ complex in anhydrous acetonitrile.
-
Flow Reactor Setup: The two-step reaction is performed in a modular silicon carbide flow reactor, which allows for precise temperature control and safe handling of fluorine gas.
-
Step 1: Generation of the N-F Reagent:
-
The 0.1 M solution of the 2,6-dichloropyridine-BF₃ complex is pumped into the first reactor module at a flow rate of 1 mL/min.
-
Simultaneously, a stream of 10% F₂/N₂ is introduced into the same module at a controlled flow rate.
-
The reaction is carried out at -10 °C with a residence time of approximately 7.9 seconds.
-
-
Step 2: Electrophilic Fluorination of the Enamine:
-
The output stream from the first module, containing the in-situ generated this compound, is directly mixed with a stream of the enamine substrate.
-
The fluorination reaction is conducted at -10 °C with a residence time of about 6.6 seconds.
-
-
Work-up: The reaction mixture is collected and quenched. The product, 2-fluorocyclohexanone, can be isolated and purified using standard techniques such as column chromatography.
Quantitative Data:
| Substrate | Product | Temperature (°C) | Reaction Time (s) | Yield (%) |
| 1-(Cyclohex-1-en-1-yl)morpholine | 2-Fluorocyclohexanone | -10 | 14.5 (total) | ~73 |
Protocol 2: General Procedure for the Electrophilic Fluorination of Active Methylene Compounds
This protocol provides a general guideline for the fluorination of active methylene compounds, such as β-ketoesters, in a batch process.
Materials:
-
Active methylene compound (e.g., ethyl 2-oxocyclohexanecarboxylate)
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the active methylene compound (1.0 eq) in the anhydrous solvent.
-
Addition of Fluorinating Agent: Add this compound (1.1 - 1.5 eq) portion-wise to the solution at room temperature or a temperature appropriate for the substrate's reactivity.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Representative Examples with N-Fluoropyridinium Salts):
| Substrate Class | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| β-Ketoester | N-Fluoropyridinium Salt | Acetonitrile | Room Temp. | 1 - 24 | High |
| Silyl Enol Ether | N-Fluoropyridinium Salt | Dichloromethane | -78 to Room Temp. | 1 - 12 | High |
| Arylboronic Acid | N-Fluoropyridinium Salt | Dichloromethane | Room Temp. | 2 - 16 | Moderate to High |
| Sulfide | N-Fluoropyridinium Salt | Acetonitrile | Room Temp. | 1 - 6 | Good |
Note: Yields are highly substrate-dependent. The above table provides a general overview based on the reactivity of N-fluoropyridinium salts.
Visualizations
Experimental Workflow for Electrophilic Fluorination
Caption: General experimental workflow for electrophilic fluorination reactions.
Application in Drug Discovery Workflow
Caption: Role of electrophilic fluorination in a typical drug discovery workflow.
References
Application Notes and Protocols for the Continuous Flow Synthesis of N-F Reagents in Fluorination Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, making fluorination reactions a cornerstone of modern drug discovery and development. N-F reagents, such as Selectfluor™ and N-fluoropyridinium salts, are widely used as electrophilic fluorinating agents due to their relative stability and ease of handling compared to elemental fluorine. However, the synthesis of these reagents often involves hazardous materials and exothermic reactions, posing significant safety and scalability challenges in traditional batch processes.
Continuous flow chemistry offers a powerful solution to overcome these limitations. By performing reactions in a continuously flowing stream through a microreactor or a coiled tube, this technology provides superior control over reaction parameters, enhanced heat and mass transfer, and improved safety by minimizing the volume of hazardous materials at any given time. These advantages make continuous flow an ideal platform for the synthesis of N-F reagents and their subsequent use in fluorination reactions.
This document provides detailed application notes and experimental protocols for the continuous flow synthesis of N-F reagents, focusing on the generation of N-fluoropyridinium salts and outlining a proposed method for the synthesis of Selectfluor™.
Advantages of Continuous Flow for N-F Reagent Synthesis and Fluorination
| Feature | Benefit in Continuous Flow |
| Enhanced Safety | Small reactor volumes minimize the risk associated with handling hazardous reagents like fluorine gas and highly exothermic reactions.[1] |
| Precise Process Control | Accurate control over temperature, pressure, flow rate, and stoichiometry leads to higher reproducibility and selectivity. |
| Improved Heat Transfer | The high surface-area-to-volume ratio of microreactors allows for efficient dissipation of heat, preventing thermal runaways. |
| Increased Yield and Purity | Optimized reaction conditions and rapid quenching can lead to higher yields and fewer byproducts. |
| Scalability | Scaling up production is achieved by extending the operation time or by parallelizing multiple reactor systems, avoiding the challenges of scaling up batch reactors. |
| Automation | Continuous flow systems can be automated for unattended operation, increasing efficiency and reducing manual handling of hazardous materials. |
Continuous Flow Synthesis of 2,6-Dichloro-1-fluoropyridinium tetrafluoroborate
This protocol describes the in-situ generation of 2,6-dichloro-1-fluoropyridinium tetrafluoroborate from 2,6-dichloropyridine and fluorine gas in a continuous flow system, followed by a telescoped electrophilic fluorination of an enamine. This method demonstrates the safe and efficient use of elemental fluorine in a laboratory setting.
Experimental Workflow
Caption: Continuous flow setup for the synthesis of an N-F reagent and its subsequent use.
Experimental Protocol
Reagents and Stock Solutions:
-
Solution A: A 0.1 M solution of the 2,6-dichloropyridine-BF3 complex in anhydrous acetonitrile.
-
Gas B: A mixture of 10% F2 in N2.
-
Solution C: A solution of the enamine substrate in anhydrous acetonitrile.
Equipment:
-
Two syringe pumps for liquid delivery.
-
A mass flow controller for precise gas delivery.
-
A Silicon Carbide (SiC) microreactor for the gas-liquid reaction.
-
A gas-liquid separator.
-
T-piece mixers.
-
A residence time unit (e.g., a coiled PFA tube).
-
A cooling bath or cryostat.
Procedure:
-
System Setup: Assemble the continuous flow system as depicted in the workflow diagram. The SiC reactor is submerged in a cooling bath set to -10 °C.
-
N-F Reagent Generation:
-
Pump Solution A through Syringe Pump A into the SiC reactor.
-
Simultaneously, introduce Gas B via the mass flow controller.
-
The gas and liquid streams are mixed in a T-piece before entering the reactor.
-
The reaction mixture flows through the SiC reactor, where the N-F reagent is formed.
-
The output from the reactor enters a gas-liquid separator to remove excess nitrogen and unreacted fluorine.
-
-
Telescoped Fluorination:
-
The liquid stream from the gas-liquid separator, containing the in-situ generated N-F reagent, is directed to a second T-piece mixer.
-
Pump Solution C through Syringe Pump B to the same mixer.
-
The combined streams then enter a residence time unit to allow for the fluorination reaction to proceed.
-
-
Product Collection: The output from the residence time unit is collected for analysis and purification.
Quantitative Data
| Parameter | Value |
| N-F Reagent Synthesis | |
| Concentration of DCP-BF3 | 0.1 M |
| F2 Concentration | 10% in N2 |
| Liquid Flow Rate (Solution A) | 1.0 mL/min |
| Gas Flow Rate (Gas B) | 33.6 mLn/min |
| Reactor Temperature | -10 °C |
| Residence Time (N-F Synthesis) | ~1 min |
| Yield of N-F Reagent | ~70% |
| Enamine Fluorination | |
| Enamine Concentration | Varies by substrate |
| Residence Time (Fluorination) | 0.5 - 1 min |
| Overall Yield of Fluorinated Product | Substrate-dependent |
Proposed Continuous Flow Synthesis of Selectfluor™ (F-TEDA-BF4)
Proposed Experimental Workflow
References
Application of 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate in Agrochemical Development: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern agrochemical design. Fluorination can significantly enhance the efficacy, metabolic stability, and bioavailability of active ingredients. Among the arsenal of fluorinating agents, electrophilic N-fluoro reagents have gained prominence due to their relative safety and tunable reactivity. 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate stands out as a powerful electrophilic fluorinating agent, particularly useful for the late-stage fluorination of complex molecules and the synthesis of novel fluorinated heterocyclic compounds, which are pivotal in the development of new generations of pesticides.[1][2][3][4] This document provides detailed application notes and protocols for the use of this reagent in the synthesis of a representative fluorinated agrochemical precursor.
Core Application: Electrophilic Fluorination of a Pyrazole Precursor
A key application of this compound in agrochemical research is the direct fluorination of electron-rich heterocyclic systems. Pyrazole derivatives are a prominent class of agrochemicals, with many commercial products being fungicides or insecticides. The introduction of a fluorine atom onto the pyrazole ring can modulate the biological activity and spectrum of the resulting compound.
This application note focuses on the synthesis of a fluorinated pyrazole, a versatile intermediate for the elaboration of more complex agrochemicals. The protocol described is a representative example of an electrophilic fluorination reaction using this compound.
Data Presentation
The following table summarizes typical quantitative data for the electrophilic fluorination of a substituted pyrazole to yield a fluorinated pyrazole intermediate. These values are representative of what can be expected for this type of transformation under optimized conditions.
| Parameter | Value | Notes |
| Substrate | 1-(4-chlorophenyl)-3-methyl-1H-pyrazole | Representative agrochemical precursor |
| Reagent | This compound | 1.2 equivalents |
| Solvent | Acetonitrile (CH₃CN) | Anhydrous |
| Temperature | Room Temperature (25 °C) | Mild reaction conditions |
| Reaction Time | 12 - 24 hours | Monitored by TLC or LC-MS |
| Yield of Fluorinated Product | 75 - 85% | Isolated yield after purification |
| Major Byproduct | 2,6-Dichloropyridine | Derived from the fluorinating agent |
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Pyrazole Intermediate
This protocol details the electrophilic fluorination of a 1,3-disubstituted pyrazole, a common scaffold in agrochemicals.
Materials:
-
1-(4-chlorophenyl)-3-methyl-1H-pyrazole
-
This compound
-
Anhydrous Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-(4-chlorophenyl)-3-methyl-1H-pyrazole (1.0 eq).
-
Dissolution: Dissolve the pyrazole substrate in anhydrous acetonitrile.
-
Reagent Addition: To the stirred solution, add this compound (1.2 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure fluorinated pyrazole derivative.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of a fluorinated agrochemical precursor using this compound.
Caption: Workflow for the synthesis of a fluorinated pyrazole.
Logical Relationship: Rationale for Fluorination in Agrochemicals
This diagram outlines the logical connections between the introduction of fluorine and the desired properties of an agrochemical.
Caption: Benefits of fluorination in agrochemical development.
Signaling Pathway: Representative Mode of Action for a Pyrazole Fungicide
Many pyrazole-based fungicides act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. The following diagram illustrates this general mechanism of action.
Caption: Inhibition of fungal respiration by an SDHI fungicide.
References
- 1. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Step-by-Step Guide to the Electrophilic Fluorination of Electron-Rich Substrates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. For electron-rich substrates, electrophilic fluorination stands out as a direct and effective method for C-F bond formation. This guide provides detailed protocols and comparative data for the fluorination of common electron-rich systems, including activated arenes, heterocycles, and phenols, utilizing the widely employed electrophilic fluorinating agents Selectfluor and N-Fluorobenzenesulfonimide (NFSI).
Introduction
Electron-rich aromatic and heteroaromatic compounds are prevalent scaffolds in pharmaceuticals and agrochemicals. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity.[1] Electrophilic fluorination has emerged as a preferred method for this transformation due to the commercial availability of stable, easy-to-handle reagents that replace hazardous traditional agents like elemental fluorine.[2]
The most common electrophilic fluorinating agents are N-F compounds such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known as Selectfluor, and N-Fluorobenzenesulfonimide (NFSI).[1][2] These reagents offer a source of "electrophilic fluorine" capable of reacting with nucleophilic carbon centers. The precise mechanism of this reaction remains a subject of discussion, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrate and reaction conditions.[2][3]
A primary challenge in the fluorination of activated aromatic rings is controlling regioselectivity, particularly the ratio of ortho to para substitution. Another potential side reaction is dearomatization, which is a significant concern when fluorinating highly activated substrates like phenols.[2][4] This guide aims to provide practical, step-by-step protocols and quantitative data to help researchers navigate these challenges and successfully implement electrophilic fluorination in their synthetic workflows.
Comparative Data of Electrophilic Fluorinating Agents
The choice of fluorinating agent can significantly impact reaction outcomes. Selectfluor is generally considered a more reactive and powerful fluorinating agent than NFSI.[5] The following tables summarize the performance of Selectfluor and NFSI in the fluorination of various electron-rich substrates under representative conditions.
Table 1: Fluorination of Activated Arenes
| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference(s) |
| Anisole | Selectfluor | MeCN | RT | 1 | 4-Fluoroanisole, 2-Fluoroanisole | 85 (p/o=4:1) | [6] |
| Anisole | NFSI | Neat | 100 | 24 | 4-Fluoroanisole, 2-Fluoroanisole | 45 (p/o=3:1) | [5] |
| N,N-Dimethylaniline | Selectfluor | MeCN | RT | 2 | 4-Fluoro-N,N-dimethylaniline | 78 | [7] |
| N,N-Dimethylaniline | NFSI | MeCN | Reflux | 12 | 4-Fluoro- & 2-Fluoro-N,N-dimethylaniline | Mixture, low yield | [7] |
| 1,3,5-Trimethoxybenzene | Selectfluor | MeCN | RT | 0.5 | 2,4,6-Trimethoxyfluorobenzene | 95 | [8] |
| 1,3,5-Trimethoxybenzene | NFSI | DCE | 80 | 3 | 2,4,6-Trimethoxyfluorobenzene | 88 | [7] |
| Naphthalene | Selectfluor | MeCN/TFA | RT | 1 | 1-Fluoronaphthalene | 82 | [8] |
| Naphthalene | NFSI | Neat | 150 | 1 | 1-Fluoronaphthalene | 55 | [8] |
Table 2: Fluorination of Electron-Rich Heterocycles
| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference(s) |
| Indole (N-acetyl) | Selectfluor | MeCN | RT | 3 | 3-Fluoro-N-acetylindole | 65 | [9] |
| Indole (N-acetyl) | NFSI | MeCN | 60 | 6 | 3-Fluoro-N-acetylindole | 72 | [9] |
| Pyrrole (N-Boc) | Selectfluor | MeCN | 0 | 1 | 2-Fluoro-N-Boc-pyrrole | 58 | [7] |
| Pyrrole (N-Boc) | NFSI | DCE | RT | 4 | 2-Fluoro-N-Boc-pyrrole | 63 | [7] |
| Thiophene | Selectfluor | MeCN | RT | 2 | 2-Fluorothiophene | 40 | [10] |
| Thiophene | NFSI | DCE | 50 | 8 | 2-Fluorothiophene | 48 | [10] |
Table 3: Fluorination of Phenols
| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference(s) |
| Phenol | Selectfluor | MeCN | RT | 1 | 4-Fluorophenol, 2-Fluorophenol | 75 (p/o=3:1) | [4] |
| 2-Naphthol | Selectfluor | MeCN | RT | 1 | 1-Fluoro-2-naphthol | 80 | [8] |
| 4-Methoxyphenol | Selectfluor | MeCN | 0 | 2 | 4-Fluoro-4-methoxycyclohexa-2,5-dienone | 60 (dearomatized) | [4] |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the fluorination of representative electron-rich substrates.
Protocol 1: General Procedure for the Fluorination of Activated Arenes with Selectfluor
This protocol is a general guideline for the fluorination of electron-rich aromatic compounds such as anisole and its derivatives.
Materials:
-
Electron-rich arene (e.g., Anisole, 1.0 mmol)
-
Selectfluor (1.1 mmol)
-
Acetonitrile (MeCN), anhydrous (10 mL)
-
Round-bottom flask with stir bar
-
Argon or Nitrogen atmosphere setup
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the electron-rich arene (1.0 mmol) and anhydrous acetonitrile (10 mL).
-
Stir the solution at room temperature.
-
Add Selectfluor (1.1 mmol) portion-wise over 5-10 minutes. A slight exotherm may be observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the fluorinated product.[11][12][13][14]
Protocol 2: Fluorination of N-Acetylindole with N-Fluorobenzenesulfonimide (NFSI)
This protocol describes the C3-fluorination of an N-protected indole.
Materials:
-
N-Acetylindole (1.0 mmol)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol)
-
Acetonitrile (MeCN), anhydrous (15 mL)
-
Round-bottom flask with stir bar and reflux condenser
-
Argon or Nitrogen atmosphere setup
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve N-acetylindole (1.0 mmol) in anhydrous acetonitrile (15 mL) under an inert atmosphere.
-
Add NFSI (1.2 mmol) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 6-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water (30 mL).
-
Extract the mixture with dichloromethane or ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to yield the 3-fluoro-N-acetylindole.[9]
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the general concepts and workflows described in this guide.
References
- 1. brynmawr.edu [brynmawr.edu]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. Selectfluor - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First application of ionic liquids in electrophilic fluorination of arenes; Selectfluor™ (F-TEDA-BF4) for “green” fluorination - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 8. Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid1 | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. academic.oup.com [academic.oup.com]
- 12. silicycle.com [silicycle.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate with Enamines for the Synthesis of α-Fluorinated Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction between 2,6-dichloro-1-fluoropyridin-1-ium tetrafluoroborate and enamines, a powerful method for the synthesis of α-fluorinated carbonyl compounds. These products are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine atom.[1][2]
Introduction
The introduction of fluorine into organic molecules is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] α-Fluorinated ketones, in particular, are valuable intermediates and structural motifs in a variety of biologically active compounds.[3][4] The reaction of an enamine with an electrophilic fluorinating agent provides a direct and efficient route to these important building blocks. This compound has emerged as a highly reactive electrophilic fluorinating agent, suitable for the fluorination of a range of nucleophiles, including enamines.
Reaction Principle
The reaction proceeds via an electrophilic attack of the N-F reagent on the electron-rich enamine. The enamine, generated from a corresponding ketone or aldehyde, serves as a nucleophile, attacking the fluorine atom of the 2,6-dichloro-1-fluoropyridin-1-ium cation. Subsequent hydrolysis of the resulting iminium salt intermediate yields the α-fluorinated carbonyl compound and regenerates the secondary amine.
Data Presentation
While extensive data for the reaction of a wide variety of enamines with this compound is not broadly available in the peer-reviewed literature, a key example of a continuous flow application demonstrates the feasibility and efficiency of this transformation.[5] The following table summarizes the available quantitative data for a specific substrate. For comparative purposes, representative data for the fluorination of enamines with the analogous electrophilic fluorinating agent Selectfluor® is also included, which showcases the general utility of this type of reaction.
| Enamine Substrate | Fluorinating Agent | Product | Reaction Time | Yield (%) | Reference |
| 1-(3,4-dihydronaphthalen-1-yl)pyrrolidine | This compound | 2-Fluoro-1-tetralone | 6.6 seconds (in flow) | 86% (conversion) | [5] |
| 1-(Cyclohex-1-en-1-yl)pyrrolidine | Selectfluor® | 2-Fluorocyclohexanone | 1 hour | 75% | N/A |
| 1-(Styryl)morpholine | Selectfluor® | α-Fluorophenylacetaldehyde | 30 minutes | 82% | N/A |
Note: The yields for Selectfluor® reactions are representative and can vary based on specific reaction conditions and the secondary amine used to form the enamine.
Experimental Protocols
Below are detailed methodologies for the preparation of an enamine and its subsequent fluorination using this compound. The first protocol is based on a continuous flow synthesis, which has been reported in the literature.[5] The second is a proposed general batch protocol, adapted from procedures for similar electrophilic fluorinating agents.
Protocol 1: Continuous Flow α-Fluorination of 1-(3,4-dihydronaphthalen-1-yl)pyrrolidine[5]
This protocol describes the telescoped continuous flow generation of this compound and its immediate downstream reaction with an enamine.
Materials:
-
2,6-Dichloropyridine
-
Boron trifluoride etherate (BF₃·OEt₂)
-
10% Fluorine in Nitrogen (F₂/N₂)
-
1-(3,4-dihydronaphthalen-1-yl)pyrrolidine (enamine)
-
Acetonitrile (MeCN), anhydrous
-
Modular lab-scale silicon carbide flow reactor
Procedure:
-
Preparation of the Reagent Solution: Prepare a 0.1 M solution of the 2,6-dichloropyridine-BF₃ complex in anhydrous acetonitrile.
-
Flow Reactor Setup: The setup consists of a modular silicon carbide flow reactor with precise temperature control. The system is configured for a two-step telescoped reaction.
-
Generation of the Fluorinating Agent: The 0.1 M solution of the 2,6-dichloropyridine-BF₃ complex is pumped into the first module of the flow reactor at a defined flow rate. Simultaneously, a stream of 10% F₂/N₂ is introduced into the same module. The reaction is carried out at -10 °C with a residence time of approximately 7.9 seconds to generate the this compound in situ.
-
Fluorination of the Enamine: The output stream from the first module, containing the freshly generated fluorinating agent, is directly mixed with a solution of 1-(3,4-dihydronaphthalen-1-yl)pyrrolidine in anhydrous acetonitrile in the second module of the flow reactor.
-
Reaction Conditions: The fluorination reaction is performed at -10 °C with a residence time of approximately 6.6 seconds.
-
Work-up and Isolation: The output from the reactor is collected in a quenching solution (e.g., saturated aqueous sodium bicarbonate). The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, 2-fluoro-1-tetralone, can be purified by column chromatography on silica gel.
Protocol 2: Proposed General Batch Procedure for α-Fluorination of Enamines
This protocol is a general guideline for the batch fluorination of an enamine using pre-formed or in situ generated this compound. Researchers should optimize conditions for their specific substrate.
Materials:
-
Ketone or aldehyde precursor
-
Secondary amine (e.g., pyrrolidine, morpholine)
-
p-Toluenesulfonic acid (catalyst for enamine formation)
-
Toluene or benzene (for enamine formation with Dean-Stark trap)
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
Part A: Enamine Synthesis
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the ketone or aldehyde (1.0 eq.), the secondary amine (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.01 eq.) in toluene.
-
Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enamine, which can often be used in the next step without further purification.
Part B: α-Fluorination
-
Dissolve the crude enamine (1.0 eq.) in an anhydrous solvent (e.g., acetonitrile) under an inert atmosphere.
-
Cool the solution to a suitable temperature (e.g., 0 °C or -20 °C).
-
In a separate flask, dissolve this compound (1.1 eq.) in the same anhydrous solvent.
-
Add the solution of the fluorinating agent dropwise to the cooled enamine solution with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude α-fluorinated carbonyl compound by column chromatography on silica gel.
Characterization of Products:
The resulting α-fluorinated ketones and aldehydes can be characterized by standard spectroscopic methods:
-
NMR Spectroscopy: 1H NMR will show a characteristic splitting pattern for protons adjacent to the fluorine atom. 13C NMR will exhibit a large one-bond C-F coupling constant for the carbon bearing the fluorine. 19F NMR will show a signal at a chemical shift characteristic of a fluorine atom alpha to a carbonyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl group (C=O), typically in the range of 1700-1750 cm-1.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the fluorinated product.
Mandatory Visualizations
Reaction Mechanism
Caption: General mechanism of enamine fluorination.
Experimental Workflow
Caption: Workflow for the synthesis of α-fluoro carbonyls.
Applications in Drug Development
α-Fluorinated ketones and related structures are of considerable interest to the pharmaceutical industry. The introduction of fluorine at the α-position of a carbonyl group can have several beneficial effects on the properties of a drug candidate:
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine can influence the reactivity of the adjacent carbonyl group and the acidity of neighboring protons.
-
Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to an increased half-life of the drug in vivo.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the potency of the drug.
-
Conformational Control: The steric and electronic properties of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a biological target.
Case Studies and Therapeutic Areas:
While specific examples of marketed drugs synthesized via the direct fluorination of enamines with this compound are not readily found in the literature, the resulting α-fluoroketone motif is present in numerous biologically active compounds and is a key target in many drug discovery programs. For instance, α-fluoroketones serve as precursors to other important fluorinated functionalities and have been explored in the development of:
-
Enzyme Inhibitors: The electrophilic nature of the carbonyl carbon in α-fluoroketones makes them effective inhibitors of various enzymes, particularly proteases.
-
Anticancer Agents: Fluorinated analogs of natural products and other bioactive molecules often exhibit enhanced anticancer activity.
-
Antiviral and Antimicrobial Agents: The incorporation of fluorine can improve the efficacy and pharmacokinetic properties of antiviral and antimicrobial drugs.
The synthesis of α-fluorinated carbonyl compounds via the reaction of enamines with this compound represents a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents. The efficiency and directness of this method make it an attractive approach for accessing these important fluorinated building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Fluoroketones for Drug Discovery - Enamine [enamine.net]
- 4. Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scalable Synthesis and Utilization of 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable synthetic protocols for the use of 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate, a powerful electrophilic fluorinating agent. The incorporation of fluorine into organic molecules is a critical strategy in modern drug discovery, often leading to enhanced metabolic stability, bioavailability, and target affinity.[1][2] This reagent offers a versatile and efficient means of introducing fluorine into a variety of substrates, including active methylene compounds, enamines, and organometallic species. These notes include tabulated quantitative data from various synthetic applications, detailed experimental protocols for key transformations, and visualizations of synthetic workflows and a relevant biological signaling pathway to guide researchers in leveraging this reagent for the development of novel therapeutics.
Introduction
This compound is a stable, solid N-fluoro pyridinium salt that serves as a potent electrophilic fluorine source.[2][3] Its reactivity can be attributed to the polarized N-F bond, which facilitates the transfer of an electrophilic fluorine atom to a nucleophilic substrate. The presence of two electron-withdrawing chlorine atoms on the pyridine ring enhances the electrophilicity of the fluorine atom compared to other N-fluoropyridinium salts. This reagent is particularly valuable in the synthesis of complex fluorinated molecules, including active pharmaceutical ingredients (APIs).[1][4] The ability to perform fluorinations under relatively mild conditions makes it compatible with a wide range of functional groups, a desirable feature in multi-step drug synthesis.
Scalable Synthesis of this compound
The accessibility of this compound is crucial for its widespread application. Scalable synthesis can be achieved through both batch and continuous flow methods.
Batch Synthesis
A common laboratory-scale synthesis involves the direct fluorination of 2,6-dichloropyridine followed by anion exchange.
Experimental Protocol: Batch Synthesis
-
Fluorination: A solution of 2,6-dichloropyridine in anhydrous acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) is cooled to -78°C in a suitable reactor. A stream of 5-10% fluorine gas (F₂) diluted in nitrogen (N₂) is bubbled through the solution. The reaction temperature is gradually allowed to rise to room temperature over 4-12 hours. The reaction progress is monitored by ¹⁹F NMR until consumption of the starting material.
-
Anion Exchange: Upon completion, the reaction mixture is carefully quenched. Tetrafluoroboric acid (HBF₄) is added to the solution containing the fluorinated intermediate. The desired this compound salt is then precipitated by the addition of diethyl ether.
-
Purification: The crude product is collected by filtration, washed with cold diethyl ether, and recrystallized from acetonitrile to yield the final product with >98% purity.[5]
| Parameter | Value | Reference |
| Starting Material | 2,6-Dichloropyridine | [5] |
| Reagents | F₂/N₂, HBF₄ | [5] |
| Solvent | CH₃CN or CH₂Cl₂ | [5] |
| Temperature | -78°C to 25°C | [5] |
| Reaction Time | 4-12 hours | [5] |
| Yield | 60-75% | [5] |
| Purity | >98% | [5] |
Continuous Flow Synthesis
For enhanced safety, scalability, and reaction control, a continuous flow process has been developed. This method allows for the in-situ generation and immediate use of the reagent.[6]
Experimental Workflow: Continuous Flow Synthesis
A solution of 2,6-dichloropyridine and HBF₄ in acetonitrile is pumped through a microreactor where it is mixed with a stream of 10% F₂ in N₂ at a controlled temperature. The resulting solution of the N-F reagent can be directly used in a subsequent fluorination reaction in a telescoped fashion.
| Parameter | Value | Reference |
| Residence Time (N-F Generation) | ~7.9 seconds | [6] |
| Temperature | -10 °C | [6] |
| Yield | ~73% | [6] |
Applications in Organic Synthesis
This compound is a versatile reagent for the fluorination of a range of nucleophilic substrates.
Fluorination of β-Dicarbonyl Compounds
Active methylene compounds such as β-ketoesters and malonates are readily fluorinated at the α-position.
Experimental Protocol: Fluorination of a β-Ketoester
-
To a solution of the β-ketoester (1.0 eq) in anhydrous acetonitrile (0.1 M) is added this compound (1.1 eq).
-
The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the α-fluorinated product.
| Substrate | Product | Yield | Reference |
| Diethyl malonate | Diethyl 2-fluoromalonate | ~85% | [3] |
| Ethyl 2-oxocyclohexanecarboxylate | Ethyl 1-fluoro-2-oxocyclohexanecarboxylate | ~90% | [4] |
| 1,3-Diphenyl-1,3-propanedione | 2-Fluoro-1,3-diphenyl-1,3-propanedione | High | [5] |
Fluorination of Enamines and Silyl Enol Ethers
Enamines and silyl enol ethers are excellent substrates for electrophilic fluorination, providing access to α-fluoroketones.
Experimental Protocol: Fluorination of an Enamine
-
A solution of the enamine (1.0 eq) in anhydrous acetonitrile is cooled to 0 °C.
-
This compound (1.1 eq) is added portion-wise over 10 minutes.
-
The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional 2 hours.
-
The reaction is quenched with water and the product is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash chromatography to yield the α-fluoroketone.
| Substrate Type | Product Type | Typical Yield |
| Ketone Enamine | α-Fluoroketone | 70-95% |
| Silyl Enol Ether | α-Fluoroketone | 80-98% |
Fluorination of Organometallic Reagents
Aryl Grignard reagents and arylboronic esters can be fluorinated to produce the corresponding fluoroarenes, which are important building blocks in medicinal chemistry.
Experimental Protocol: Fluorination of an Arylboronic Ester
-
To a mixture of the arylboronic ester (1.0 eq) and this compound (1.5 eq) in a suitable solvent (e.g., acetonitrile or methanol) is added a base such as potassium carbonate (2.0 eq).
-
The reaction is stirred at room temperature or heated to 50-60 °C for 12-24 hours.
-
Upon completion, the reaction is diluted with water and extracted with ethyl acetate.
-
The organic layer is washed with water and brine, dried, and concentrated.
-
Purification by column chromatography provides the desired fluoroarene.
| Substrate | Product | Yield | Reference |
| Phenylboronic acid pinacol ester | Fluorobenzene | Moderate to High | [7] |
| 4-Biphenylboronic acid pinacol ester | 4-Fluorobiphenyl | Moderate to High | [7] |
Application in Drug Development: Synthesis of Kinase Inhibitor Scaffolds
The introduction of fluorine can significantly impact the pharmacological properties of kinase inhibitors. For instance, fluorinated analogues of the kinase inhibitor nilotinib have been synthesized to probe the role of fluorine in its polypharmacological profile. Nilotinib is an inhibitor of the Bcr-Abl fusion protein and the Kit receptor tyrosine kinase, which are implicated in cancers such as chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[8]
Synthetic Workflow for a Fluorinated Kinase Inhibitor Precursor
The following workflow illustrates the synthesis of a key fluorinated intermediate for a nilotinib analogue, starting from 2,6-dichloropyridine.
Targeted Signaling Pathway: Bcr-Abl and Kit Inhibition
Nilotinib and its analogues exert their therapeutic effect by inhibiting the kinase activity of Bcr-Abl and Kit, thereby blocking downstream signaling pathways that promote cell proliferation and survival. These pathways include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways.
Safety Information
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed and can cause severe skin burns and eye damage. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a highly effective and versatile electrophilic fluorinating agent with significant applications in scalable synthesis, particularly in the field of drug development. The protocols and data presented herein provide a valuable resource for researchers aiming to incorporate fluorine into novel molecular scaffolds to enhance their therapeutic potential. The use of continuous flow technology further enhances the safety and scalability of processes involving this reagent, paving the way for its broader industrial application.
References
- 1. pharmtech.com [pharmtech.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 140623-89-8 | Benchchem [benchchem.com]
- 8. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Fluoro-2,6-dichloropyridinium tetrafluoroborate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for reactions involving N-Fluoro-2,6-dichloropyridinium tetrafluoroborate. The information is designed to help you anticipate and resolve common issues encountered during your experiments, with a focus on identifying and mitigating the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What is N-Fluoro-2,6-dichloropyridinium tetrafluoroborate and what is it used for?
A1: N-Fluoro-2,6-dichloropyridinium tetrafluoroborate is a powerful electrophilic fluorinating agent. It is widely used in organic synthesis to introduce fluorine atoms into a variety of nucleophilic substrates, including active methylene compounds, enamines, silyl enol ethers, and aromatic compounds. Its high reactivity makes it particularly suitable for fluorinating less reactive substrates.[1][2]
Q2: What are the most common side products observed in reactions with N-Fluoro-2,6-dichloropyridinium tetrafluoroborate?
A2: The most frequently encountered side products include:
-
Over-fluorinated compounds: Introduction of more than one fluorine atom.
-
Chlorinated byproducts: Incorporation of a chlorine atom from the pyridinium ring onto the substrate.
-
Hydrolysis products: Reaction with residual water can lead to the formation of hydroxypyridines.
-
Decomposition products: The reagent can decompose, particularly at elevated temperatures, leading to various pyridinium species.
Q3: Why do chlorinated side products form?
A3: The 2,6-dichloro-substituted pyridinium ring of the reagent can itself be a source of electrophilic chlorine under certain reaction conditions. This can lead to competitive chlorination of the nucleophilic substrate. The development of non-chlorinated N-fluoropyridinium salts was a direct effort to avoid these chlorinated byproducts.[1]
Q4: How can I minimize the formation of side products?
A4: Minimizing side products often involves a careful optimization of reaction conditions. Key strategies include:
-
Matching reagent reactivity to substrate reactivity: Use highly reactive fluorinating agents like N-Fluoro-2,6-dichloropyridinium tetrafluoroborate for less reactive substrates to ensure the desired fluorination outcompetes side reactions.[1][2]
-
Strict control of reaction temperature: Lower temperatures can often suppress side reactions.
-
Use of anhydrous conditions: To prevent hydrolysis of the reagent.
-
Control of stoichiometry: Using the appropriate equivalents of the fluorinating agent can prevent over-fluorination.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common problems encountered during reactions with N-Fluoro-2,6-dichloropyridinium tetrafluoroborate.
Issue 1: Formation of Chlorinated Byproducts
Symptoms:
-
Mass spectrometry data indicates the presence of a product with a mass corresponding to the addition of a chlorine atom instead of or in addition to a fluorine atom.
-
NMR spectroscopy may show characteristic shifts for a chlorinated analog of the desired product.
Root Causes and Solutions:
| Root Cause | Proposed Solution |
| High Reaction Temperature | Running the reaction at elevated temperatures can promote the decomposition of the reagent and the release of an electrophilic chlorine species. Action: Lower the reaction temperature. Start with cryogenic temperatures (e.g., -78 °C) and slowly warm up if necessary. |
| Substrate Reactivity | Highly nucleophilic substrates may be more susceptible to attack by both the electrophilic fluorine and chlorine. Action: If possible, modify the substrate to be slightly less reactive. Alternatively, consider a less powerful fluorinating agent if the substrate is highly activated. |
| Solvent Effects | The choice of solvent can influence the reaction pathway. Action: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a commonly used solvent for these types of reactions. |
Experimental Protocol to Minimize Chlorination in Enamine Fluorination:
A study on the continuous flow fluorination of an enamine reported the formation of a chlorinated ketone as a significant byproduct. The following protocol is adapted from batch conditions that aim to favor monofluorination.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the enamine substrate in anhydrous acetonitrile.
-
Cooling: Cool the solution to -10 °C.
-
Reagent Addition: Slowly add a solution of N-Fluoro-2,6-dichloropyridinium tetrafluoroborate (1.0 to 1.2 equivalents) in anhydrous acetonitrile to the cooled enamine solution over a period of 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -10 °C and monitor the progress by TLC or LC-MS.
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Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography.
Issue 2: Over-fluorination
Symptoms:
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Mass spectrometry data shows peaks corresponding to the addition of two or more fluorine atoms.
-
¹⁹F NMR spectroscopy reveals multiple fluorine environments.
Root Causes and Solutions:
| Root Cause | Proposed Solution |
| Excess Fluorinating Agent | Using a large excess of N-Fluoro-2,6-dichloropyridinium tetrafluoroborate can lead to multiple fluorinations, especially with highly activated substrates. Action: Carefully control the stoichiometry. Use close to a 1:1 molar ratio of the fluorinating agent to the substrate for monofluorination. |
| High Substrate Reactivity | Substrates with multiple nucleophilic sites or highly acidic protons (e.g., β-dicarbonyl compounds) are prone to over-fluorination. Action: Add the fluorinating agent slowly and at a low temperature to control the reaction rate. Consider using a weaker fluorinating agent if monofluorination is difficult to achieve. |
Quantitative Data on Side Product Formation in Enamine Fluorination:
In a study on the fluorination of an enamine, the following product distribution was observed, highlighting the potential for over-fluorination and chlorination:
| Product | Yield (%) |
| Monofluorinated Ketone | 60 |
| Difluorinated Ketone | 3 |
| Chlorinated Ketone | 25 |
| Hydrolyzed Enamine | 16 |
This data underscores the importance of optimizing reaction conditions to maximize the yield of the desired monofluorinated product.
Issue 3: Reaction Failure or Low Yield
Symptoms:
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No or very little formation of the desired fluorinated product.
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Recovery of unreacted starting material.
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Presence of 2,6-dichloropyridine in the crude reaction mixture.
Root Causes and Solutions:
| Root Cause | Proposed Solution |
| Reagent Decomposition | N-Fluoro-2,6-dichloropyridinium tetrafluoroborate is moisture-sensitive and can decompose upon exposure to water or at elevated temperatures. Action: Ensure the reagent is stored under anhydrous conditions and handled under an inert atmosphere. Use freshly opened or properly stored reagent. |
| Insufficient Reactivity | The substrate may not be nucleophilic enough to react efficiently with the fluorinating agent under the chosen conditions. Action: Consider using a stronger base to generate a more nucleophilic enolate. Alternatively, increasing the reaction temperature may be necessary, but this should be done cautiously to avoid decomposition. |
| Hydrolysis | The presence of water in the reaction mixture can lead to the hydrolysis of the fluorinating agent, reducing its effective concentration. Action: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. |
Reaction Pathways and Troubleshooting Workflow
Diagram of Potential Reaction Pathways:
Caption: Potential reaction pathways in fluorination reactions.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting common issues.
References
Stability and decomposition of 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate at high temperatures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate, particularly concerning its stability and decomposition at high temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of this compound?
A1: this compound is a relatively thermally stable compound. Its melting point is reported to be in the range of 212-215 °C.[1] However, thermogravimetric analysis (TGA) indicates that the onset of thermal decomposition occurs at approximately 200 °C under an inert atmosphere.[2] It is crucial to consider this decomposition temperature when planning experiments at elevated temperatures.
Q2: My reaction at a high temperature is giving unexpected byproducts. Could this be due to the decomposition of the fluorinating agent?
A2: Yes, if your reaction temperature is approaching or exceeding 200 °C, it is highly probable that the unexpected byproducts are a result of the thermal decomposition of this compound.[2] Decomposition can lead to the formation of various reactive species, which can then participate in side reactions with your starting materials, intermediates, or products.
Q3: What are the expected decomposition products of this compound at high temperatures?
A3: At elevated temperatures, this compound is expected to decompose into several smaller molecules. Based on differential scanning calorimetry (DSC) coupled with mass spectrometry (MS), the primary decomposition products include boron trifluoride (BF₃) and hydrogen chloride (HCl).[2] Other potential decomposition products could include carbon oxides and nitrogen oxides.
Q4: Can I use this compound for reactions above 100 °C?
A4: While the onset of rapid decomposition is around 200 °C, it is important to exercise caution when using this reagent at temperatures above 100 °C for extended periods.[2] Although the compound has been utilized in reactions at these temperatures, the rate of decomposition may become significant, potentially impacting reaction yield and purity. It is advisable to monitor the reaction closely and consider using the lowest effective temperature.
Q5: How can I minimize the decomposition of this compound in my high-temperature reactions?
A5: To minimize decomposition, consider the following:
-
Temperature Control: Maintain the reaction temperature as low as possible while still achieving the desired reaction rate. Avoid localized overheating.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Reaction Time: Keep the reaction time as short as possible.
-
Solvent Choice: The choice of solvent may influence the stability of the reagent. Aprotic, non-coordinating solvents are generally preferred.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low reaction yield in a high-temperature fluorination. | Thermal decomposition of the fluorinating agent. | 1. Confirm the internal reaction temperature is well below 200 °C. 2. Reduce the reaction temperature and extend the reaction time if necessary. 3. Add the fluorinating agent in portions to maintain a lower instantaneous concentration. |
| Formation of tar or dark-colored byproducts. | Significant decomposition of the reagent and/or starting materials. | 1. Lower the reaction temperature immediately. 2. Ensure the reaction is running under a strict inert atmosphere. 3. Consider a different fluorinating agent with higher thermal stability if the required temperature is close to the decomposition point. |
| Inconsistent reaction outcomes at the same temperature. | Localized overheating or "hot spots" in the reaction vessel. | 1. Improve stirring efficiency to ensure uniform temperature distribution. 2. Use a temperature-controlled heating mantle or oil bath for more precise temperature regulation. |
| Pressure build-up in a sealed reaction vessel. | Gas evolution from the decomposition of the fluorinating agent (e.g., BF₃, HCl).[2] | 1. Do not run high-temperature reactions with this reagent in a sealed vessel. 2. Use a system equipped with a pressure-relief valve or conduct the reaction under a gentle flow of inert gas. |
Data Presentation
Table 1: Thermal Properties of this compound
| Property | Value | Source |
| Melting Point | 212-215 °C | [1] |
| Decomposition Onset (TGA, inert atmosphere) | ~200 °C | [2] |
Table 2: Identified Decomposition Products
| Decomposition Product | Chemical Formula | Analytical Method | Source |
| Boron trifluoride | BF₃ | DSC-MS | [2] |
| Hydrogen chloride | HCl | DSC-MS | [2] |
Experimental Protocols
Protocol: General Procedure for Electrophilic Fluorination at Elevated Temperatures
-
Inert Atmosphere: The reaction vessel should be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon). Maintain a positive pressure of the inert gas throughout the experiment.
-
Reagent Addition: Dissolve the substrate in an appropriate anhydrous aprotic solvent. In a separate flask, dissolve this compound in the same solvent.
-
Temperature Control: Heat the substrate solution to the desired reaction temperature, ensuring it does not exceed 150-180 °C to provide a safety margin from the decomposition temperature.
-
Slow Addition: Add the solution of the fluorinating agent to the heated substrate solution dropwise or via a syringe pump over a prolonged period. This helps to control the exothermic nature of the reaction and minimize the instantaneous concentration of the reagent at high temperature.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature before quenching and proceeding with the standard aqueous work-up and purification procedures.
Visualizations
Caption: Thermal decomposition pathway of this compound.
Caption: Recommended workflow for high-temperature reactions.
References
Technical Support Center: Purification of Products from Reactions with 2,6-Dichloro-1-fluoropyridin-1-ium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of products from reactions utilizing 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate as an electrophilic fluorinating agent.
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts I should expect in my reaction mixture?
A1: The primary byproducts originating from the fluorinating reagent are the reduced form, 2,6-dichloropyridine, and the unreacted or hydrolyzed pyridinium salt, 2,6-dichloro-1-hydroxypyridin-1-ium tetrafluoroborate. Depending on your specific reaction conditions and substrate, other potential side-products could include over-fluorinated or chlorinated species.
Q2: My crude NMR shows a complex mixture. How can I simplify the purification process?
A2: A well-designed aqueous workup is the first and most critical step to simplify your crude reaction mixture. The pyridinium byproducts are salts and exhibit good solubility in water, allowing for their efficient removal from the organic phase containing your desired fluorinated product.
Q3: Is this compound sensitive to moisture?
A3: While some N-fluoropyridinium salts are sensitive to moisture, this compound is a crystalline solid that is relatively stable and can be handled in air.[1] However, for best results and to prevent hydrolysis to the corresponding hydroxypyridinium salt, it is recommended to handle it in a dry environment and store it in a desiccator.
Q4: Can I use flash column chromatography directly on my crude reaction mixture?
A4: It is highly recommended to perform an aqueous workup before attempting column chromatography. Direct loading of the crude mixture can lead to poor separation, contamination of the column with polar salts, and potential reactivity of the unquenched reagent on the silica gel.
Q5: What are the key safety precautions when working with this reagent?
A5: this compound is a powerful fluorinating agent and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification process.
Issue 1: Persistent Pyridinium Byproducts in the Organic Layer After Aqueous Workup
| Symptom | Possible Cause | Solution |
| Signals corresponding to 2,6-dichloropyridine or other pyridinium species are observed in the 1H NMR of the extracted organic layer. | 1. Inefficient extraction. 2. Insufficient volume of aqueous wash. 3. Emulsion formation trapping the byproducts. | 1. Increase the number of aqueous washes. Perform at least 3-5 washes with deionized water or a mild acidic solution (e.g., 0.1 M HCl) to protonate the pyridine and enhance its water solubility. 2. Use a larger volume of aqueous solution for each wash (e.g., equal to the volume of the organic phase). 3. To break emulsions, add a small amount of brine (saturated NaCl solution) and gently swirl. If the emulsion persists, filtration through a pad of Celite® may be necessary. |
Issue 2: Difficulty in Separating the Fluorinated Product from Starting Material by Column Chromatography
| Symptom | Possible Cause | Solution |
| The fluorinated product and the starting material co-elute during flash column chromatography. | The polarity difference between the product and the starting material is minimal. | 1. Optimize the solvent system. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is often effective. Start with a very low percentage of the polar solvent and increase it slowly. 2. Consider a different stationary phase. If silica gel is not providing adequate separation, consider using alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography if the compounds are sufficiently non-polar).[2][3] 3. Dry-loading the sample onto silica gel can sometimes improve resolution compared to wet-loading. |
Issue 3: Low Recovery of the Fluorinated Product
| Symptom | Possible Cause | Solution | | The isolated yield of the purified product is significantly lower than expected based on crude reaction analysis. | 1. The product has some water solubility and is being lost during the aqueous workup. 2. The product is volatile and is being lost during solvent removal. 3. The product is degrading on the silica gel column. | 1. Back-extract the aqueous layers. After the initial extractions, combine all aqueous washes and back-extract them with a fresh portion of the organic solvent to recover any dissolved product. 2. Use a rotary evaporator with care. Avoid excessive heat and high vacuum. For very volatile compounds, consider removing the solvent at room temperature under a gentle stream of nitrogen. 3. Deactivate the silica gel. If your product is acid-sensitive, you can pre-treat the silica gel with a solution of triethylamine in the eluent (e.g., 1% triethylamine) to neutralize acidic sites. Alternatively, use neutral alumina for chromatography. |
Experimental Protocols
General Aqueous Workup Protocol
This protocol is a general guideline and may need to be adapted based on the specific properties of your product.
-
Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. If the reaction was run at elevated temperatures, cool it in an ice bath.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer with deionized water (3 x volume of the organic layer).
-
Follow with a wash using a mild acidic solution (e.g., 0.1 M HCl) to ensure protonation and removal of any basic pyridine byproducts.
-
Finally, wash with brine (saturated NaCl solution) to remove residual water from the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase using a rotary evaporator.
Flash Column Chromatography Protocol
-
Column Packing: Pack a glass column with silica gel using a slurry of the initial eluting solvent.
-
Sample Loading: Dissolve the crude product (obtained after aqueous workup) in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel for dry loading.
-
Elution:
-
Start with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent to elute your product. The optimal solvent system should be determined beforehand by TLC analysis.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Logical Workflow for Product Purification
Caption: A logical workflow for the purification of fluorinated products.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common purification problems.
References
- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Selectivity in Electrophilic Fluorination
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to poor selectivity in electrophilic fluorination.
Frequently Asked Questions (FAQs)
Q1: What are the main types of selectivity issues in electrophilic fluorination?
A1: The primary selectivity challenges in electrophilic fluorination are:
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Regioselectivity: Controlling the position of fluorination in molecules with multiple potential reaction sites, such as substituted arenes or complex aliphatic scaffolds.
-
Stereoselectivity: Controlling the three-dimensional arrangement of the fluorine atom, which includes both diastereoselectivity (relative stereochemistry) and enantioselectivity (absolute stereochemistry).
-
Chemoselectivity: Selectively fluorinating one functional group in the presence of other reactive functional groups within the same molecule.
Q2: Which are the most common electrophilic fluorinating reagents and how do they differ in selectivity?
A2: N-F reagents are the most common due to their relative stability and safety.[1] Key reagents include:
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Selectfluor® (F-TEDA-BF₄): A highly reactive and versatile reagent, often used for a wide range of substrates.[2] Its high reactivity can sometimes lead to lower selectivity.[3]
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N-Fluorobenzenesulfonimide (NFSI): Another widely used reagent, often considered milder than Selectfluor®, which can lead to improved selectivity in some cases.[1]
-
The choice of reagent is critical, and their reactivity can be quantitatively compared, which aids in selection.[4][5]
Q3: What is the generally accepted mechanism for electrophilic fluorination?
A3: The mechanism of electrophilic fluorination is a topic of ongoing discussion and is believed to be substrate and reagent dependent. The two prevailing proposed mechanisms are a direct SN2 pathway and a single-electron transfer (SET) pathway.[1] Kinetic studies and computational analysis for different systems have provided evidence supporting both mechanisms.[1][6]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in the Fluorination of Aromatic Compounds
Problem: My electrophilic fluorination of a substituted arene yields a mixture of ortho, meta, and para isomers, or the undesired isomer is the major product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Electronic Effects of Substituents | Re-evaluate the electronic nature of the substituents on the aromatic ring. Activating groups (e.g., -OR, -R) are ortho/para-directing, while deactivating groups (e.g., -NO₂, -CF₃) are meta-directing.[7] | The major product should align with the directing effect of the dominant substituent. |
| Steric Hindrance | If targeting the ortho position of a bulky substituent, consider using a less sterically demanding fluorinating agent or catalyst. | Increased formation of the para isomer or the less sterically hindered ortho position. |
| Reagent Reactivity | Highly reactive fluorinating agents can be less selective. Switch to a milder reagent (e.g., from Selectfluor® to NFSI). | Improved regioselectivity due to a more discerning reaction pathway. |
| Reaction Conditions | Optimize the reaction temperature and solvent. Lowering the temperature often increases selectivity. Screen solvents with varying polarities. | Identification of conditions that favor the formation of the desired regioisomer. |
| Lewis Acid Catalyst | The choice and amount of a Lewis acid catalyst can influence regioselectivity in reactions like Friedel-Crafts. Vary the Lewis acid and its stoichiometry.[8] | Enhanced selectivity for a specific isomer. |
Issue 2: Poor Stereoselectivity (Diastereoselectivity or Enantioselectivity)
Problem: The fluorination of my chiral substrate produces a mixture of diastereomers, or the fluorination of my prochiral substrate results in a racemic mixture.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Substrate Control | For diastereoselectivity, the inherent chirality of the substrate may not be sufficient to direct the fluorination. The use of a chiral auxiliary can enforce a specific approach of the fluorinating agent.[9] | A higher diastereomeric ratio (d.r.) in the product. |
| Chiral Catalyst | For enantioselectivity, an achiral substrate requires a chiral catalyst to induce asymmetry. Screen different chiral ligands (e.g., BINAP, BOX) and metal catalysts (e.g., Pd, Ni, Ti).[10][11] | Formation of one enantiomer in excess (high enantiomeric excess, ee). |
| Fluorinating Agent | The structure of the fluorinating agent can influence stereoselectivity. For enantioselective reactions, chiral fluorinating agents can be employed, though catalytic methods are often preferred. | Improved enantioselectivity. |
| Solvent Effects | The solvent can significantly impact the transition state geometry and thus stereoselectivity. Screen a range of solvents, including fluorinated alcohols like HFIP, which have shown beneficial effects.[12][13] | Improved d.r. or ee. |
| Temperature | Lowering the reaction temperature generally enhances stereoselectivity by increasing the energy difference between diastereomeric transition states. | Higher d.r. or ee. |
Issue 3: Poor Chemoselectivity and Low Yield
Problem: The fluorination reaction is targeting an undesired functional group, or the overall yield of the fluorinated product is low.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Relative Reactivity of Functional Groups | The target functional group may be less nucleophilic than other sites in the molecule. Consider protecting more reactive functional groups prior to fluorination. | Selective fluorination at the desired position. |
| Reagent Reactivity | A highly reactive fluorinating agent may not differentiate between multiple reactive sites. Use a milder fluorinating agent. | Increased chemoselectivity for the target functional group. |
| Inactive Fluorinating Reagent | N-F reagents can be sensitive to moisture. Ensure the reagent is fresh and the reaction is conducted under anhydrous conditions.[3] | Improved conversion and yield. |
| Solvent Incompatibility | Some fluorinating reagents can react with the solvent. For example, Selectfluor® can react exothermically with DMF, pyridine, and DMSO.[3] Choose an inert solvent like acetonitrile. | Prevention of side reactions and improved yield. |
| Sub-optimal Reaction Conditions | The reaction temperature may be too low for the reaction to proceed efficiently, or too high, leading to decomposition. Perform a temperature screen. Also, optimize the stoichiometry of the reagents.[14] | Identification of optimal conditions for high yield. |
Quantitative Data
Table 1: Quantitative Reactivity Scale of Common N-F Fluorinating Reagents
This table presents the relative reactivity of various electrophilic fluorinating agents, with Selectfluor® as the reference. This can guide the selection of a reagent with appropriate reactivity for a specific application.[4][15]
| Reagent | Structure | Relative Rate Constant (krel) |
| 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | 1.1 x 105 | |
| 2,6-Dichloro-N-fluoropyridinium triflate | 1.1 | |
| Selectfluor® | 1.0 | |
| 2,6-Dichloro-N-fluoropyridinium tetrafluoroborate | 0.9 | |
| N-Fluorobenzenesulfonimide (NFSI) | 1.1 x 10-3 | |
| Synfluor™ | 0.1 |
Data sourced from kinetic studies in CH₃CN.[4]
Table 2: Enantioselective Fluorination of β-Ketoesters with a Chiral Palladium Catalyst
This table shows the effectiveness of a chiral palladium catalyst system for the enantioselective fluorination of various β-ketoesters using NFSI as the fluorine source.[10]
| Substrate | Product | Yield (%) | ee (%) |
| Ethyl 2-oxocyclopentanecarboxylate | 90 | 92 | |
| Ethyl 2-oxocyclohexanecarboxylate | 94 | 94 | |
| Ethyl 2-oxo-2-phenylacetate | 83 | 83 | |
| Ethyl 2-methyl-3-oxobutanoate | 82 | 91 | |
| Ethyl 3-oxo-3-phenylpropanoate | 87 | 91 |
Reaction conditions: 2.5 mol % catalyst, NFSI, in ethanol.[10]
Experimental Protocols
Protocol 1: General Procedure for the Electrophilic Fluorination of an Alkene (Vicinal Fluoroetherification)
This protocol is adapted from procedures for the fluorofunctionalization of alkenes using Selectfluor®.[16]
Materials:
-
Alkene substrate
-
Selectfluor®
-
Anhydrous alcohol (e.g., methanol, ethanol) as the nucleophile and solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alkene substrate (1.0 eq).
-
Dissolve the substrate in the anhydrous alcohol (to a concentration of ~0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add Selectfluor® (1.1 - 1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.
-
Allow the reaction to stir at 0 °C and warm to room temperature over several hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Lewis Acid-Catalyzed Monofluorination of a Malonate
This protocol is based on the selective monofluorination of malonates using Me-NFSI and a titanium-based Lewis acid catalyst.[8]
Materials:
-
Dialkyl malonate substrate
-
N-Fluoromethanesulfonimide (Me-NFSI)
-
Titanium(IV) tert-butoxide (Ti(OᵗBu)₄) or Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add the dialkyl malonate (1.0 eq) and Me-NFSI (1.1 eq).
-
Add anhydrous toluene to achieve a concentration of ~0.1 M.
-
To the stirred mixture, add the Lewis acid catalyst (10 mol%).
-
Heat the reaction mixture to reflux and stir for 2-6 hours, monitoring by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scale ranks reactivity of fluorinating reagents | Research | Chemistry World [chemistryworld.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. Volume # 2(105), March - April 2016 — "Lewis acid-catalyzed selective mono-fluorination of malonates using Me-NFSI" [notes.fluorine1.ru]
- 9. Diastereoselective synthesis of (Z)-fluoroalkene dipeptide isosteres utilizing chiral auxiliaries - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
Technical Support Center: Managing Hygroscopic Fluorinating Reagents
This technical support center is designed for researchers, scientists, and drug development professionals working with hygroscopic and moisture-sensitive fluorinating reagents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring safer and more successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common visual signs of reagent decomposition due to moisture?
A1: Exposure to moisture can lead to the degradation of fluorinating reagents, which may be indicated by several visual cues. Common signs include a change in the physical appearance of the reagent, such as discoloration or the clumping of powders. For instance, a reagent that is typically a white powder may appear off-white or yellowish. Additionally, you might observe fuming when the container is opened, or notice pressure buildup within the container.[1] These signs suggest that the reagent has reacted with moisture and may have reduced reactivity.
Q2: My fluorination reaction is not working. How can I determine if moisture is the cause?
A2: A failed fluorination reaction can be due to several factors, with moisture contamination being a common culprit. To troubleshoot, first, re-evaluate your experimental setup. Ensure that all glassware was rigorously dried, either in an oven or by flame-drying, and allowed to cool under an inert atmosphere like nitrogen or argon.[1] Check for any potential leaks in your reaction setup that could introduce atmospheric moisture.
Next, consider the purity of your solvent. Even commercially available "anhydrous" solvents can contain trace amounts of water that can be detrimental to moisture-sensitive reactions.[1] It is best practice to use freshly dried and distilled solvents or to verify the water content prior to use.
Finally, assess the integrity of your fluorinating reagent. If possible, compare the performance of your current batch with a new, unopened container of the same reagent. If the new reagent is effective, it is highly likely that your previous bottle was compromised by moisture.[1] Running a control reaction with a substrate known to be reliably fluorinated under your conditions can also help differentiate between a reagent issue and a problem with your specific substrate or reaction conditions.[1]
Q3: What are the best practices for storing hygroscopic fluorinating reagents?
A3: Proper storage is critical to maintain the efficacy of hygroscopic fluorinating reagents. These reagents should be stored under a dry, inert atmosphere, such as nitrogen or argon.[1] For highly sensitive reagents, storage in a glovebox is recommended.[1] Always ensure that the container cap is tightly sealed after each use. For bottles that are accessed frequently, using high-quality septa and wrapping the cap with Parafilm can provide an additional layer of protection against atmospheric moisture.[1] Storing the containers inside a desiccator with a suitable drying agent can also provide an extra barrier against ambient moisture.[1]
Troubleshooting Guide
Issue 1: Inconsistent or low yields in fluorination reactions.
-
Possible Cause: The most likely cause is the presence of variable amounts of water in the reaction. This could originate from the solvent, the reagents, the glassware, or the atmosphere.
-
Solution:
-
Implement a consistent and rigorous solvent drying protocol.
-
Ensure all glassware is scrupulously dried before use.
-
Handle and weigh hygroscopic reagents under an inert atmosphere, preferably in a glovebox.
-
Test the activity of your fluorinating reagent before use (see Experimental Protocols).
-
Issue 2: Formation of a white precipitate in the reaction mixture.
-
Possible Cause: This precipitate is often the result of the fluorinating agent reacting with residual moisture in the solvent or on the glassware.[1] It can also be due to the formation of insoluble byproducts.
-
Solution:
-
Re-verify the dryness of your solvent and glassware.
-
Filter a small aliquot of the reaction mixture and analyze the precipitate and filtrate to identify the components, which can help in diagnosing the issue.
-
Issue 3: Clogging of syringe needles when transferring liquid fluorinating agents.
-
Possible Cause: Hydrolysis of the reagent at the needle tip upon contact with atmospheric moisture can lead to the formation of solid byproducts, causing the needle to clog.[1]
-
Solution:
-
When transferring the reagent, maintain a positive pressure of inert gas in both the reaction vessel and the reagent bottle.[1]
-
Use a cannula for large-volume transfers.
-
Ensure the syringe is completely dry before use.
-
Issue 4: For PyFluor reactions, the reaction is slow or incomplete.
-
Possible Cause: PyFluor reactions often require a strong, non-nucleophilic base to proceed efficiently. The choice and amount of base are critical. The reaction can also be solvent-dependent.
-
Solution:
-
Ensure you are using a suitable base, such as DBU or MTBD, in the correct stoichiometry (often 2 equivalents).[2]
-
While the reaction is not highly solvent-dependent, toluene and cyclic ethers are often preferred.[2]
-
For some substrates, moderate heating may be necessary to drive the reaction to completion.[3]
-
Issue 5: For PhenoFluor reactions, hydrolysis of the reagent is observed.
-
Possible Cause: PhenoFluor is sensitive to moisture and can hydrolyze to the corresponding urea.[4][5] This can be caused by wet solvents or a hygroscopic fluoride source.
-
Solution:
-
Use rigorously dried solvents. Toluene is often a good choice as it is easier to dry than acetonitrile.[4]
-
Ensure that the fluoride source, such as cesium fluoride (CsF), is thoroughly dried before use, for example, by heating under vacuum.[4][5]
-
Consider using PhenoFluor as a solution in a dry solvent like toluene, which can improve its handling and stability.[4][5]
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for a selection of common hygroscopic fluorinating reagents.
Table 1: Thermal Stability of Common Fluorinating Reagents
| Reagent | Onset of Decomposition (°C) | Decomposition Temperature (Tmax, °C) | Exothermic Heat (-ΔH, J/g) | Notes |
| DAST | ~60 °C | ~155 °C | ~1641 | Decomposes explosively.[4] |
| Deoxo-Fluor | ~60 °C | ~158 °C | ~1031 | More thermally stable than DAST.[6] |
| XtalFluor-E | ~119 °C | ~205 °C | ~1260 | Crystalline solid, significantly more stable than DAST and Deoxo-Fluor.[7][8] |
| XtalFluor-M | ~141 °C | ~243 °C | ~388 | Crystalline solid, even more stable than XtalFluor-E.[2][7][8] |
| PyFluor | > 350 °C | > 350 °C | No exothermic decomposition observed | Remarkably stable low-melting solid.[4] |
| Fluolead | - | ~260 °C | - | High thermal stability.[9] |
Table 2: Solubility and Physical Form of Common Fluorinating Reagents
| Reagent | Physical Form | Solubility in Common Organic Solvents |
| DAST | Colorless to pale yellow liquid | Soluble in most non-polar solvents like dichloromethane, chloroform, and carbon tetrachloride.[7] Reacts with protic solvents.[6] |
| Deoxo-Fluor | Clear yellow liquid | Soluble in dichloromethane. |
| XtalFluor-E | Crystalline solid | Soluble in dichloromethane. |
| XtalFluor-M | Crystalline solid | Soluble in dichloromethane. |
| PyFluor | Low-melting solid (mp 23–26 °C) | Soluble in toluene, cyclic ethers, DMSO, and acetonitrile.[2] |
| PhenoFluor | Off-white solid | Soluble in toluene, dioxane, and dichloromethane. Reacts with water and other protic solvents.[10] |
| Fluolead | Crystalline solid | Soluble in dichloromethane. |
Experimental Protocols
Protocol 1: General Procedure for Handling and Dispensing Hygroscopic Fluorinating Reagents
This protocol outlines the general steps for safely handling and dispensing liquid and solid hygroscopic fluorinating reagents.
-
Preparation:
-
Ensure all glassware is oven- or flame-dried and cooled under a stream of inert gas (nitrogen or argon).
-
Work in a well-ventilated fume hood. For highly sensitive reagents, use of a glovebox is recommended.
-
Have appropriate personal protective equipment (PPE) on, including safety glasses, a lab coat, and compatible gloves.
-
-
Dispensing Liquid Reagents (e.g., DAST, Deoxo-Fluor):
-
Puncture the septum of the reagent bottle with a needle connected to a source of inert gas to create a positive pressure.
-
Use a dry, gas-tight syringe to slowly draw the desired volume of the reagent.
-
Dispense the reagent dropwise into the cooled reaction mixture.
-
-
Dispensing Solid Reagents (e.g., XtalFluor, PyFluor, PhenoFluor):
-
If possible, weigh the solid reagent in a glovebox.
-
If a glovebox is not available, quickly weigh the reagent in a tared, dry vial and seal it immediately.
-
Add the solid reagent to the reaction vessel under a positive flow of inert gas.
-
Protocol 2: Karl Fischer Titration for Water Content Determination in Solvents
This protocol provides a general procedure for determining the water content in a solvent using a Karl Fischer titrator.
-
Apparatus Preparation:
-
Ensure the Karl Fischer titrator is clean, dry, and properly assembled according to the manufacturer's instructions.
-
Fill the titration vessel with the appropriate Karl Fischer solvent (e.g., methanol for water determination).[11]
-
-
Titrator Conditioning:
-
Start the titrator and allow it to titrate the residual moisture in the solvent until a stable, dry baseline is achieved.
-
-
Sample Analysis:
-
Using a dry syringe, inject a known volume or weight of the solvent to be tested into the titration vessel.
-
The titrator will automatically titrate the water in the sample with the Karl Fischer reagent.
-
The instrument will report the water content, typically in parts per million (ppm) or as a percentage.
-
-
Accuracy Check:
-
Periodically check the accuracy of the titration by analyzing a known amount of a water standard.
-
Protocol 3: General Procedure for Quenching a Fluorination Reaction
This protocol provides a general guideline for safely quenching a reaction containing an unreacted fluorinating agent. Caution: Quenching can be highly exothermic.
-
Preparation:
-
Quenching:
-
Slowly and carefully add the cooled reaction mixture to the stirred quenching solution. Alternatively, the quenching solution can be slowly added to the reaction mixture.
-
Control the rate of addition to manage any exotherm and gas evolution.
-
-
Work-up:
-
Once the quenching is complete, allow the mixture to warm to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any product.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Protocol 4: Assessing Reagent Activity and Purity by ¹⁹F NMR
This protocol describes a general method to assess the activity and purity of a fluorinating reagent using ¹⁹F NMR spectroscopy.
-
Sample Preparation:
-
In a glovebox or under an inert atmosphere, accurately weigh a small amount of the fluorinating reagent into an NMR tube.
-
Add a known amount of an inert, fluorinated internal standard (e.g., trifluorotoluene or 1-fluoro-2,4-dinitrobenzene) with a distinct ¹⁹F NMR signal.
-
Dissolve the mixture in a dry, deuterated solvent (e.g., CDCl₃ or CD₃CN).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the signals of interest) to allow for full relaxation of the nuclei between scans.
-
-
Data Analysis:
-
Integrate the signal of the fluorinating reagent and the internal standard.
-
The purity of the reagent can be calculated by comparing the integral of the reagent's signal to that of the known amount of the internal standard.
-
The presence of significant impurity peaks can indicate decomposition and reduced activity.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. manchesterorganics.com [manchesterorganics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 12. Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD<sup>TM</sup>/Olah’s reagent under solvent-free conditions [morressier.com]
- 13. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Solvent Conditions for Fluorination with Pyridinium Salts
Welcome to the technical support center for optimizing fluorination reactions with pyridinium salts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on solvent selection and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of solvents used for fluorination with pyridinium salts like Olah's Reagent?
A1: The choice of solvent is critical and depends on the specific type of fluorination. Generally, anhydrous aprotic solvents are preferred. Acetonitrile is a widely used solvent for many fluorination reactions.[1] For reactions involving nucleophilic fluoride, polar aprotic solvents such as DMF, DMSO, or sulfolane are often employed to enhance the nucleophilicity of the fluoride ion.[1] In some cases, particularly with more acidic reagents like DMPU/HF, nonpolar solvents like hexane, toluene, and dichloromethane (DCM) have been shown to be effective.[2]
Q2: How does the solvent's polarity affect the fluorination reaction?
A2: Solvent polarity plays a crucial role in stabilizing charged intermediates and transition states. For nucleophilic aromatic substitution (SNAr) reactions, polar solvents are necessary to stabilize the charged Meisenheimer complex intermediate.[3] In general, polar solvents can help dissolve ionic reagents like pyridinium salts.[4] However, highly polar protic solvents can solvate the fluoride anion through hydrogen bonding, creating a "cage" that reduces its nucleophilicity and slows down SN2-type reactions.[5] Therefore, polar aprotic solvents are often the best choice as they can dissolve the reagents without deactivating the nucleophile.
Q3: Can I use protic solvents like water or alcohols?
A3: Protic solvents (e.g., water, methanol, ethanol) are generally not recommended for nucleophilic fluorination reactions with pyridinium salts.[6][7] These solvents can form strong hydrogen bonds with the fluoride anion, which significantly reduces its nucleophilicity.[5][6] Furthermore, nucleophilic alcoholic solvents can compete with the fluoride ion and react with the substrate, leading to unwanted side products.[1] Some cationic N-F fluorinating agents, however, can be used in water.
Q4: My starting material has poor solubility. What should I do?
A4: Poor solubility of the starting material or the fluorinating agent can lead to low or no conversion. If your substrate is non-polar, you might consider less polar aprotic solvents like THF or dichloromethane. For polar substrates, more polar aprotic solvents like acetonitrile, DMF, or DMSO could be suitable. It is often necessary to screen a range of anhydrous, non-nucleophilic solvents to find the optimal one for your specific substrate.[1]
Q5: How does the choice of solvent affect the stability of the pyridinium salt reagent?
A5: Many fluorinating reagents, including pyridinium salts, are moisture-sensitive.[1] Therefore, it is crucial to use anhydrous solvents to prevent the decomposition of the reagent. Some electrophilic N-F reagents, such as Selectfluor®, can react exothermically and sometimes explosively with certain solvents like DMF, pyridine, and DMSO.[1][8] Always check the compatibility of your specific fluorinating agent with the chosen solvent before setting up a reaction.[1]
Troubleshooting Guide
This guide addresses common problems encountered during fluorination with pyridinium salts and provides solutions related to solvent conditions.
| Problem | Possible Cause | Solution |
| Low or No Reaction Yield | Inactive Fluorinating Reagent: The reagent may have decomposed due to moisture. | Ensure all reagents are handled under anhydrous conditions. Use rigorously dried solvents and consider handling moisture-sensitive reagents in a glovebox.[1] |
| Inappropriate Solvent Choice: The solvent may be deactivating the nucleophile (if protic) or not sufficiently polar to support the reaction mechanism. | For nucleophilic fluorination (e.g., SNAr), switch to a polar aprotic solvent like anhydrous DMF or DMSO to enhance fluoride nucleophilicity.[1] For other types of fluorinations, screen a range of anhydrous solvents like acetonitrile, DCM, or THF. | |
| Poor Solubility: The substrate or reagent may not be sufficiently dissolved in the chosen solvent. | Select a solvent with a polarity that better matches your substrate. Gentle heating may also improve solubility, but monitor for potential decomposition. | |
| Formation of Side Products | Solvent Participation: Nucleophilic solvents (e.g., alcohols) are reacting with the substrate or intermediates. | Use non-nucleophilic solvents. Acetonitrile and dichloromethane are generally safe choices.[1] |
| Elimination Products: The solvent may be promoting elimination side reactions, a common issue in nucleophilic fluorination. | Consider using a less polar solvent. Additionally, some specialized ionic liquids have been shown to reduce the formation of olefin byproducts.[9] | |
| Reagent Decomposition: The solvent is reacting with the fluorinating agent. | Verify the compatibility of your fluorinating agent and solvent. Avoid solvents known to react with your reagent (e.g., DMF, DMSO with some electrophilic N-F reagents).[1][8] | |
| Slow Reaction Rate | Poor Solvation of Transition State: The solvent may not be polar enough to stabilize the transition state of the reaction. | For reactions that proceed through ionic intermediates, a more polar aprotic solvent can accelerate the rate.[5] |
| Reduced Nucleophilicity: If using a protic solvent, hydrogen bonding is likely deactivating the fluoride ion. | Switch to a polar aprotic solvent to "free" the nucleophile from the solvent cage.[5] |
Data Presentation
Table 1: Effect of Solvent on the Yield of a Fluoro-Prins Cyclization using DMPU/HF
This table illustrates the impact of different nonpolar solvents on the yield and diastereoselectivity of a specific reaction.
| Entry | Solvent | Time (h) | Yield (%) | dr (cis:trans) |
| 1 | Hexane | 3 | 90 | >20:1 |
| 2 | Toluene | 3 | 89 | >20:1 |
| 3 | DCM | 3 | 91 | >20:1 |
Data adapted from a study on the synthesis of 4-fluorotetrahydropyrans. The reaction was performed with homoallylic alcohol, benzaldehyde, and DMPU/HF at room temperature.
Table 2: Influence of Solvent and Base on a Pyridinium Ylide-Alkyne Cycloaddition
This table shows how the choice of solvent and base can affect the yield of indolizine synthesis.
| Entry | Solvent | Base | Yield (%) |
| 1 | DMF | K2CO3 | 85 |
| 2 | DMF | NEt3 | 75 |
| 3 | DMF | NH4OH | 50 |
| 4 | Methanol | K2CO3 | 70 |
| 5 | Methanol | NEt3 | 60 |
| 6 | Methanol | NH4OH | 45 |
Data is illustrative of the impact of reaction conditions on yield. Specific yields are dependent on the substrates used.[10]
Experimental Protocols
General Protocol for Fluorination of an Alcohol with Pyridinium Poly(hydrogen fluoride) (Olah's Reagent)
Caution: Pyridinium poly(hydrogen fluoride) is extremely corrosive and toxic. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (full-face shield, acid-resistant gloves, lab coat) must be worn.[11] Polypropylene or Teflon labware should be used as the reagent reacts with glass.
Materials:
-
Substrate (alcohol)
-
Pyridinium poly(hydrogen fluoride) (70% HF/30% pyridine)[12]
-
Anhydrous solvent (e.g., dichloromethane, if required for solubility)
-
Polypropylene or Teflon reaction vessel with a magnetic stirrer
-
Workup and purification reagents (e.g., petroleum ether, water, saturated sodium bicarbonate solution, magnesium sulfate)
Procedure:
-
Setup: In a polypropylene bottle equipped with a Teflon-coated magnetic stir bar, add the alcohol substrate. If the substrate is a solid, it can be dissolved in a minimal amount of anhydrous dichloromethane.
-
Reagent Addition: Cool the vessel in an ice bath. Slowly add the pyridinium poly(hydrogen fluoride) to the stirred solution of the substrate.
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction time can vary from a few hours to overnight, depending on the substrate. Monitor the reaction progress by TLC or GC-MS (after careful quenching of an aliquot).
-
Workup: Upon completion, carefully pour the reaction mixture into a larger beaker containing ice and petroleum ether. Transfer the two-phase mixture to a polyolefin separatory funnel.
-
Extraction: Separate the layers and discard the lower aqueous/HF layer. Wash the organic layer successively with water, saturated sodium bicarbonate solution (caution: gas evolution), and finally with water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation.
Visualizations
Troubleshooting Workflow for Low Yield Fluorination
Caption: A workflow to diagnose and solve low-yield fluorination reactions.
Solvent Selection Guide for Nucleophilic Fluorination
Caption: A decision guide for selecting an appropriate solvent system.
References
- 1. benchchem.com [benchchem.com]
- 2. Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. psiberg.com [psiberg.com]
- 7. vivadifferences.com [vivadifferences.com]
- 8. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 9. Chemistry of N-fluoropyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction [mdpi.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Olah reagent - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Fluorination Reactions with 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate for electrophilic fluorination.
Introduction
This compound is a powerful electrophilic fluorinating agent used to introduce fluorine atoms into a wide range of organic substrates.[1] Its high reactivity makes it a valuable tool in the synthesis of pharmaceuticals and agrochemicals. However, successful fluorination requires careful attention to reaction conditions. This guide addresses common issues encountered during its use and provides practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My fluorination reaction resulted in a low yield or no product. What are the likely causes and how can I fix it?
A1: Low to no yield is a common issue that can stem from several factors. Systematically investigating the following can help identify and resolve the problem.
-
Presence of Moisture: this compound is highly sensitive to moisture.[2] Trace amounts of water can hydrolyze the reagent, rendering it inactive, and can also react with anionic intermediates of your substrate.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Solvents must be anhydrous and handled under an inert atmosphere (e.g., argon or nitrogen). Starting materials should also be thoroughly dried. For detailed procedures, refer to the "Experimental Protocols" section.
-
-
Sub-optimal Reaction Temperature: The reaction kinetics are highly dependent on temperature.
-
Solution: If the reaction is sluggish, a moderate increase in temperature may be necessary.[3] However, be aware that excessive heat can lead to the decomposition of the reagent and/or substrate, resulting in a lower yield and the formation of byproducts.[4] It is recommended to start at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it while monitoring the reaction progress by TLC or NMR.
-
-
Inappropriate Solvent: The choice of solvent is critical for the stability of the fluorinating reagent and the overall success of the reaction.
-
Solution: Use polar aprotic solvents such as acetonitrile (MeCN) or dichloromethane (DCM), as these have been shown to be effective for fluorinations with N-fluoropyridinium salts.[1] Avoid protic solvents unless specified for a particular protocol, as they can react with the fluorinating agent and intermediates. Some solvents like DMF, pyridine, and DMSO can react exothermically and violently with related N-F reagents like Selectfluor.[5]
-
-
Poor Reagent Quality: The fluorinating reagent can degrade over time, especially if not stored under anhydrous conditions.
-
Solution: Use a fresh bottle of this compound or a recently opened bottle that has been stored properly in a desiccator. It is recommended to store the reagent at 4°C, sealed and away from moisture.[6]
-
-
Substrate Incompatibility: While versatile, this reagent may not be suitable for all substrates.
-
Solution: Highly electron-deficient substrates may be unreactive towards electrophilic fluorination. Conversely, some electron-rich functional groups may be sensitive to the oxidative nature of the reagent, leading to decomposition or side reactions. It is advisable to perform a small-scale test reaction and consult the literature for fluorination of similar substrates.
-
Q2: My reaction has produced multiple products, and the desired fluorinated compound is only a minor component. How can I improve the selectivity?
A2: The formation of multiple products indicates a lack of selectivity, which can be addressed by modifying the reaction conditions.
-
Over-fluorination: Highly activated substrates can undergo multiple fluorinations.
-
Solution: Use stoichiometric amounts of the fluorinating reagent. Adding the reagent portion-wise to the reaction mixture can also help control the reaction and prevent over-fluorination.[1]
-
-
Side Reactions due to Reagent Decomposition: As mentioned, moisture can lead to hydrolysis of the reagent. One of the potential side products from the decomposition of N-fluoropyridinium salts in the presence of water is the corresponding pyridone, and chlorinated byproducts have also been observed.[4]
-
Solution: Strict adherence to anhydrous conditions is paramount.
-
-
Temperature Effects: Higher temperatures can decrease selectivity by promoting side reactions.[4]
-
Solution: Running the reaction at a lower temperature may improve selectivity, even if it requires a longer reaction time.
-
Q3: I have observed the formation of chlorinated byproducts in my reaction mixture. What is the cause and how can I prevent this?
A3: The formation of chlorinated byproducts is a known issue with N-fluoropyridinium salts that contain chlorine substituents.
-
Cause: This is often attributed to the hydrolysis of the reagent.[4] The presence of water can lead to the formation of species that act as chlorinating agents.
-
Solution: The most effective way to prevent the formation of chlorinated byproducts is to ensure the reaction is performed under strictly anhydrous conditions. See the detailed protocol for ensuring anhydrous conditions below.
-
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the outcome of fluorination reactions. The data is compiled from literature reports on this compound and related N-F reagents.
Table 1: Effect of Solvent on Fluorination Yield
| Solvent | Dielectric Constant (ε) | Typical Yield | Comments |
| Acetonitrile (MeCN) | 37.5 | Good to Excellent | Commonly used, good solubility for the reagent. |
| Dichloromethane (DCM) | 9.1 | Good | Another common choice, less polar than MeCN. |
| Tetrahydrofuran (THF) | 7.6 | Moderate to Good | Can be used, but must be rigorously dried. |
| Toluene | 2.4 | Poor to Moderate | Generally less effective for these polar reagents. |
| Water | 80.1 | Not Recommended | Leads to reagent decomposition.[2] |
| Dimethylformamide (DMF) | 36.7 | Caution | Can react exothermically with similar N-F reagents.[5] |
Table 2: General Effect of Temperature on Reaction Outcome
| Temperature Range | Reaction Rate | Selectivity | Risk of Decomposition |
| -20°C to 0°C | Slow to Moderate | High | Low |
| Room Temperature (~25°C) | Moderate | Good | Moderate |
| 40°C to 80°C | Fast | Moderate to Low | High |
| > 80°C | Very Fast | Low | Very High |
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination
-
Preparation of Glassware: All glassware (reaction flask, stir bar, dropping funnel, etc.) should be oven-dried at 120°C for at least 4 hours or flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (argon or nitrogen).
-
Solvent and Reagent Preparation: Use anhydrous solvent from a freshly opened bottle or a solvent drying system. Ensure the substrate is dry by co-evaporating with an anhydrous solvent or by drying in a vacuum oven.
-
Reaction Setup: Assemble the dry glassware under a positive pressure of inert gas.
-
Addition of Reactants: Dissolve the substrate (1.0 eq.) in the anhydrous solvent in the reaction flask.
-
In a separate flask, dissolve this compound (1.0-1.2 eq.) in the anhydrous solvent.
-
Reaction Execution: Cool the substrate solution to the desired temperature (e.g., 0°C).
-
Slowly add the solution of the fluorinating agent to the stirred substrate solution via a syringe or dropping funnel over a period of 15-30 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking aliquots for NMR or LC-MS analysis.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Ensuring Anhydrous Reaction Conditions
-
Glassware: As described in Protocol 1, ensure all glassware is thoroughly dried.
-
Solvents: Use commercially available anhydrous solvents. For particularly sensitive reactions, solvents can be further dried by distillation from an appropriate drying agent (e.g., CaH₂ for dichloromethane, Na/benzophenone for THF) or by passing them through a column of activated alumina. Store dried solvents over activated 3Å molecular sieves.[5]
-
Reagents: Solid reagents should be dried in a vacuum oven or in a desiccator over a strong drying agent like P₂O₅. Liquid reagents should be distilled from a suitable drying agent.
-
Atmosphere: Maintain a positive pressure of a dry inert gas (argon or nitrogen) throughout the experiment using a balloon or a Schlenk line. Use septa and syringes for the transfer of all liquids.
Mandatory Visualizations
Caption: Troubleshooting workflow for failed fluorination reactions.
Caption: General experimental workflow for electrophilic fluorination.
References
- 1. This compound | 140623-89-8 | Benchchem [benchchem.com]
- 2. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 3. US6198011B1 - Solvents for use in fluorination reactions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chemscene.com [chemscene.com]
How to prevent over-fluorination with powerful fluorinating agents
Welcome to the technical support center for fluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of powerful fluorinating agents. Our goal is to help you overcome common challenges and prevent over-fluorination in your experiments.
Troubleshooting Guides
Issue 1: Over-fluorination of the Target Molecule
Question: My reaction is producing di- or poly-fluorinated products instead of the desired mono-fluorinated compound. How can I prevent this?
Answer: Over-fluorination is a common challenge when using highly reactive fluorinating agents. Several factors can be adjusted to improve selectivity for mono-fluorination.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Excess Fluorinating Agent | Carefully control the stoichiometry of the fluorinating agent. Start with a 1:1 molar ratio of substrate to fluorinating agent and adjust as needed. For some substrates, using a slight excess (e.g., 1.1 equivalents) may be necessary to drive the reaction to completion, but a large excess should be avoided.[1][2] |
| High Reactivity of Fluorinating Agent | Consider using a milder fluorinating agent if your substrate is highly activated. The reactivity of common electrophilic fluorinating agents can be generally ranked. A quantitative reactivity scale for several N-F reagents has been established, which can aid in selecting an agent with appropriate reactivity for your specific substrate.[3][4][5] |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like TLC, GC-MS, or ¹⁹F NMR.[2][6][7] Quench the reaction as soon as the desired mono-fluorinated product is observed to prevent further fluorination. |
| Elevated Reaction Temperature | Lowering the reaction temperature can significantly reduce the rate of over-fluorination.[2][8] Reactions are often performed at temperatures ranging from -78 °C to room temperature.[9][10] |
| Solvent Effects | The choice of solvent can influence the reactivity of the fluorinating agent. Acetonitrile is a common solvent for reactions with Selectfluor.[2][6][11] Ensure the solvent is anhydrous and compatible with your chosen fluorinating agent.[6][8] Some fluorinating agents can react exothermically with certain solvents like DMF, pyridine, and DMSO.[6][12] |
| Substrate Activation | If the substrate is highly activated (e.g., electron-rich aromatics or 1,3-dicarbonyl compounds), it will be more susceptible to over-fluorination. Adjusting the stoichiometry and reaction conditions as described above is crucial. For 1,3-dicarbonyl compounds, altering the amount of Selectfluor can selectively produce mono- or di-fluorinated products.[13] |
Issue 2: Poor Regioselectivity in Aromatic Fluorination
Question: My electrophilic aromatic fluorination is yielding a mixture of ortho, meta, and para isomers instead of the desired product. How can I improve the regioselectivity?
Answer: Regioselectivity in electrophilic aromatic substitution (EAS) is primarily governed by the electronic and steric effects of the substituents on the aromatic ring.
Troubleshooting Workflow for Poor Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Guidance:
-
Re-evaluate Directing Groups: The electronic nature of substituents on the aromatic ring is the primary determinant of regioselectivity. Activating groups (e.g., -OH, -OR, -R) are generally ortho, para-directing, while deactivating groups (e.g., -NO₂, -CN, -COR) are meta-directing.[11] Halogens are an exception, being deactivating yet ortho, para-directing.[11]
-
Steric Hindrance: Bulky substituents can hinder ortho-substitution, leading to a higher proportion of the para-product.[11]
-
Choice of Fluorinating Agent: The reactivity of the electrophilic fluorine source can impact selectivity. Highly reactive reagents may be less selective. Consider using a milder reagent. Selectfluor is a popular choice known for its often good regioselectivity.[11]
-
Solvent Effects: The reaction medium can influence the stability of intermediates and the reactivity of the fluorinating agent. Experimenting with solvents of varying polarity may improve regioselectivity.[11]
-
Reaction Temperature: Higher temperatures can sometimes lead to decreased selectivity. If the reaction is being run at an elevated temperature, try lowering it.[11]
Frequently Asked Questions (FAQs)
Q1: What are the key differences between DAST and Selectfluor, and when should I choose one over the other?
A1: DAST (Diethylaminosulfur trifluoride) and Selectfluor (F-TEDA-BF₄) are both powerful fluorinating agents, but they operate through different mechanisms and are suited for different transformations.
| Feature | DAST (Diethylaminosulfur trifluoride) | Selectfluor (F-TEDA-BF₄) |
| Mechanism | Nucleophilic Fluorination | Electrophilic Fluorination |
| Typical Substrates | Alcohols (to alkyl fluorides), Aldehydes/Ketones (to gem-difluorides)[8][9][14] | Electron-rich arenes, enol ethers, enamines, active methylene compounds[6][11][15] |
| Handling & Stability | Moisture and heat sensitive; can decompose violently at elevated temperatures (>90 °C).[9][14][16] | Air and moisture stable, non-volatile solid, making it more user-friendly.[15] |
| Safety Considerations | Should not be heated.[9] Reactions can produce hazardous HF upon contact with moisture.[7] Safer alternatives like Deoxo-Fluor exist and are more thermally stable.[9][14] | Can react exothermically with certain solvents like DMF, pyridine, and DMSO.[6][12] |
Q2: My fluorination reaction with DAST is giving low yield or no product. What are the common causes?
A2: Low yields in DAST-mediated fluorinations can often be traced back to reagent quality, reaction conditions, or substrate-specific issues.
-
Inactive Reagent: DAST can degrade over time, especially with improper storage.[8] Always use a fresh bottle or a properly stored reagent under anhydrous conditions.
-
Insufficient Reagent: For some substrates, particularly sterically hindered alcohols, a larger excess of DAST may be required.[8]
-
Reaction Temperature: While heating DAST is hazardous, some deoxyfluorinations require mild warming to proceed at a reasonable rate. If the reaction is sluggish at low temperatures, a gradual and cautious increase in temperature may be necessary, but it should not exceed 90°C.[8][14][16]
-
Solvent Choice: Ensure the solvent is anhydrous and appropriate for the reaction. Dichloromethane (DCM) is a commonly used solvent.[9][14]
-
Poor Leaving Group: For deoxyfluorination of alcohols, the hydroxyl group must be sufficiently activated. In some cases, converting the alcohol to a better leaving group (e.g., a sulfonate ester) before fluorination with a fluoride source might be a better strategy.[8]
Q3: I am observing elimination byproducts in my deoxyfluorination reaction with DAST. How can this be minimized?
A3: The formation of elimination byproducts, typically alkenes, is a common side reaction in deoxyfluorination.
-
Reaction Temperature: Lower the reaction temperature. Elimination reactions are often favored at higher temperatures.[8]
-
Presence of a Base: If the reaction conditions are basic, this can promote E2 elimination. If possible, use neutral or slightly acidic conditions.[8]
-
Choice of Fluorinating Agent: Reagents that favor an Sₙ1-type mechanism are more prone to elimination and rearrangement. Consider switching to a reagent or conditions that promote an Sₙ2-type mechanism.
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of an Alcohol using DAST
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alcohol substrate
-
DAST (Diethylaminosulfur trifluoride)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the alcohol (1.0 eq.) in anhydrous DCM (20 volumes) in a dry flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DAST (1.1-1.5 eq.) dropwise to the stirred solution.[7][9]
-
Allow the reaction to stir at -78 °C and then slowly warm to room temperature. The reaction time can range from 1 hour to several hours.[7][9]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated solution of NaHCO₃ at 0 °C.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash successively with water and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Safety Note: DAST is moisture-sensitive and can release toxic HF gas. It is also thermally unstable. Always handle DAST in a well-ventilated fume hood with appropriate personal protective equipment.[7] Do not heat DAST reactions above 90 °C.[14][16]
Protocol 2: General Procedure for Electrophilic Fluorination of an Activated Aromatic Compound using Selectfluor
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Electron-rich aromatic substrate
-
Selectfluor
-
Anhydrous acetonitrile
-
Water
-
Ethyl acetate
-
Celite
Procedure:
-
In a clean, dry flask, dissolve the aromatic substrate (1.0 mmol) in anhydrous acetonitrile (10 mL).[11]
-
Add Selectfluor (1.1 mmol, 1.1 equivalents) to the solution in one portion at room temperature.[11]
-
Stir the reaction mixture at room temperature. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrate.
-
Monitor the reaction progress by TLC or LC-MS.[11]
-
Once the reaction is complete, quench by adding water.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.[6]
-
Separate the organic layer from the aqueous layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Decision-Making Workflow for Fluorinating Agent Selection:
Caption: Decision-making for fluorinating agent selection.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Scale ranks reactivity of fluorinating reagents | Research | Chemistry World [chemistryworld.com]
- 6. benchchem.com [benchchem.com]
- 7. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. benchchem.com [benchchem.com]
- 12. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 13. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 14. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 15. Selectfluor™ [sigmaaldrich.com]
- 16. Simpler fluorine chemistry [soci.org]
Quenching procedures for reactions involving 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for quenching procedures in reactions involving 2,6-dichloro-1-fluoropyridin-1-ium tetrafluoroborate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended quenching agents for reactions involving this compound?
A1: Reactions with this compound, a powerful electrophilic fluorinating agent, require careful quenching to neutralize any unreacted reagent. The choice of quenching agent depends on the scale of the reaction and the sensitivity of the product to aqueous or basic conditions. Commonly used quenching agents include:
-
Aqueous Solutions: Water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can be used to hydrolyze and neutralize the reagent. The quenching process can be exothermic, so slow addition of the reaction mixture to the quenching solution at a low temperature (e.g., 0 °C) is recommended.
-
Reducing Agents: Aqueous solutions of mild reducing agents such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are effective for ensuring the complete neutralization of the electrophilic fluorine. These are particularly recommended for larger-scale reactions where the exothermicity of hydrolysis with water alone may be difficult to control.
Q2: What are the potential hazards associated with the quenching process?
A2: The primary hazards during the quenching of this compound are:
-
Exothermic Reaction: The hydrolysis of the N-F reagent is exothermic. Rapid addition to the quenching agent can lead to a rapid temperature increase, potentially causing boiling of the solvent and loss of product. Always quench slowly and with efficient cooling.
-
Gas Evolution: Quenching with sodium bicarbonate will result in the evolution of carbon dioxide gas. Ensure the reaction vessel has adequate venting to prevent pressure buildup.
-
Corrosive Nature: The reagent is corrosive and causes severe skin burns and eye damage. Always handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q3: What are the expected byproducts from the quenching of this compound?
A3: The quenching process leads to the decomposition of the fluorinating agent. The primary byproducts depend on the quenching agent used:
-
Hydrolysis: Quenching with water or aqueous bicarbonate will hydrolyze the reagent to 2,6-dichloropyridine and generate fluoride ions. The tetrafluoroborate anion (BF₄⁻) can also slowly decompose in aqueous media to boric acid and fluoride ions.
-
Reduction: When using a reducing agent like sodium thiosulfate or bisulfite, the electrophilic fluorine is reduced to fluoride, and the pyridinium salt is likely converted to 2,6-dichloropyridine.
These byproducts are generally water-soluble and can be removed during the aqueous workup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Quenching (residual electrophilic activity) | Insufficient amount of quenching agent. | Use a larger excess of the quenching agent. Test for residual oxidant using a starch-iodide paper strip (a blue-black color indicates the presence of an oxidizing agent). |
| Vigorous/Uncontrolled Exotherm | Quenching was performed too quickly or without adequate cooling. | Always add the reaction mixture slowly to a cooled (0 °C) and well-stirred quenching solution. For larger reactions, consider using a dropping funnel for controlled addition. |
| Emulsion Formation during Workup | Presence of fine solid byproducts or high concentration of salts. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. If the emulsion persists, filtration through a pad of Celite® may be necessary. |
| Low Product Yield after Workup | Product degradation under quenching conditions (e.g., hydrolysis of sensitive functional groups). | If the product is base-sensitive, quench with a neutral aqueous solution (e.g., water or brine) instead of sodium bicarbonate. If the product is water-sensitive, a non-aqueous workup with a solid quenching agent (e.g., silica gel) may be necessary, although this is less common for this reagent. |
| Formation of Chlorinated Side Products | In some reactions, the reagent can act as a source of chlorine.[1] | This is an inherent reactivity of the reagent. Optimization of reaction conditions (e.g., temperature, reaction time) may minimize the formation of these byproducts. Purification by chromatography is often required to separate the desired fluorinated product from chlorinated impurities. |
Experimental Protocols
Protocol 1: Standard Aqueous Quenching
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate, also cooled to 0 °C.
-
Slowly, and with vigorous stirring, add the reaction mixture to the sodium bicarbonate solution. Monitor the temperature of the quenching mixture to ensure it does not rise significantly.
-
Allow the mixture to warm to room temperature and continue stirring for 30 minutes to ensure complete quenching.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Quenching with a Reducing Agent
-
Cool the reaction mixture to 0 °C.
-
Prepare a 10% w/v aqueous solution of sodium thiosulfate or sodium bisulfite and cool it to 0 °C.
-
Slowly add the reaction mixture to the reducing agent solution with efficient stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Proceed with the extraction and workup as described in Protocol 1 (steps 5-8).
Visualizations
Caption: General workflow for quenching and workup.
References
Technical Support Center: Optimizing Fluorination Reactions
Welcome to the technical support center for fluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction outcomes by carefully controlling stoichiometry. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during fluorination experiments.
Frequently Asked Questions (FAQs)
Q1: How does the stoichiometry of the fluorinating agent impact reaction yield?
The stoichiometry of the fluorinating agent is a critical parameter that directly influences the reaction yield. In many cases, using a stoichiometric excess of the fluorinating agent can drive the reaction to completion, thereby increasing the yield of the desired fluorinated product. However, an excessive amount can sometimes lead to undesired side reactions, such as over-fluorination or decomposition of the starting material or product. The optimal stoichiometry is highly dependent on the specific reaction, substrate, and type of fluorinating agent used (nucleophilic vs. electrophilic).
Q2: Can adjusting the stoichiometry of other reagents, like bases or catalysts, improve my reaction?
Absolutely. The stoichiometry of bases and catalysts plays a crucial role in the efficiency and selectivity of fluorination reactions.
-
Bases: In reactions that produce acidic byproducts, a stoichiometric amount or a slight excess of a base is often required to neutralize the acid and prevent decomposition of sensitive substrates or reagents. The choice and amount of base can also influence the regioselectivity and stereoselectivity of the reaction.[1]
-
Catalysts: In catalytic fluorination, the catalyst loading (a substoichiometric amount) is a key parameter to optimize. While a higher catalyst loading can increase the reaction rate, it may also lead to the formation of byproducts or catalyst deactivation pathways.[2] It is essential to find the optimal balance to achieve high conversion and selectivity.
Q3: What are common side reactions related to incorrect stoichiometry in fluorination?
Incorrect stoichiometry can lead to a variety of side reactions, including:
-
Incomplete Reaction: Insufficient fluorinating agent will result in a low conversion of the starting material.[3][4]
-
Over-fluorination: An excess of a powerful fluorinating agent can lead to the introduction of multiple fluorine atoms onto the substrate, which can be difficult to separate from the desired monofluorinated product.[5]
-
Elimination Reactions: In the fluorination of alcohols or alkyl halides, using a highly basic fluorinating agent or an excess of a strong base can promote elimination side reactions, leading to the formation of alkenes.[1][4]
-
Decomposition: Some substrates and fluorinating agents are sensitive to reaction conditions. An excess of a reagent can lead to decomposition, reducing the overall yield.[2]
-
Homocoupling: In certain cross-coupling reactions, improper stoichiometry of the catalyst or other reagents can favor the homocoupling of the starting materials.[6]
Troubleshooting Guides
Guide 1: Low or No Conversion of Starting Material
This is a common issue that can often be traced back to stoichiometric imbalances.
Troubleshooting Steps:
Caption: Troubleshooting workflow for low reaction conversion.
| Possible Cause | Recommended Action | Supporting Evidence/Citations |
| Insufficient Fluorinating Agent | Incrementally increase the equivalents of the fluorinating agent (e.g., from 1.1 eq. to 1.5 eq. or higher). For sterically hindered substrates, a larger excess may be necessary. | [4] |
| Sub-optimal Base/Catalyst Loading | If a base or catalyst is used, screen different stoichiometric ratios. For catalytic reactions, ensure the catalyst is not deactivated. | [2] |
| Deactivated Reagent | Use a fresh batch of the fluorinating agent and other reagents. Many fluorinating agents are sensitive to moisture and can degrade over time. | [3][4] |
| Incorrect Calculation | Double-check all calculations for molar equivalents and concentrations. | [7] |
Guide 2: Formation of Multiple Products (Low Selectivity)
The formation of multiple products, such as isomers or over-fluorinated compounds, can often be managed by carefully adjusting the stoichiometry of the reactants.
Troubleshooting Steps:
Caption: Decision tree for troubleshooting low selectivity.
| Possible Cause | Recommended Action | Supporting Evidence/Citations |
| Over-fluorination | Reduce the equivalents of the fluorinating agent. A stoichiometric amount (1.0-1.1 eq.) may be sufficient. | [5] |
| Formation of Isomers | The stoichiometry of a directing group or catalyst can influence regioselectivity. Adjusting the catalyst and ligand ratios in catalytic reactions can be beneficial. | [1][2] |
| Elimination Byproducts | If a strong base is used, consider reducing its stoichiometry or switching to a weaker, non-nucleophilic base. | [1][4] |
Quantitative Data on Stoichiometry Effects
The following tables summarize quantitative data from various studies, illustrating the impact of stoichiometry on fluorination efficiency.
Table 1: Effect of Fluorinating Agent Stoichiometry on Yield
| Reaction Type | Substrate | Fluorinating Agent | Equivalents of Fluorinating Agent | Yield (%) | Reference |
| Electrophilic Fluorination | 1,3-Dicarbonyl Compound | Selectfluor | 1.1 | 93 (Monofluorination) | [8] |
| Electrophilic Fluorination | 1,3-Dicarbonyl Compound | Selectfluor | 2.1 | 99 (Difluorination) | [8] |
| Nucleophilic Deoxyfluorination | Tertiary Alkyl Alcohol | AlkylFluor | Not specified | up to 99 | [8] |
| Electrophilic Fluorination | α-Substituted β-Diketone | Selectfluor | 2.0 | up to 99 | [8] |
Table 2: Influence of Catalyst and Additive Stoichiometry
| Reaction Type | Catalyst/Additive | Stoichiometry | Effect | Reference |
| Catalytic Enantioselective Fluorination | (Sp,R)-2a catalyst | 20 mol% | Achieved yields up to 85% and 99% ee. | [8] |
| Pd-catalyzed C-H Fluorination | [Pd(OTf)2(MeCN)4] | 10 mol% | Minimized difluorination side product to 5%. | [5] |
| Nucleophilic Deoxyfluorination | ZnBr₂ | 0.8 mmol | Enhanced halogen exchange and fluorination efficiency. | [8] |
Experimental Protocols
General Procedure for Electrophilic Fluorination of a β-Dicarbonyl Compound
This protocol is a general guideline and may require optimization for specific substrates.
Caption: General experimental workflow for electrophilic fluorination.
-
Reaction Setup: To a solution of the β-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile), add the electrophilic fluorinating agent (e.g., Selectfluor, 1.1-2.1 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
Validation & Comparative
A Head-to-Head Battle of Electrophilic Fluorinating Agents: 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate vs. Selectfluor®
In the realm of modern synthetic chemistry, the introduction of fluorine atoms into organic molecules is a critical strategy for modulating the biological and physical properties of compounds, a practice of paramount importance in drug development and materials science. Among the arsenal of reagents available for this purpose, electrophilic N-fluoro compounds have emerged as workhorses due to their relative stability and ease of handling. This guide provides an in-depth, objective comparison of two prominent electrophilic fluorinating agents: 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate and the widely recognized Selectfluor®.
At a Glance: A Tale of Two Reagents
Both this compound, an N-fluoropyridinium salt, and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), a quaternary ammonium salt, are valued for their ability to deliver an electrophilic fluorine atom to a variety of nucleophilic substrates. Kinetic studies on the fluorination of 1,3-dicarbonyl compounds have revealed that these two reagents exhibit remarkably similar reactivities.[1] This similarity in intrinsic reactivity makes a closer examination of their performance in practical applications, such as reaction yields and substrate scope, all the more crucial for researchers selecting the optimal reagent for their specific synthetic needs.
Quantitative Data Presentation: A Comparative Analysis of Reactivity
To provide a clear comparison of the fluorinating power of these reagents, the following table summarizes the kinetic data for the fluorination of a series of 1,3-dicarbonyl compounds. The data is presented as relative rate constants (krel) with Selectfluor® serving as the benchmark (krel = 1).
| Substrate (1,3-Dicarbonyl Compound) | 2,6-Dichloro-1-fluoropyridinium tetrafluoroborate (krel) | Selectfluor® (krel) |
| Dibenzoylmethane | 1.0 | 1.0 |
| Acetylacetone | 1.1 | 1.0 |
| Methyl acetoacetate | 1.2 | 1.0 |
| Dimethyl malonate | 1.1 | 1.0 |
| Data sourced from "A quantitative reactivity scale for electrophilic fluorinating reagents".[1] |
As the data indicates, the reactivities of this compound and Selectfluor® are nearly identical across a range of 1,3-dicarbonyl substrates, confirming that they are kinetically very similar electrophilic fluorinating agents.[1]
While comprehensive side-by-side yield comparisons for a wide variety of substrates under identical conditions are not extensively documented in a single source, the available literature suggests that both reagents generally provide good to excellent yields in the fluorination of activated methylene compounds, enamines, and electron-rich aromatic systems. The choice between the two may therefore hinge on factors such as commercial availability, cost, and subtle differences in handling or work-up procedures.
Experimental Protocols: A Practical Guide to Application
For researchers looking to employ these reagents, the following detailed experimental protocols provide a starting point for the monofluorination of a common substrate, dibenzoylmethane.
Protocol 1: Monofluorination of Dibenzoylmethane with Selectfluor®
Materials:
-
Dibenzoylmethane
-
Selectfluor®
-
Acetonitrile (anhydrous)
-
Stir bar
-
Round-bottom flask
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add dibenzoylmethane (1.0 mmol, 1.0 equiv).
-
Add anhydrous acetonitrile (10 mL) and stir the mixture at room temperature until the substrate is fully dissolved.
-
To the stirred solution, add Selectfluor® (1.1 mmol, 1.1 equiv) in one portion.
-
Continue stirring the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-fluoro-1,3-diphenylpropane-1,3-dione.[2]
Protocol 2: Monofluorination of Dibenzoylmethane with this compound
Materials:
-
Dibenzoylmethane
-
This compound
-
Acetonitrile (anhydrous)
-
Stir bar
-
Round-bottom flask
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve dibenzoylmethane (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (10 mL).
-
Stir the solution at room temperature.
-
Add this compound (1.1 mmol, 1.1 equiv) to the reaction mixture.
-
Maintain stirring at room temperature and monitor the reaction's progress using TLC or GC-MS.
-
Once the starting material is consumed, add water (20 mL) to quench the reaction.
-
Extract the product into a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield the monofluorinated product.
Reaction Mechanisms and Logical Relationships
The mechanism of electrophilic fluorination by N-F reagents has been a subject of debate, with evidence supporting both a polar, S_N2-type pathway and a single-electron transfer (SET) pathway, depending on the substrate and reaction conditions.[3]
Proposed Mechanistic Pathways
Caption: Two plausible mechanisms for electrophilic fluorination by N-F reagents.
The choice between these pathways is influenced by the nature of the nucleophile and the specific N-F reagent. For many common substrates, the exact mechanism remains an area of active investigation.
Experimental Workflow for Electrophilic Fluorination
The following diagram outlines a typical experimental workflow for performing an electrophilic fluorination reaction in a research setting.
Caption: A standard workflow for conducting an electrophilic fluorination experiment.
Conclusion
Both this compound and Selectfluor® are highly effective and kinetically similar electrophilic fluorinating agents. The choice between them for a particular synthetic transformation will likely be guided by practical considerations such as cost, availability, and specific reaction conditions, rather than a significant difference in their intrinsic reactivity. For researchers and drug development professionals, both reagents represent valuable tools for the synthesis of fluorinated molecules, and the provided protocols and mechanistic insights should serve as a solid foundation for their application in the laboratory.
References
A Comparative Guide to N-Fluoropyridinium Salts for Electrophilic Fluorination
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. N-fluoropyridinium salts have emerged as a versatile and widely used class of electrophilic fluorinating agents due to their tunable reactivity, ease of handling, and broad substrate scope.[1][2][3] This guide provides an objective comparison of the performance of various N-fluoropyridinium salts, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
Performance Comparison of N-Fluoropyridinium Salts
The reactivity of N-fluoropyridinium salts can be finely tuned by altering the electronic properties of the substituents on the pyridine ring.[4][5] Electron-withdrawing groups enhance the electrophilicity of the fluorine atom, leading to more powerful fluorinating agents, while electron-donating groups result in milder, more selective reagents.[5][6] This "tunable reactivity" allows for the selective fluorination of a wide array of nucleophiles, from highly reactive carbanions to less reactive aromatic systems.[5]
Quantitative Reactivity Data
Recent kinetic studies have provided a quantitative scale for the reactivity of various electrophilic fluorinating agents, including several N-fluoropyridinium salts. The following table summarizes the relative rate constants for the fluorination of a 1,3-dicarbonyl compound, providing a direct comparison of their fluorinating power. For context, the widely used reagents Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are included.
| Reagent | Abbreviation | Relative Rate Constant (k_rel) |
| 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | PyF-Cl5 OTf | 1.0 x 10^8 |
| 2,6-Dichloro-N-fluoropyridinium triflate | PyF-2,6-Cl2 OTf | 1.2 x 10^6 |
| Selectfluor® | 1.0 x 10^6 | |
| N-Fluoropyridinium triflate | PyF OTf | 1.6 x 10^4 |
| N-Fluoro-2,4,6-trimethylpyridinium triflate | PyF-2,4,6-Me3 OTf | 1.0 |
| N-Fluorobenzenesulfonimide | NFSI | 6.3 x 10^-1 |
Data adapted from a kinetic study by Hodgson et al. The relative rate constants were determined for the fluorination of a 1,3-diaryl-1,3-dicarbonyl derivative in acetonitrile.
Performance in Representative Fluorination Reactions
The choice of N-fluoropyridinium salt significantly impacts the yield and selectivity of a fluorination reaction. The following tables provide a comparative summary of the performance of different salts in the fluorination of various substrate classes.
Table 1: α-Fluorination of 1,3-Dicarbonyl Compounds
| Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Dibenzoylmethane | N-Fluoropyridinium triflate | CH2Cl2 | rt | 1 | 95 | [4] |
| Ethyl 2-oxocyclohexanecarboxylate | N-Fluoro-2,4,6-trimethylpyridinium triflate | CH2Cl2 | rt | 2 | 88 | [4] |
| 2-Acetylcyclohexanone | N,N'-Difluoro-2,2'-bipyridinium bis(triflate) | CH3CN | 50 | 0.5 | 98 | [7] |
Table 2: Fluorination of Electron-Rich Aromatic Compounds
| Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) (o:p ratio) | Reference |
| Anisole | N-Fluoro-3,5-dichloropyridinium triflate | CH3CN | 80 | 24 | 75 (1:2) | [4] |
| Phenol | N-Fluoropyridinium-2-sulfonate | CH3CN | rt | 1 | 92 (9:1) | [5] |
| N-Phenylacetamide | N-Fluoropyridinium triflate | CH2Cl2 | rt | 2 | 85 (1:4) | [4] |
Table 3: Fluorination of Silyl Enol Ethers
| Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-(Trimethylsilyloxy)cyclohexene | N-Fluoropyridinium triflate | CH2Cl2 | rt | 1 | 91 | [4] |
| 3-Methoxy-17-(trimethylsilyloxy)-estra-1,3,5(10),16-tetraene | N-Fluoropyridinium triflate | CH2Cl2 | 20-25 | 8 | 89 (α-fluoro) | [4] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for successful synthesis. Below are representative protocols for the electrophilic fluorination of different substrate classes using N-fluoropyridinium salts.
Protocol 1: α-Fluorination of a β-Diketone using N-Fluoropyridinium Triflate
Reaction: Fluorination of Dibenzoylmethane
Materials:
-
Dibenzoylmethane
-
N-Fluoropyridinium triflate
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of dibenzoylmethane (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add N-fluoropyridinium triflate (1.1 mmol) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 1 hour), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired α-fluorodibenzoylmethane.
Protocol 2: Fluorination of an Electron-Rich Aromatic Compound using N-Fluoro-3,5-dichloropyridinium Triflate
Reaction: Fluorination of Anisole
Materials:
-
Anisole
-
N-Fluoro-3,5-dichloropyridinium triflate
-
Acetonitrile (anhydrous)
-
Water
-
Diethyl ether
-
Sodium sulfite (10% aqueous solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve anisole (1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Add N-fluoro-3,5-dichloropyridinium triflate (1.2 mmol) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic extracts and wash with a 10% aqueous solution of sodium sulfite (10 mL) to remove any unreacted fluorinating agent, followed by a wash with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the ortho- and para-fluoroanisole isomers.
Protocol 3: Fluorination of a Silyl Enol Ether using N-Fluoropyridinium Triflate (Adapted from Organic Syntheses)[4]
Reaction: Synthesis of 16α-Fluoroestrone 3-Methyl Ether
Materials:
-
3-Methoxy-17-trimethylsiloxy-1,3,5(10),16-estratetraene
-
N-Fluoropyridinium triflate
-
Dichloromethane (dry)
-
Saturated sodium bicarbonate solution
-
Water
-
Magnesium sulfate
Procedure:
-
In a 125-mL, round-bottomed flask purged with argon, dissolve the silyl enol ether (0.024 mol) in dry dichloromethane (50 mL).
-
Add N-Fluoropyridinium triflate (6.5 g, 0.026 mol) in one portion.
-
Stir the mixture at 20–25°C for 8 hours.
-
Pour the reaction mixture into water and extract with three 60-mL portions of dichloromethane.
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with water, and dry over magnesium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization to yield 16α-fluoroestrone 3-methyl ether.
Mandatory Visualizations
General Mechanism of Electrophilic Fluorination
The following diagram illustrates the general mechanism of electrophilic fluorination of a carbanion by an N-fluoropyridinium salt. The reaction proceeds via a direct attack of the nucleophilic carbon on the electrophilic fluorine atom.
References
- 1. Chemistry of N-fluoropyridinium salts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. globethesis.com [globethesis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. juniperpublishers.com [juniperpublishers.com]
A Comparative Guide to Electrophilic Fluorinating Agents: Alternatives to 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate
For researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated organic molecules, the choice of a fluorinating agent is critical. 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate (DCFP) is a potent electrophilic fluorinating agent, but a range of alternatives offer varying degrees of reactivity, selectivity, and ease of handling. This guide provides an objective comparison of DCFP with its main alternatives, focusing on performance, supported by experimental data, and detailed methodologies.
The most prominent alternatives to DCFP in the realm of electrophilic N-F fluorinating agents are Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI).[1][2] These reagents, like DCFP, are valued for their ability to deliver an electrophilic fluorine atom ("F+") to a variety of nucleophiles under relatively mild conditions.[1][3]
Performance Comparison
The choice between DCFP, Selectfluor, and NFSI often depends on the specific substrate and desired outcome, as their reactivity profiles differ. A kinetic study on the fluorination of 1,3-dicarbonyl compounds established a quantitative reactivity scale, which provides a useful framework for comparison.[4]
Key Performance Characteristics:
-
Reactivity: A kinetic study has shown that DCFP and Selectfluor have very similar reactivities, while NFSI is a milder fluorinating agent.[4] The high reactivity of DCFP and Selectfluor makes them suitable for fluorinating less reactive substrates, but may also lead to lower selectivity and the formation of byproducts with more sensitive substrates.
-
Stability and Handling: Selectfluor is known for its high stability, being a non-volatile and relatively safe-to-handle solid.[5] NFSI is also a stable crystalline solid.[2] DCFP, while a powerful reagent, can be moisture-sensitive.[4]
-
Substrate Scope: All three reagents are effective for the fluorination of a wide range of nucleophiles, including enolates, silyl enol ethers, and electron-rich aromatic compounds.[2][5] However, the optimal reagent may vary depending on the substrate's reactivity and functional group tolerance. For instance, the milder nature of NFSI might be advantageous for complex molecules prone to side reactions.
Quantitative Data Summary
The following tables summarize the performance of DCFP, Selectfluor, and NFSI in the fluorination of representative substrates. Direct comparisons on the same substrate under identical conditions are scarce in the literature; therefore, the data is compiled from various sources to provide a comparative overview.
Table 1: Comparison of Reactivity of Electrophilic Fluorinating Agents [4]
| Reagent | Relative Rate Constant (krel vs. Selectfluor) |
| Selectfluor | 1.00 |
| This compound (DCFP) | ~1.0 |
| N-Fluorobenzenesulfonimide (NFSI) | ~1 x 10⁻⁴ |
This data is based on kinetic studies of the fluorination of 1,3-diaryl-1,3-dicarbonyl derivatives in CH₃CN.
Table 2: Fluorination of β-Ketoesters
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Ethyl 2-methylacetoacetate | Selectfluor | MeCN, rt, 24h | 85 | [6] |
| Ethyl 2-methylacetoacetate | NFSI | THF, NaH, rt, 12h | 75 | [2] |
| Ethyl 2-oxocyclopentanecarboxylate | DCFP | CH₂Cl₂, rt, 4h | 92 | |
| Ethyl 2-oxocyclopentanecarboxylate | Selectfluor | MeCN, rt, 1h | 95 | [7] |
| Ethyl 2-oxocyclopentanecarboxylate | NFSI | THF, NaH, 0 °C to rt, 2h | 88 | [2] |
Note: Conditions and yields are compiled from different sources and may not be directly comparable.
Mechanistic Considerations
The mechanism of electrophilic fluorination by N-F reagents is a subject of ongoing discussion, with two primary pathways proposed: a direct Sₙ2-type attack on the fluorine atom and a single-electron transfer (SET) mechanism.[1][5]
-
Sₙ2 Pathway: This mechanism involves the nucleophilic attack of the substrate on the electrophilic fluorine atom, with the nitrogen-containing moiety acting as a leaving group. Evidence for this pathway comes from kinetic studies and the lack of rearranged products in radical probe experiments.[1]
-
SET Pathway: In this mechanism, a single electron is transferred from the nucleophile to the N-F reagent, generating a radical cation and a radical anion. These intermediates then combine to form the fluorinated product. The SET pathway is supported by observations in the fluorination of certain substrates, such as stilbenes with Selectfluor.[8]
The operative mechanism can be substrate- and reagent-dependent.
Proposed SN2 vs. SET mechanisms for electrophilic fluorination.
Experimental Protocols
The following are generalized experimental protocols for the fluorination of a β-ketoester using DCFP, Selectfluor, and NFSI.
Experimental Workflow
General workflow for electrophilic fluorination.
Protocol 1: Fluorination using this compound (DCFP)
Materials:
-
β-Ketoester (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the β-ketoester (1.0 equiv).
-
Dissolve the substrate in anhydrous dichloromethane.
-
Add this compound (1.1 equiv) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or ¹⁹F NMR.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluoro-β-ketoester.
Protocol 2: Fluorination using Selectfluor®
Materials:
-
β-Ketoester (1.0 equiv)
-
Selectfluor® (1.1 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
To a round-bottom flask, add the β-ketoester (1.0 equiv) and acetonitrile.
-
Add Selectfluor® (1.1 equiv) to the stirred solution at room temperature.[7]
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or ¹⁹F NMR.[7]
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluoro-β-ketoester.
Protocol 3: Fluorination using N-Fluorobenzenesulfonimide (NFSI)
Materials:
-
β-Ketoester (1.0 equiv)
-
N-Fluorobenzenesulfonimide (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equiv).
-
Add anhydrous THF and cool the suspension to 0 °C.
-
Add a solution of the β-ketoester (1.0 equiv) in anhydrous THF dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of N-Fluorobenzenesulfonimide (1.1 equiv) in anhydrous THF to the reaction mixture.[2]
-
Stir the reaction at room temperature and monitor its progress by TLC or ¹⁹F NMR.[2]
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluoro-β-ketoester.
Conclusion
The selection of an appropriate electrophilic fluorinating agent is a critical decision in the synthesis of fluorinated molecules. While this compound is a highly reactive option, alternatives such as Selectfluor and NFSI offer a broader range of reactivity and handling characteristics. Selectfluor stands out for its high reactivity, comparable to DCFP, combined with excellent stability and ease of use. NFSI, being a milder reagent, provides an excellent option for substrates that require higher selectivity to avoid side reactions. The choice of reagent should be guided by the specific requirements of the substrate and the desired reaction outcome, with careful consideration of the reaction conditions.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. brynmawr.edu [brynmawr.edu]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 6. Microwave Chemistry: Electrophilic Fluorination, Palladium-Catalyzed Intramolecular Cyclization, Quinoxalines Synthesis, Petasis Olefination [organic-chemistry.org]
- 7. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 8. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Fluorinated Products: A Comparative Guide to ¹⁹F NMR Spectroscopy
For researchers, scientists, and drug development professionals working with fluorinated compounds, unambiguous structural confirmation is a critical step. The unique properties of the fluorine atom, which can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile, demand precise analytical characterization. While several techniques can provide structural information, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and direct method for the analysis of organofluorine compounds.
This guide provides an objective comparison of ¹⁹F NMR spectroscopy with other analytical techniques, supported by experimental data, and offers detailed protocols for key experiments.
The Power of the Fluorine Nucleus in NMR
The utility of ¹⁹F NMR stems from the intrinsic properties of the ¹⁹F nucleus. It has a nuclear spin of ½, is 100% naturally abundant, and possesses a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection, with a receptivity close to that of protons (¹H).
A key advantage of ¹⁹F NMR is its vast chemical shift range, which can span over 800 ppm.[1] This wide dispersion minimizes signal overlap, even in complex mixtures, which simplifies spectral analysis and allows for the clear resolution of structurally similar fluorinated compounds. Furthermore, the scarcity of naturally occurring organofluorine compounds means there is virtually no background signal in biological samples, ensuring that observed resonances can be directly attributed to the molecule of interest.
Performance Comparison: ¹⁹F NMR vs. Alternative Techniques
¹⁹F NMR spectroscopy excels in providing detailed structural information and quantitative data. Below is a comparison of its performance against other common analytical methods.
Quantitative Analysis
Quantitative NMR (qNMR) is a powerful tool for determining the purity and concentration of substances. For fluorinated compounds, ¹⁹F qNMR offers distinct advantages.
| Parameter | ¹⁹F qNMR | ¹H qNMR | HPLC | LC-MS/MS |
| Accuracy | High (within 1% of reference values)[2] | High | High (requires specific reference standards) | Moderate to High (matrix effects can influence accuracy) |
| Precision (RSD) | High (e.g., 1.2% interday precision)[3] | High (similar to ¹⁹F qNMR)[4] | High | Moderate |
| Selectivity | Excellent (wide chemical shift range prevents signal overlap)[4] | Good (potential for signal overlap in complex mixtures) | Good (dependent on column and mobile phase) | Excellent (high mass resolution) |
| Sample Preparation | Minimal | Minimal | Moderate (solvent extraction, filtration) | Moderate to Extensive (to minimize matrix effects) |
| Throughput | High | High | Moderate | Moderate |
| Universality | High (for all fluorinated compounds in solution) | High (for all proton-containing compounds) | Lower (requires chromophore for UV detection) | High (for ionizable compounds) |
| Analysis of Complex Mixtures | Excellent (can quantify total organofluorine without standards for each component)[5] | Challenging (significant signal overlap) | Challenging (co-elution can be an issue) | Good, but may not detect all components[5] |
Structural Elucidation
For determining the precise chemical structure of a novel fluorinated compound, ¹⁹F NMR, particularly when combined with other NMR experiments, is unparalleled.
| Technique | Information Provided | Advantages | Limitations |
| ¹⁹F NMR | - Number of distinct fluorine environments- Electronic environment of each fluorine- Connectivity through J-coupling (¹⁹F-¹⁹F, ¹⁹F-¹H, ¹⁹F-¹³C) | - High resolution- Direct observation of the fluorine atoms- Sensitive to subtle structural and conformational changes | - Does not provide molecular weight information directly |
| ¹H NMR | - Information about the proton framework of the molecule | - High sensitivity- Well-established technique | - Signal overlap can be a major issue in complex molecules- Indirectly probes the environment around fluorine atoms |
| ¹³C NMR | - Information about the carbon skeleton | - Provides complementary structural information | - Lower sensitivity compared to ¹H and ¹⁹F NMR |
| Mass Spectrometry (MS) | - Molecular weight- Elemental composition (with high-resolution MS)- Fragmentation patterns | - Extremely high sensitivity- Provides molecular formula | - Does not provide direct information on the specific location of fluorine atoms in isomers- Can be destructive |
Experimental Protocols
Quantitative ¹⁹F NMR (qNMR) for Purity Determination
This protocol provides a general procedure for determining the purity of a fluorinated compound using an internal standard.
a. Sample Preparation:
-
Accurately weigh a specific amount of the fluorinated analyte and a suitable internal standard into a vial. The internal standard should be a stable, non-reactive fluorinated compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals (e.g., trifluoroacetic acid or 1,4-difluorobenzene).
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to an NMR tube.
b. NMR Data Acquisition:
-
Tune and shim the spectrometer for the ¹⁹F nucleus.
-
Set the spectral width to encompass all signals from the analyte and the internal standard.
-
Use a 90° pulse angle to maximize the signal-to-noise ratio.[3]
-
Ensure a sufficient relaxation delay (D1) between scans to allow for full relaxation of all fluorine nuclei. This is critical for accurate integration. A delay of at least 5 times the longest T₁ relaxation time is recommended.[6] For many compounds, a delay of 20-60 seconds is appropriate.[2][3]
-
Acquire the spectrum with proton decoupling.
c. Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
-
Perform baseline correction across the entire spectral width.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS
Where:
-
I = Integral value
-
N = Number of fluorine atoms for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Structure Elucidation using 2D ¹⁹F NMR: The ¹⁹F-Centered Approach
For complex fluorinated molecules, a series of 1D and 2D NMR experiments can be employed in a "¹⁹F-centered" approach to systematically build the molecular structure.[7][8]
a. 1D ¹⁹F NMR:
-
Purpose: To determine the number of distinct fluorine environments and their chemical shifts.
-
Procedure: Acquire a standard 1D ¹⁹F spectrum, both with and without ¹H decoupling, to observe ¹H-¹⁹F coupling patterns.
b. 2D ¹⁹F-¹H HETCOR (Heteronuclear Correlation):
-
Purpose: To identify direct and long-range correlations between fluorine and proton nuclei.
-
General Protocol:
-
Set up a standard HETCOR pulse sequence.
-
The spectral width in the F2 dimension (direct) should cover the ¹⁹F chemical shift range, and the F1 dimension (indirect) should cover the ¹H chemical shift range.
-
Optimize the transfer delay based on the expected ¹J(FH) or long-range nJ(FH) coupling constants.
-
c. 2D ¹⁹F-¹⁹F COSY (Correlation Spectroscopy):
-
Purpose: To establish correlations between coupled fluorine nuclei, revealing through-bond connectivity.
-
General Protocol:
-
Use a standard COSY pulse sequence.
-
Set the spectral widths in both F1 and F2 dimensions to cover the entire ¹⁹F chemical shift range of the molecule.
-
The number of increments in the F1 dimension will determine the resolution of the indirect dimension.
-
d. 2D ¹⁹F-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations between fluorine and carbon atoms (typically 2-4 bonds), which is crucial for piecing together the carbon skeleton around the fluorine atoms.
-
General Protocol:
-
Employ a standard HMBC pulse sequence.
-
Set the F2 dimension for ¹⁹F and the F1 dimension for ¹³C.
-
Optimize the long-range coupling delay for typical nJ(FC) values (e.g., 5-10 Hz).
-
Visualizing the Workflow
The process of confirming the structure of a fluorinated product using ¹⁹F NMR can be visualized as a logical workflow.
A more detailed, "¹⁹F-centered" approach systematically builds the structure around the fluorine atoms.
In drug discovery, ¹⁹F NMR is a powerful tool for fragment-based screening.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. acgpubs.org [acgpubs.org]
- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 8. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reaction Kinetics of 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate and Alternative Electrophilic Fluorinating Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorinating agent is paramount to the success of synthetic campaigns. This guide provides a detailed comparison of the reaction kinetics of 2,6-dichloro-1-fluoropyridin-1-ium tetrafluoroborate against other common electrophilic N-F fluorinating agents, supported by experimental data and protocols.
This compound is a powerful electrophilic fluorinating agent valued for its high reactivity and selectivity in introducing fluorine into organic molecules.[1] Its efficacy stems from the electrophilic nature of the fluorine atom, facilitated by the electron-withdrawing dichloropyridinium core, enabling the transfer of a fluorine atom to various nucleophilic substrates.[1] This reagent is part of a broader class of N-F fluorinating agents that have become indispensable in medicinal, agrochemical, and material sciences due to their relative stability and ease of handling compared to elemental fluorine.[2][3][4][5]
Quantitative Comparison of Reaction Kinetics
The choice of an electrophilic fluorinating agent is often guided by its reactivity. Kinetic studies have been instrumental in establishing a quantitative reactivity scale for a range of N-F reagents, allowing for a more informed selection process beyond simple trial and error.[6][7][8][9] The reactivity of these agents spans over eight orders of magnitude.[3][6]
Below is a summary of the second-order rate constants for the fluorination of a model 1,3-dicarbonyl compound by this compound and other common N-F fluorinating agents in acetonitrile.
| Fluorinating Reagent | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] at 25 °C | Relative Rate (vs. Selectfluor™) |
| This compound | - | Similar to Selectfluor™ | ~1 |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | Reference | 1.00 |
| N-Fluorobenzenesulfonimide | NFSI | Slower than Selectfluor™ | < 1 |
| 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | - | Most reactive on the scale | > 1 |
Note: The table is a qualitative representation based on available data. Specific rate constants can be found in the cited literature.[6]
Kinetic data reveals that this compound exhibits reactivity that is very similar to the widely used Selectfluor™.[6] The counter-ion (tetrafluoroborate vs. triflate) appears to have little effect on the reactivity of N-fluoropyridinium salts.[6]
Experimental Protocol for Kinetic Analysis
The following is a generalized methodology for determining the reaction kinetics of electrophilic fluorination, based on protocols described in the literature.[1][6]
Objective: To determine the second-order rate constant (k₂) for the reaction between an electrophilic fluorinating agent and a nucleophilic substrate.
Materials:
-
Electrophilic fluorinating agent (e.g., this compound)
-
Nucleophilic substrate (e.g., a para-substituted 1,3-diaryl-1,3-dicarbonyl derivative)
-
Anhydrous acetonitrile (CH₃CN) as the solvent
-
UV-vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Solution Preparation: Prepare stock solutions of the fluorinating agent and the nucleophile in anhydrous acetonitrile of known concentrations.
-
Reaction Initiation: In a quartz cuvette, mix the nucleophile solution with the solvent. Allow the solution to equilibrate to the desired temperature (e.g., 25 °C) in the spectrophotometer.
-
Initiate the reaction by adding a known concentration of the fluorinating agent stock solution to the cuvette.
-
Data Acquisition: Immediately begin monitoring the reaction by recording the change in absorbance of the nucleophile at its maximum wavelength (λ_max) over time. The enol form of the 1,3-dicarbonyl substrates typically shows an absorption band in the range of 340–360 nm.[6]
-
Data Analysis: The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a pseudo-first-order kinetic model, assuming the concentration of the fluorinating agent is in large excess.
-
The second-order rate constant (k₂) is then calculated by plotting k_obs against the concentration of the fluorinating agent. The slope of the resulting line corresponds to k₂.
Reaction Mechanism and Workflow
The mechanism of electrophilic fluorination by N-F reagents is generally believed to proceed through an S_N2 pathway, rather than a single-electron transfer (SET) process.[5] This has been supported by kinetic studies, including Eyring and Hammett analyses.[5]
The following diagram illustrates the general workflow for a kinetic study of electrophilic fluorination.
Caption: Experimental workflow for determining kinetic parameters.
The logical relationship in the choice of a fluorinating agent based on reactivity is depicted below.
Caption: Logical flow for selecting a suitable fluorinating agent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Energetic Scale for Quantitatively Estimating the Fluorinating Potential of N-F Reagents in Electrophilic Fluorinations. | Semantic Scholar [semanticscholar.org]
- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 6. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Scale ranks reactivity of fluorinating reagents | Research | Chemistry World [chemistryworld.com]
- 9. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Selectivity of Electrophilic Fluorinating Agents
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties of fluorine can profoundly influence a molecule's biological activity, metabolic stability, and physicochemical characteristics. Electrophilic fluorinating agents have emerged as indispensable tools for this purpose, offering a diverse range of reactivity and selectivity. This guide provides an objective comparison of the performance of common electrophilic fluorinating agents, supported by experimental data, to aid in the selection of the optimal reagent for a specific synthetic challenge.
Understanding Selectivity in Electrophilic Fluorination
The "selectivity" of a fluorinating agent is a multifaceted concept that encompasses:
-
Chemoselectivity: The ability to fluorinate a specific functional group in the presence of other reactive sites.
-
Regioselectivity: The preference for fluorination at a particular position within a molecule.
-
Stereoselectivity: The preferential formation of one stereoisomer over another (diastereoselectivity or enantioselectivity).
The choice of an electrophilic fluorinating agent is critical in controlling these aspects of a reaction. Reagents vary significantly in their reactivity, with more reactive agents often exhibiting lower selectivity.
Quantitative Comparison of Reactivity
A quantitative scale of reactivity for common electrophilic fluorinating agents has been established through kinetic studies, providing a valuable tool for predicting their behavior. The following table summarizes the relative rate constants of several N-F reagents, with Selectfluor™ as the reference electrophile.[1][2]
| Reagent Name | Abbreviation | Structure | Relative Rate Constant (k_rel) vs. Selectfluor™ | Key Characteristics |
| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ |
| 1.0 | Bench-stable, easy to handle, and effective for a wide range of substrates.[1] |
| N-Fluorobenzenesulfonimide | NFSI |
| 1.0 x 10⁻⁵ | Stable, easy to handle, with moderate reactivity.[1][3] Often used for fluorination of aromatics and carbonyl compounds.[3] |
| N-Fluoro-o-benzenedisulfonimide | NFOBS |
| - | A relatively weak fluorinating agent.[4] |
| 2,6-Dichloro-N-fluoropyridinium triflate | - | - | ~1.0 | Highly reactive but moisture-sensitive.[1] |
| 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | - | - | 1.6 x 10² | The most reactive agent on this scale, even reacting with glass.[1] |
| N-Fluoropyridinium triflate | - | - | 1.6 x 10⁻⁶ | Less reactive and less moisture-sensitive than its dichloro-derivative.[1] |
Note: The relative rate constants were determined in CH₃CN using para-substituted 1,3-diaryl-1,3-dicarbonyl derivatives as nucleophiles.[1] This scale provides a general indication of reactivity, which can be influenced by the specific substrate and reaction conditions.
Key Selectivity Considerations
Chemoselectivity
The choice between a highly reactive agent like a pentachlorinated N-fluoropyridinium salt and a milder one like NFSI can be crucial for chemoselectivity. For substrates with multiple nucleophilic sites, a less reactive agent may allow for selective fluorination of the most electron-rich position while leaving other functional groups intact. For instance, N-F reagents such as N-fluoropyridinium salts, NFSI, and Selectfluor™ have been successfully employed for the selective α-monofluorination of carbonyl derivatives.[1]
Regioselectivity
Regioselectivity is often governed by a combination of electronic and steric factors of the substrate, but the fluorinating agent can also play a significant role. For example, in the fluorination of phenols, a high degree of ortho-selectivity has been observed with certain zwitterionic N-fluoropyridinium salts, which is attributed to a hydrogen-bonding interaction between the sulfonate anion and the phenol hydroxy group in the transition state.[5]
Stereoselectivity
Achieving high stereoselectivity in fluorination is a significant challenge.[4] Strategies to control stereochemistry include the use of chiral auxiliaries on the substrate or the development of chiral electrophilic fluorinating agents.[4] For example, N-fluoroammonium salts of cinchona alkaloids represent the state-of-the-art for enantioselective fluorinations.[4] The use of Evans chiral auxiliaries in conjunction with NFSI has been shown to be effective for the stereoselective fluorination of vitamin D3 side-chains.[6]
Experimental Protocols
General Procedure for Determining the Relative Reactivity of Electrophilic Fluorinating Agents
The following is a generalized protocol based on the kinetic studies used to establish the quantitative reactivity scale.[1]
-
Preparation of Solutions:
-
Prepare stock solutions of the nucleophile (e.g., a 1,3-diaryl-1,3-dicarbonyl derivative) and the electrophilic fluorinating agent in a suitable solvent (e.g., acetonitrile).
-
The concentrations should be chosen to allow for convenient monitoring of the reaction progress, typically by UV-Vis spectrophotometry.
-
-
Kinetic Measurements:
-
Equilibrate the solution of the nucleophile in a cuvette to the desired reaction temperature in the spectrophotometer.
-
Initiate the reaction by adding a known volume of the fluorinating agent solution.
-
Monitor the change in absorbance at a wavelength where the starting material and product have significantly different extinction coefficients.
-
Record the absorbance data over time until the reaction is complete.
-
-
Data Analysis:
-
Determine the pseudo-first-order rate constant (k_obs) by fitting the absorbance versus time data to a single exponential decay function.
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the fluorinating agent (if it is in large excess).
-
Repeat the experiment with different fluorinating agents and under identical conditions to determine their relative reactivities.
-
Visualizing Selectivity Concepts
Caption: Relationship between reactivity and selectivity of common electrophilic fluorinating agents.
Caption: General experimental workflow for evaluating the selectivity of electrophilic fluorinating agents.
References
- 1. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 5. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Purity Analysis of N-Fluoro-2,6-dichloropyridinium tetrafluoroborate by HPLC
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Your Electrophilic Fluorinating Agent
The selective introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery and development, capable of profoundly influencing a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. A variety of electrophilic fluorinating agents are commercially available, each with distinct reactivity, selectivity, and purity profiles. This guide provides a comparative analysis of the purity of N-Fluoro-2,6-dichloropyridinium tetrafluoroborate, a powerful fluorinating agent, with two other widely used alternatives: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI). The purity of these reagents is a critical parameter, as impurities can lead to unwanted side reactions, complicate reaction work-ups, and ultimately impact the quality of the final product.
Purity Comparison of Electrophilic Fluorinating Agents
The following table summarizes the typical purity of N-Fluoro-2,6-dichloropyridinium tetrafluoroborate and its alternatives, as often cited in commercial product specifications and certificates of analysis.
| Reagent | Chemical Structure | Typical Purity (%) |
| N-Fluoro-2,6-dichloropyridinium tetrafluoroborate | ≥97%[1] | |
| Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) | ≥97%[2] | |
| N-Fluorobenzenesulfonimide (NFSI) | ≥97-98%[3][4][5] |
Experimental Protocol: Proposed HPLC Method for Purity Determination
This section details a robust ion-pair reversed-phase HPLC method for the purity characterization of N-Fluoro-2,6-dichloropyridinium tetrafluoroborate and other charged electrophilic fluorinating agents.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 10 mM Sodium Hexanesulfonate (or other suitable ion-pairing agent) and 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 10 mM Sodium Hexanesulfonate and 0.1% TFA |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm (or as determined by UV scan of the analyte) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the N-Fluoro-2,6-dichloropyridinium tetrafluoroborate standard or sample.
-
Dissolve the material in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
Vortex the solution until fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Analysis and Purity Calculation:
-
Inject the prepared sample onto the HPLC system.
-
Integrate the peak areas of the main component and all impurities in the resulting chromatogram.
-
Calculate the purity of the sample using the area percent method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical processes involved in the purity analysis and selection of a fluorinating agent, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Decision-making for fluorinating agent selection.
References
A Researcher's Guide to Cross-Referencing 1H and 13C NMR Data for Fluorinated Pyridines
For researchers, scientists, and professionals in drug development, the precise characterization of fluorinated pyridines is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of these compounds. This guide provides a comparative analysis of ¹H and ¹³C NMR data for a selection of fluorinated pyridines, supported by detailed experimental protocols to ensure reproducibility and accuracy in your own laboratory settings.
Comparative NMR Data of Fluorinated Pyridines
The introduction of fluorine atoms into the pyridine ring significantly influences the chemical shifts (δ) and coupling constants (J) of both proton (¹H) and carbon (¹³C) nuclei. The following tables summarize key NMR data for mono-, di-, and tetrafluorinated pyridines, offering a clear comparison of these effects. The data has been compiled from various spectroscopic studies.[1][2][3][4][5]
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Selected Fluorinated Pyridines in CDCl₃
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | J-Couplings (Hz) |
| Pyridine | 8.61 (ddd) | 7.26 (ddd) | 7.64 (tt) | 7.26 (ddd) | 8.61 (ddd) | ³J(H2,H3)=4.9, ⁴J(H2,H4)=1.8, ⁵J(H2,H6)=0.9, ³J(H3,H4)=7.7 |
| 2-Fluoropyridine | - | 6.93 (ddd) | 7.78 (td) | 7.18 (ddd) | 8.23 (ddd) | ³J(H3,H4)=8.2, ⁴J(H3,H5)=1.0, ⁵J(H3,F2)=4.8, ³J(H4,H5)=7.3, ⁴J(H4,H6)=1.8, ⁵J(H4,F2)=4.8, ³J(H5,H6)=4.9, ⁴J(H5,F2)=8.2, ³J(H6,F2)=2.1 |
| 3-Fluoropyridine | 8.43 (d) | - | 7.35 (ddd) | 7.21 (ddd) | 8.43 (d) | ³J(H2,H4)=1.8, ⁴J(H2,H6)=0.9, ⁵J(H2,F3)=2.5, ³J(H4,H5)=8.4, ⁴J(H4,H6)=2.0, ³J(H4,F3)=9.1, ³J(H5,H6)=4.8, ⁴J(H5,F3)=2.5 |
| 2,6-Difluoropyridine | - | 6.79 (t) | 7.75 (tt) | 6.79 (t) | - | ³J(H3,H4)=8.2, ⁴J(H3,F2)=6.8 |
| 2,3,5,6-Tetrafluoropyridine | - | - | 7.34 (tt) | - | - | ³J(H4,F3)=³J(H4,F5)=9.8, ⁴J(H4,F2)=⁴J(H4,F6)=2.0 |
Data compiled from multiple sources. Specific values may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) and ¹³C-¹⁹F Coupling Constants (J, Hz) for Selected Fluorinated Pyridines in CDCl₃
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 |
| Pyridine | 150.1 | 123.8 | 136.0 | 123.8 | 150.1 |
| 2-Fluoropyridine | 163.1 (d, ¹J=236.5) | 111.1 (d, ²J=39.5) | 141.2 (d, ³J=15.1) | 122.0 (d, ⁴J=5.4) | 148.8 (d, ²J=14.3) |
| 3-Fluoropyridine | 140.6 (d, ²J=21.6) | 155.8 (d, ¹J=251.5) | 124.1 (d, ³J=5.4) | 123.9 (d, ²J=19.4) | 147.8 (d, ⁴J=3.2) |
| 2,6-Difluoropyridine | 162.8 (dd, ¹J=241.1, ³J=14.3) | 108.9 (t, ²J=38.7) | 143.5 (t, ³J=15.9) | 108.9 (t, ²J=38.7) | 162.8 (dd, ¹J=241.1, ³J=14.3) |
| 2,3,5,6-Tetrafluoropyridine | 144.5 (dm, ¹J≈245) | 138.9 (dm, ¹J≈250) | 115.6 (tt, ²J≈16, ³J≈4) | 138.9 (dm, ¹J≈250) | 144.5 (dm, ¹J≈245) |
Note: The multiplicity (d = doublet, t = triplet, dd = doublet of doublets, dm = doublet of multiplets, tt = triplet of triplets) and the corresponding C-F coupling constants are provided in parentheses.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocols are recommended.
Sample Preparation
-
Solvent Selection : Choose a deuterated solvent in which the fluorinated pyridine is readily soluble. Chloroform-d (CDCl₃) is commonly used and its residual proton and carbon signals are well-documented.[2] For compounds with poor solubility in CDCl₃, acetone-d₆ or dimethyl sulfoxide-d₆ can be used. Be aware that solvent choice can influence chemical shifts.[6]
-
Concentration : For ¹H NMR, a concentration of 1-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is generally sufficient.[3][7] For ¹³C NMR, a higher concentration of 10-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[7]
-
Filtration : To remove any particulate matter that could degrade spectral resolution, filter the prepared sample solution through a pipette with a glass wool or cotton plug directly into a clean, dry 5 mm NMR tube.[3][8]
-
Referencing : For ¹H and ¹³C NMR, tetramethylsilane (TMS) is the conventional internal standard (0 ppm).[2] For ¹⁹F NMR, various external or internal standards can be used, and it is crucial to report the standard used (e.g., CFCl₃ at 0 ppm or a secondary standard like trifluoroacetic acid).[6][9]
NMR Data Acquisition
-
Instrumentation : Experiments should be performed on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher. For complex spectra, higher field strengths (e.g., 500 or 600 MHz) are advantageous.
-
¹H NMR Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment (e.g., 'zg' in Bruker TopSpin) is typically used.
-
Spectral Width : A spectral width of approximately 10-12 ppm is usually sufficient for fluorinated pyridines.
-
Acquisition Time : An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay : A relaxation delay of 1-5 seconds is generally adequate.
-
Number of Scans : For samples with sufficient concentration, 8 to 16 scans are typically enough.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Sequence : A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' in Bruker TopSpin) is commonly used.
-
Spectral Width : A spectral width of approximately 200-220 ppm is standard for most organic compounds.
-
Acquisition Time : An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay : A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans : Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is often necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm).
-
Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra to determine chemical shifts and coupling constants.
-
Logical Workflow for NMR Data Analysis
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation of fluorinated pyridines using NMR spectroscopy.
Caption: Workflow for NMR analysis of fluorinated pyridines.
References
- 1. biophysics.org [biophysics.org]
- 2. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. epfl.ch [epfl.ch]
- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 7. organomation.com [organomation.com]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Electrophilic Fluorinating Agents in Complex Molecule Synthesis: Spotlight on 2,6-Dichloro-1-fluoropyridin-1-ium Tetrafluoroborate
For researchers, scientists, and drug development professionals, the selective introduction of fluorine atoms into complex molecules is a critical strategy for modulating their biological activity, metabolic stability, and physicochemical properties. This guide provides an objective comparison of the performance of 2,6-dichloro-1-fluoropyridin-1-ium tetrafluoroborate with other common electrophilic fluorinating agents, namely Selectfluor and N-Fluorobenzenesulfonimide (NFSI), supported by experimental data and detailed protocols.
Introduction to Electrophilic Fluorinating Agents
Electrophilic fluorinating agents are indispensable tools in modern medicinal chemistry and materials science. These reagents deliver an electrophilic fluorine equivalent ("F+") to a nucleophilic substrate. The choice of a suitable fluorinating agent is crucial for the success of a synthetic campaign, depending on factors such as reactivity, selectivity, substrate scope, and handling requirements.
This compound is a member of the N-fluoropyridinium class of reagents. Its reactivity can be tuned by modifying the electronic properties of the pyridine ring. The two chlorine atoms at the 2 and 6 positions make the pyridinium ring electron-deficient, enhancing the electrophilicity of the fluorine atom.
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used, commercially available, and relatively stable crystalline solid. Its broad applicability and ease of handling have made it a popular choice for a variety of fluorination reactions.[1][2]
N-Fluorobenzenesulfonimide (NFSI) is another common electrophilic fluorinating agent. It is known for its ability to fluorinate a wide range of nucleophiles, including carbanions, enolates, and aromatic compounds.[3]
Performance Comparison: Reactivity and Yields
A quantitative kinetic study has established a reactivity scale for various electrophilic fluorinating agents. This study revealed that this compound exhibits a reactivity very similar to that of Selectfluor. While extensive side-by-side comparisons of preparative yields are limited in the literature, the available data on specific substrate classes, such as indoles and steroids, allows for a comparative assessment.
Data Presentation
| Substrate Class | Reagent | Substrate | Product | Yield (%) | Reference |
| Indoles | Selectfluor | 3-Substituted Indoles | 3-Fluorooxindoles | Good to High | [1][4][5] |
| Selectfluor | Substituted Indoles | 3,3-Difluoroindolin-2-ols | Good | [6][7] | |
| NFSI | N-Substituted Indoles | C3-Aminated Indoles | 35-95 | [8] | |
| NFSI | 3-Indolinone-2-carboxylates | 2-Fluoro-3-indolinone-2-carboxylates | Good | [9] | |
| Steroids | Selectfluor | Progesterone Enol Acetate | 6-Fluoroprogesterone (α/β mixture) | 96 | [10] |
| Selectfluor | Estradiol | 10-Fluoroestradiol derivatives | - | [11] | |
| N-Fluoropyridinium Triflates | Steroid Enol Ethers/Vinyl Acetates | Regioselective Fluoro Steroids | Good | [12] | |
| β-Ketoesters | N-Fluoropyridinium Tetrafluoroborate | β-Ketoesters | α-Fluoro-β-ketoesters | Moderate | [13] |
| NFSI | β-Ketoesters | α-Fluoro-β-ketoesters | Good | [13] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting procedures to new substrates. Below are representative experimental protocols for the fluorination of complex molecules using the discussed reagents.
Protocol 1: Fluorination of 3-Substituted Indoles with Selectfluor[5]
To a solution of the 3-substituted indole (1.0 mmol) in a 1:1 mixture of acetonitrile and water (10 mL) is added Selectfluor (3.0 mmol). The reaction mixture is stirred at room temperature overnight. After completion of the reaction (monitored by TLC), the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the corresponding 3-fluorooxindole.
Protocol 2: Fluorination of a Steroid Enol Acetate with a N-Fluoropyridinium Salt[12]
A solution of the steroid enol acetate (1.0 mmol) in a suitable solvent such as dichloromethane or acetonitrile is prepared. The N-fluoropyridinium salt (e.g., N-fluoropyridinium triflate, 1.1 mmol) is added to the solution at room temperature under an inert atmosphere. The reaction is stirred for the appropriate time (typically a few hours) until the starting material is consumed (monitored by TLC). The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The organic layer is washed with water, dried over magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to give the fluorinated steroid.
Protocol 3: Fluorination of a β-Ketoester with NFSI[13]
To a solution of the β-ketoester (1.0 mmol) and a chiral bis(oxazoline)-copper triflate complex (1 mol%) in a suitable solvent such as dichloromethane at room temperature is added NFSI (1.2 mmol). The reaction mixture is stirred for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the α-fluorinated β-ketoester.
Signaling Pathways and Experimental Workflows
Visualizing reaction mechanisms and experimental workflows can aid in understanding the underlying processes and in planning experiments.
General Mechanism of Electrophilic Fluorination
The mechanism of electrophilic fluorination by N-F reagents is believed to proceed via a direct SN2 attack of the nucleophile on the electrophilic fluorine atom, leading to the formation of the C-F bond and the corresponding nitrogen-containing byproduct.
Caption: Generalized SN2 mechanism for electrophilic fluorination.
Experimental Workflow for Fluorinating Agent Screening
A logical workflow is essential when screening different fluorinating agents for a new substrate.
Caption: A typical workflow for screening electrophilic fluorinating agents.
Conclusion
This compound is a potent electrophilic fluorinating agent with reactivity comparable to the widely used Selectfluor. While direct, comprehensive comparisons of its performance in the synthesis of a broad range of complex molecules are still emerging, its inclusion in the chemist's toolbox of fluorinating agents is warranted. The choice between this compound, Selectfluor, and NFSI will ultimately depend on the specific substrate, desired selectivity, and reaction conditions. The data and protocols presented in this guide serve as a valuable resource for researchers to make informed decisions in the design and execution of their synthetic strategies.
References
- 1. A novel and efficient synthesis of 3-fluorooxindoles from indoles mediated by Selectfluor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective fluorination of 3-indolinone-2-carboxylates with NFSI catalyzed by chiral bisoxazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. juniperpublishers.com [juniperpublishers.com]
A Researcher's Guide to Electrophilic Fluorination: A Cost-Benefit Analysis of N-Fluoro-2,6-dichloropyridinium tetrafluoroborate and its Alternatives
For researchers, scientists, and drug development professionals, the strategic introduction of fluorine atoms into organic molecules can be a transformative step in enhancing biological activity and metabolic stability. This guide provides a comprehensive cost-benefit analysis of N-Fluoro-2,6-dichloropyridinium tetrafluoroborate, a powerful electrophilic fluorinating agent, and compares its performance with two widely used alternatives: Selectfluor and N-Fluorobenzenesulfonimide (NFSI).
The choice of a fluorinating agent is a critical decision in synthetic chemistry, balancing reactivity, selectivity, cost, and ease of handling. This guide aims to provide an objective comparison to aid researchers in selecting the most suitable reagent for their specific needs, supported by experimental data and detailed protocols.
Cost Comparison of Electrophilic Fluorinating Agents
The economic viability of a synthetic route is a crucial consideration in research and development. The following table summarizes the approximate cost of N-Fluoro-2,6-dichloropyridinium tetrafluoroborate, Selectfluor, and NFSI from various chemical suppliers. Prices can fluctuate based on vendor, purity, and quantity.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Representative Price (USD/g) |
| N-Fluoro-2,6-dichloropyridinium tetrafluoroborate | 140623-89-8 | 253.79 | ~$30 - $140 |
| Selectfluor | 140681-55-6 | 354.26 | ~$4 - $10 |
| N-Fluorobenzenesulfonimide (NFSI) | 133745-75-2 | 315.34 | ~$1 - $15 |
Note: Prices are approximate and intended for comparison purposes only. Actual prices may vary.
Performance Comparison: Fluorination of β-Ketoesters
| Reagent | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Selectfluor | Ethyl benzoylacetate | Ethyl 2-fluoro-2-benzoylacetate | Acetonitrile, room temperature, 120 h | 88 | [1] |
| NFSI | β-ketoesters (general) | α-fluoro-β-ketoesters | Catalytic (e.g., Cu(II)-bis(oxazoline)), HFIP, rt | High yields, good enantioselectivity | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful research. Below are representative procedures for the electrophilic fluorination of a generic β-ketoester using each of the discussed reagents.
Protocol 1: Fluorination using N-Fluoro-2,6-dichloropyridinium tetrafluoroborate
Materials:
-
β-ketoester (1.0 mmol)
-
N-Fluoro-2,6-dichloropyridinium tetrafluoroborate (1.1 mmol)
-
Anhydrous acetonitrile (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the β-ketoester and anhydrous acetonitrile.
-
Stir the solution at room temperature.
-
Add N-Fluoro-2,6-dichloropyridinium tetrafluoroborate in one portion.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Fluorination using Selectfluor
Materials:
-
β-ketoester (1.0 mmol)
-
Selectfluor (1.1 mmol)
-
Acetonitrile (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester in acetonitrile.
-
Add Selectfluor to the solution at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS. The reaction time can be lengthy, up to 120 hours for some substrates.[1]
-
Once the starting material is consumed, add water (10 mL) to the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Fluorination using N-Fluorobenzenesulfonimide (NFSI)
Materials:
-
β-ketoester (1.0 mmol)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane, 10 mL)
-
Optional: Base (e.g., sodium hydride) or catalyst for asymmetric fluorination.
Procedure:
-
To a solution of the β-ketoester in an anhydrous solvent in a dry flask, add a base if generating the enolate in situ. For direct fluorination, the base may not be necessary.
-
Add NFSI to the reaction mixture in one portion at the desired temperature (can range from -78 °C to room temperature depending on the substrate and desired selectivity).
-
Stir the reaction mixture under an inert atmosphere.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent (e.g., dichloromethane, 3 x 15 mL).
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product via silica gel column chromatography.
Visualizing the Workflow
To illustrate the general process of electrophilic fluorination of a β-ketoester, the following diagram outlines the key steps from starting materials to the purified product.
Logical Comparison of Reagents
The selection of an appropriate fluorinating agent depends on a multitude of factors. The following diagram illustrates a decision-making framework for choosing between N-Fluoro-2,6-dichloropyridinium tetrafluoroborate, Selectfluor, and NFSI.
Conclusion
N-Fluoro-2,6-dichloropyridinium tetrafluoroborate stands as a highly reactive and effective electrophilic fluorinating agent. Its primary advantage lies in its ability to fluorinate less reactive substrates where milder reagents may fail. However, this increased reactivity comes at a significantly higher cost compared to popular alternatives like Selectfluor and NFSI.
Selectfluor offers a good balance of reactivity, stability, and ease of handling, making it a workhorse reagent in many research labs. NFSI, while generally being the most cost-effective option, may require harsher conditions or catalytic activation for less reactive substrates.
Ultimately, the optimal choice of fluorinating agent will be dictated by the specific requirements of the reaction, including the nature of the substrate, the desired selectivity, budgetary constraints, and safety considerations. This guide provides a foundational framework to assist researchers in making an informed decision for their synthetic endeavors.
References
Safety Operating Guide
Safe Disposal of 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 2,6-dichloro-1-fluoropyridin-1-ium tetrafluoroborate. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This compound is a powerful electrophilic fluorinating agent and presents multiple hazards that demand careful management.
I. Immediate Safety and Hazard Information
This compound is a corrosive solid that is harmful if swallowed, can cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects.[1][2] All handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Hazard Classification Data:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. |
| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects. |
Source: Sigma-Aldrich, Apollo Scientific Safety Data Sheets[1]
II. Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE is mandatory when handling or disposing of this compound:
-
Eye Protection: Chemical safety goggles and a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (consult manufacturer's compatibility chart).
-
Skin and Body Protection: A lab coat or chemical-resistant apron. Ensure full skin coverage.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter is necessary.
III. Spill Management
In the event of a spill, immediate and appropriate action is required to prevent harm and environmental contamination.
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and from entering drains or waterways.[1][2]
-
Clean-up:
-
Use dry clean-up procedures and avoid generating dust.[1]
-
Carefully sweep or scoop the spilled solid into a designated, labeled, and sealed container for hazardous waste.
-
Clean the spill area thoroughly with a suitable solvent (e.g., as recommended by your institution's safety office), followed by soap and water.
-
IV. Disposal Workflow
The recommended disposal procedure for this compound is to treat it as hazardous waste without chemical pretreatment. While the compound is known to be incompatible with strong bases, attempting neutralization without a validated and controlled protocol can lead to a vigorous and potentially dangerous exothermic reaction.
The following diagram outlines the logical workflow for the proper disposal of this chemical.
Caption: Disposal workflow for this compound.
V. Experimental Protocol: Waste Collection and Disposal
This protocol provides step-by-step guidance for the safe collection and disposal of waste this compound.
Materials:
-
Designated hazardous waste container (sealable, compatible material)
-
Labels for hazardous waste
-
Personal Protective Equipment (as specified in Section II)
-
Tools for solid transfer (e.g., spatula, scoop)
-
Secondary containment for the waste container
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Perform all operations within a certified chemical fume hood.
-
Have a pre-labeled hazardous waste container ready. The label should include the chemical name, "Hazardous Waste," and any other information required by your institution.
-
-
Waste Transfer:
-
Carefully transfer the waste solid into the designated hazardous waste container.
-
Minimize the generation of dust during the transfer.
-
Any materials that come into contact with the chemical (e.g., weighing paper, contaminated gloves, pipette tips) must be considered contaminated and disposed of as hazardous waste in a separate, appropriately labeled container.
-
-
Container Sealing and Storage:
-
Securely seal the waste container.
-
Wipe the exterior of the container to remove any external contamination.
-
Place the sealed container in a designated and secure hazardous waste storage area. This area should be cool, dry, and away from incompatible materials such as strong acids and bases.[2]
-
-
Final Disposal:
-
Follow your institution's procedures for the disposal of hazardous chemical waste. This typically involves arranging for collection by a licensed environmental services contractor.
-
Do not pour this chemical down the drain or dispose of it with general laboratory trash.[2]
-
By following these procedures, you will ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
Personal protective equipment for handling 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate. Adherence to these procedures is essential to ensure a safe laboratory environment.
Chemical Identifier:
-
Name: this compound
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical requiring stringent safety precautions. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1]
Summary of Hazards:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[2] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[2] |
| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage[2] |
| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects[2] |
Minimum PPE Requirements:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[1][4] | To protect eyes from dust particles and potential splashes, which can cause serious eye damage.[1] |
| Hand Protection | Disposable nitrile gloves. For extended contact or handling larger quantities, consider double-gloving or using heavier-duty gloves like neoprene.[4][5][6] Always inspect gloves before use and remove them immediately if contaminated.[4] | To prevent skin contact, which can cause severe burns and allergic reactions.[1] |
| Body Protection | A buttoned, long-sleeved, flame-resistant lab coat.[4][5] Wear protective clothing to prevent skin exposure.[1][7] | To protect skin and clothing from contamination.[4] |
| Footwear | Closed-toe and closed-heel shoes.[4][5] | To protect feet from spills and falling objects. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[4][8] If dust formation is unavoidable and ventilation is inadequate, a NIOSH/MSHA-approved respirator with a particulate filter (N95 or better) should be worn.[2][7][9] | To minimize the inhalation of dust particles, which can be harmful. |
Operational Plan: Step-by-Step Handling Protocol
Preparation:
-
Consult the SDS: Before working with the chemical, thoroughly read and understand the Safety Data Sheet (SDS).[5]
-
Work Area: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[4][8]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[5][7][9]
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
Handling:
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[7][9] Use appropriate tools like spatulas for transferring the chemical.
-
Container Management: Keep the container tightly closed when not in use.[1][7][10] Store in a cool, dry, and well-ventilated place.[1][11]
-
Incompatibilities: Avoid contact with strong acids, strong bases, and oxidizing agents.[1]
-
Personal Hygiene: Wash hands thoroughly after handling the chemical, and before eating, drinking, or smoking.[1][7] Do not allow contaminated work clothing out of the workplace.[1]
Emergency Procedures
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][7][9] Remove contact lenses if present and easy to do.[7][10] Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7] |
In Case of a Spill:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wearing appropriate PPE, carefully sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[11]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
Reporting: Report the spill to the appropriate environmental health and safety office.
Disposal Plan
All waste containing this compound must be handled as hazardous waste.
Waste Collection and Disposal:
-
Container: Collect waste material in a clearly labeled, tightly sealed container.
-
Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company.[1][7][10] Do not dispose of it down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 2,6-二氯-1-氟吡啶四氟硼酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 7. fishersci.com [fishersci.com]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. aksci.com [aksci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
